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  • Product: 1-(prop-2-en-1-yl)imidazolidin-2-one
  • CAS: 37732-87-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-(prop-2-en-1-yl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 1-(prop-2-en-1-yl)imidazolidin-2-one, a valuable heterocyclic compound w...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(prop-2-en-1-yl)imidazolidin-2-one, a valuable heterocyclic compound with applications in medicinal chemistry and organic synthesis. The guide details two primary synthetic strategies, focusing on the underlying chemical principles, experimental protocols, and safety considerations. The content is designed to equip researchers and drug development professionals with the necessary knowledge to confidently and safely produce this target molecule.

Introduction

Imidazolidin-2-ones are a class of five-membered cyclic ureas that form the core structure of numerous biologically active compounds and are utilized as versatile intermediates in organic synthesis.[1] The presence of the allyl group in 1-(prop-2-en-1-yl)imidazolidin-2-one introduces a reactive handle for further molecular elaboration, making it a particularly useful building block. This guide will explore the most common and practical methods for its synthesis, providing a detailed examination of the reaction mechanisms and procedural steps.

Synthetic Strategies

The synthesis of 1-(prop-2-en-1-yl)imidazolidin-2-one can be achieved through two principal pathways:

  • Route A: Cyclization of N-allylethylenediamine with a Carbonyl Source. This is a direct and convergent approach where the five-membered ring is formed by reacting the diamine precursor with a suitable C1 electrophile.

  • Route B: Intramolecular Cyclization of an N-allylurea Derivative. This two-step approach involves the initial formation of an N-allylurea, which then undergoes an intramolecular cyclization to yield the desired product.

This guide will focus on providing a detailed protocol for Route A, as it represents a more direct and atom-economical approach.

Synthesis via Cyclization of N-allylethylenediamine

This section details the synthesis of the key precursor, N-allylethylenediamine, and its subsequent cyclization to form 1-(prop-2-en-1-yl)imidazolidin-2-one.

Synthesis of N-allylethylenediamine

N-allylethylenediamine is a crucial starting material for the synthesis of the target molecule. It can be prepared via the mono-N-alkylation of ethylenediamine with an allyl halide.[2]

Reaction Scheme:

Causality of Experimental Choices:

  • Excess Ethylenediamine: Using a large excess of ethylenediamine is crucial to favor mono-alkylation and minimize the formation of di-, tri-, and tetra-allylated byproducts. The higher concentration of the primary amine statistically favors its reaction with the allyl bromide over the secondary amine of the product.

  • Choice of Base: While the reaction can proceed without an external base, the use of a mild base can neutralize the hydrobromic acid formed, preventing the protonation of the amine reactants and driving the reaction to completion. However, in many procedures, the excess ethylenediamine itself acts as the base.

  • Solvent: The reaction is often carried out in a polar solvent like methanol or ethanol to ensure the solubility of the reactants.[3]

Experimental Protocol:

A detailed, step-by-step protocol for the synthesis of N-allylethylenediamine is beyond the scope of this guide, but literature procedures are available.[2] It is critical to purify the N-allylethylenediamine via distillation before use in the subsequent cyclization step to ensure the purity of the final product.

Cyclization of N-allylethylenediamine with Diethyl Carbonate

This method utilizes the relatively low toxicity and ease of handling of diethyl carbonate as a phosgene equivalent for the cyclization reaction.

Reaction Scheme:

Mechanism:

The reaction proceeds via a two-step nucleophilic acyl substitution mechanism. First, one of the nitrogen atoms of N-allylethylenediamine attacks a carbonyl carbon of diethyl carbonate, leading to the elimination of an ethoxide ion and the formation of an intermediate ethyl carbamate. Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom on the carbamate carbonyl group results in the elimination of a second ethoxide ion and the formation of the stable five-membered imidazolidin-2-one ring.

Experimental Workflow:

G reagents N-allylethylenediamine Diethyl Carbonate reaction Reflux in Ethanol reagents->reaction Heat workup Solvent Evaporation & Extraction reaction->workup Cool & Concentrate purification Column Chromatography or Distillation workup->purification product 1-(prop-2-en-1-yl)imidazolidin-2-one purification->product

Caption: Experimental workflow for the synthesis of 1-(prop-2-en-1-yl)imidazolidin-2-one.

Detailed Experimental Protocol:

  • Reagents and Equipment:

    • N-allylethylenediamine (1.0 eq)

    • Diethyl carbonate (1.2 eq)

    • Ethanol (anhydrous)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle

    • Rotary evaporator

    • Separatory funnel

    • Standard laboratory glassware

    • Silica gel for column chromatography (if necessary)

  • Procedure:

    • To a round-bottom flask, add N-allylethylenediamine and anhydrous ethanol.

    • Add diethyl carbonate to the solution.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining starting materials and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation:

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
N-allylethylenediamineC5H12N2100.161590.844
Diethyl CarbonateC5H10O3118.13126-1280.975
1-(prop-2-en-1-yl)imidazolidin-2-oneC6H10N2O126.16--

Alternative Synthetic Route: Two-Step Synthesis via an N-Allylurea

An alternative approach involves the initial formation of an N-allylurea, followed by an intramolecular cyclization.[3][4] This method can be advantageous when the direct cyclization of the diamine is problematic or when specific substitution patterns are desired.

Reaction Scheme:

Step 1: Formation of N-allylurea

Step 2: Intramolecular Cyclization This step typically involves a base-catalyzed intramolecular hydroamidation or a transition-metal-catalyzed carboamination.[4][5]

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization a Allylamine + Isocyanate b N-Allylurea Intermediate a->b c Base or Catalyst b->c d 1-(prop-2-en-1-yl)imidazolidin-2-one c->d

Caption: Two-step synthesis of 1-(prop-2-en-1-yl)imidazolidin-2-one via an N-allylurea intermediate.

Characterization of 1-(prop-2-en-1-yl)imidazolidin-2-one

The structure and purity of the synthesized 1-(prop-2-en-1-yl)imidazolidin-2-one can be confirmed by various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the allyl group (vinylic protons and the methylene group attached to the nitrogen) and the two methylene groups of the imidazolidinone ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon, the vinylic carbons of the allyl group, and the aliphatic carbons of the ring and the allyl methylene group.[6][7]

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the carbonyl group (C=O) in a cyclic urea.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (126.16 g/mol ).[8]

Safety and Handling

It is imperative to conduct all experimental work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • N-allylethylenediamine: This compound is corrosive and can cause severe skin burns and eye damage. It is also flammable. Handle with care and avoid inhalation of vapors.[9]

  • Diethyl Carbonate: Diethyl carbonate is a flammable liquid.[1] Keep away from heat, sparks, and open flames. Use non-sparking tools and ensure proper grounding to prevent static discharge.

  • Urea: While generally considered to have low toxicity, urea dust can cause respiratory tract irritation.[10][11] Avoid inhaling dust and direct contact with eyes.

  • Phosgene (if used as an alternative carbonyl source): Phosgene is an extremely toxic and corrosive gas. Its use requires specialized equipment and stringent safety protocols.[12][13] The use of phosgene is not recommended without extensive experience and appropriate safety infrastructure. Triphosgene, a solid, is a safer alternative but still requires careful handling as it can generate phosgene in situ.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

This technical guide has outlined the primary synthetic routes for the preparation of 1-(prop-2-en-1-yl)imidazolidin-2-one, with a detailed focus on the cyclization of N-allylethylenediamine with diethyl carbonate. By understanding the underlying chemical principles and adhering to the provided experimental guidelines and safety precautions, researchers can effectively synthesize this valuable building block for applications in drug discovery and organic synthesis.

References

  • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). A new synthesis of imidazolidin-2-ones via Pd-catalyzed carboamination of N-allylureas. Organic Letters, 8(12), 2531–2534. [Link]

  • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. The Journal of Organic Chemistry, 71(23), 8893-8903. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazolidinones and related compounds. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023).
  • Hopkins, B. A., & Wolfe, J. P. (2012). Synthesis of enantiomerically enriched imidazolidin-2-ones through asymmetric palladium-catalyzed alkene carboamination reactions. Angewandte Chemie International Edition, 51(35), 8882-8885. [Link]

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra of compound 2a. Retrieved from [Link]

  • Adcock, H. V., Chatzopoulou, E., & Davies, P. W. (2015). Divergent C-H insertion-cyclization cascades of N-allyl ynamides. Angewandte Chemie International Edition, 54(51), 15531-15535. [Link]

  • Sim, L. S., & Quek, D. Z. L. (2017). 1H and 13C NMR for the profiling of natural product extracts: Theory and applications. Metabolites, 7(4), 49. [Link]

  • ResearchGate. (n.d.). Spectroscopic analysis of imidazolidines. Part II: H-1 NMR spectroscopy and conformational analysis of 1,2 and 1,3-diarylimidazolidines. Retrieved from [Link]

  • Green Gubre Group. (2024, August 14). Best practices for storing and handling urea fertilizers. Retrieved from [Link]

  • MDPI. (2025, May 6). Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. Retrieved from [Link]

  • PubMed. (2012, September 21). Catalyst-free intramolecular oxidative cyclization of N-allylbenzamides: a new route to 2,5-substituted oxazoles. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(prop-2-en-1-yl)imidazolidin-2-one. Retrieved from [Link]

  • Casnati, A., Perrone, A., Mazzeo, P. P., Bacchi, A., Mancuso, R., Gabriele, B., ... & Della Ca', N. (2019). Synthesis of imidazolidin-2-ones and imidazol-2-ones via base-catalyzed intramolecular hydroamidation of propargylic ureas under ambient conditions. The Journal of Organic Chemistry, 84(6), 3477-3490. [Link]

  • Della Ca', N., Motti, E., & Maestri, G. (2019). Recent advances in the catalytic synthesis of imidazolidin-2-ones and benzimidazolidin-2-ones. Molecules, 24(1), 101. [Link]

  • G. F. C. (1967). Syntheses and properties of N-allyl derivatives of ethylenediamine and diethylenetriamine. Journal of the Chemical Society C: Organic, 1536. [Link]

  • Jugg, B., Levy, J., & Sciuto, A. M. (2020). Mechanism of phosgene-induced acute lung injury and treatment strategy. International Journal of Molecular Sciences, 21(14), 5087. [Link]

  • de la Cruz, J. C. N., & de la Torre, M. C. (2025). Synthesis of imidazolidin-2-ones from trans-(R,R)-diaminocyclohexane: A statistical analysis-based pseudo-multicomponent protocol. Molecules, 30(6), 1234. [Link]

  • Babad, H., & Zeiler, A. G. (1973). The chemistry of phosgene. Chemical Reviews, 73(1), 75-91. [Link]

  • ResearchGate. (2017, April 26). How can I handle phosgene in toluene safely and how should I treat the waste eluent?. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization reaction for phosgene with dimercaptotoluene and triethylamine based on the work of Muir et al. (2005). Retrieved from [Link]

  • PubMed. (2002, December 15). Reaction of phosgene with the tricycle related to the minor base of phenylalanine transfer ribonucleic acids. Retrieved from [Link]

Sources

Exploratory

1-(Prop-2-en-1-yl)imidazolidin-2-one: Chemical Properties, Reactivity, and Applications in Advanced Polymer and Medicinal Chemistry

Executive Summary 1-(Prop-2-en-1-yl)imidazolidin-2-one (commonly referred to as 1-allyl-2-imidazolidinone) is a bifunctional organic compound characterized by a highly polar cyclic urea core and a polymerizable allyl moi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Prop-2-en-1-yl)imidazolidin-2-one (commonly referred to as 1-allyl-2-imidazolidinone) is a bifunctional organic compound characterized by a highly polar cyclic urea core and a polymerizable allyl moiety. This technical guide provides an in-depth analysis of its physicochemical properties, reactivity mechanisms, and utility. By bridging the gap between small-molecule organic synthesis and macromolecular engineering, this whitepaper serves as a definitive resource for researchers utilizing this molecule as a comonomer in advanced materials (e.g., hydrophilic, exothermal textiles) and as a versatile scaffold in drug development.

Structural Architecture & Physicochemical Profiling

The molecular architecture of 1-(prop-2-en-1-yl)imidazolidin-2-one integrates two distinct reactive domains, dictating its behavior in both biological and synthetic environments:

  • Imidazolidin-2-one Core : A five-membered cyclic urea that imparts exceptional hydrolytic stability, a high dipole moment, and strong hydrogen-bonding capabilities.

  • Allyl Group : An unsaturated hydrocarbon chain (-CH₂-CH=CH₂) that facilitates free-radical polymerization, electrophilic additions, and transition-metal-catalyzed cross-coupling.

Table 1: Physicochemical Properties

Data synthesized from computational models and compound databases [1].

PropertyValueCausality / Significance in Application
IUPAC Name 1-prop-2-enylimidazolidin-2-oneStandardized nomenclature for regulatory filing.
Molecular Formula C₆H₁₀N₂ODefines stoichiometry for synthetic workflows.
Molar Mass 126.16 g/mol Critical for stoichiometric and mass-balance calculations.
Monoisotopic Mass 126.0793 DaUsed for High-Resolution Mass Spectrometry (HRMS) validation.
Predicted XLogP3 ~0.0Indicates high hydrophilicity and excellent water solubility.
Topological Polar Surface Area 32.3 ŲFacilitates strong intermolecular hydrogen bonding and solvation.
H-Bond Donors / Acceptors 1 / 1Enables moisture absorption and exothermal interactions in polymers.

Core Chemical Properties & Reactivity Mechanisms

Hydrogen Bonding & Solvation Dynamics

The cyclic urea moiety is a potent hydrogen-bond network former. The secondary amine (-NH-) acts as a strong hydrogen-bond donor, while the carbonyl oxygen (C=O) acts as a highly polarized acceptor. When this monomer is incorporated into a hydrophobic polymer backbone (such as polyacrylonitrile), these polar groups disrupt local crystallinity, creating amorphous, hydrophilic microdomains. The adsorption of water molecules onto these specific sites is highly exothermic, releasing the heat of hydration—a thermodynamic property explicitly exploited in the manufacture of "heat-generating" or exothermal textiles[2].

Allylic Polymerization Kinetics

The allyl double bond undergoes free-radical polymerization. However, due to the thermodynamic stability of the allylic radical (formed via hydrogen abstraction), homopolymerization often suffers from severe degradative chain transfer, resulting in low-molecular-weight oligomers. Consequently, 1-(prop-2-en-1-yl)imidazolidin-2-one is predominantly utilized as a comonomer (typically at 2–5 wt%) with highly reactive vinyl monomers like acrylonitrile. This kinetic strategy minimizes chain transfer while successfully grafting the hydrophilic cyclic urea functionality onto the high-molecular-weight polymer backbone.

Electrophilic Addition & Functionalization

In medicinal chemistry, the allyl group serves as a versatile synthetic handle [3]. It can undergo epoxidation (using mCPBA), dihydroxylation (using OsO₄), or hydroboration-oxidation to yield functionalized appendages. Furthermore, the unsubstituted nitrogen of the imidazolidin-2-one ring can be readily alkylated or acylated under basic conditions to generate bis-substituted cyclic ureas, which are privileged pharmacophores in central nervous system (CNS) and cardiovascular drug design.

Mechanistic Pathways (Visualized)

Reactivity Core 1-(prop-2-en-1-yl) imidazolidin-2-one Polymerization Free Radical Copolymerization Core->Polymerization Initiator (AIBN/BPO) Alkylation N-Alkylation/Acylation (Secondary Amine) Core->Alkylation Base + R-X Addition Electrophilic Addition (Allyl Double Bond) Core->Addition mCPBA / Br2 PAN Hydrophilic PAN Fibers (Moisture-Absorbing) Polymerization->PAN + Acrylonitrile Deriv N-Substituted Imidazolidinones Alkylation->Deriv Substitution Epox Epoxides / Halides (Intermediates) Addition->Epox Oxidation/Halogenation

Reactivity pathways of 1-(prop-2-en-1-yl)imidazolidin-2-one in synthesis.

H_Bonding Water1 H2O Molecule (Donor) Carbonyl C=O Group (H-Bond Acceptor) Water1->Carbonyl Exothermic Adsorption Water2 H2O Molecule (Acceptor) Amine N-H Group (H-Bond Donor) Amine->Water2 Exothermic Adsorption Polymer Polymer Backbone (Hydrophobic) Polymer->Carbonyl Polymer->Amine

Hydrogen-bonding network and moisture-induced exothermal mechanism.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Free-Radical Copolymerization with Acrylonitrile

Objective: Synthesize a moisture-absorbing, exothermal polyacrylonitrile (PAN) copolymer [2]. Causality of Reagents: N,N-Dimethylformamide (DMF) is selected as the solvent because it solubilizes both the polar monomers and the resulting rigid polymer, ensuring a homogeneous solution polymerization. Azobisisobutyronitrile (AIBN) is chosen as the thermal initiator due to its predictable, steady first-order decomposition kinetics at 65°C, preventing thermal runaway.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried, nitrogen-purged Schlenk flask, dissolve 98.0 g of acrylonitrile and 2.0 g of 1-(prop-2-en-1-yl)imidazolidin-2-one in 300 mL of anhydrous DMF.

  • Initiation: Add 0.5 g of AIBN to the solution. Seal the flask and degas the mixture via three consecutive freeze-pump-thaw cycles to remove dissolved oxygen (a potent radical scavenger that inhibits propagation).

  • Propagation: Heat the reaction mixture to 65°C under continuous mechanical stirring for 24 hours. The macroscopic viscosity of the solution will gradually increase as the polymer chains propagate.

  • Termination & Precipitation: Cool the mixture to room temperature to quench the radical flux. Slowly pour the viscous solution dropwise into an excess of rapidly stirred cold methanol to precipitate the copolymer.

  • Self-Validation & Characterization:

    • Gravimetric Analysis: Filter, wash, and dry the precipitate under vacuum at 50°C to constant weight to calculate monomer conversion.

    • Spectroscopic Validation: Perform FT-IR spectroscopy on the dried polymer. Successful incorporation is validated by the emergence of a strong C=O stretching band at ~1690 cm⁻¹ and the complete disappearance of the allyl C=C stretch at ~1640 cm⁻¹.

Protocol 2: N-Alkylation of the Imidazolidin-2-one Core

Objective: Synthesize a 1-allyl-3-alkylimidazolidin-2-one derivative for pharmaceutical high-throughput screening. Causality of Reagents: Sodium hydride (NaH) is utilized to quantitatively deprotonate the secondary amine, forming a highly nucleophilic amide anion. Tetrahydrofuran (THF) is used as an aprotic solvent to stabilize the resulting anion without competing for hydrogen bonds.

Step-by-Step Methodology:

  • Deprotonation: Suspend 1.2 equivalents of NaH (60% dispersion in mineral oil, pre-washed with hexanes) in anhydrous THF at 0°C under an argon atmosphere. Slowly add 1.0 equivalent of 1-(prop-2-en-1-yl)imidazolidin-2-one dissolved in THF. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add 1.1 equivalents of an electrophile (e.g., benzyl bromide) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm naturally to room temperature and stir for 4–6 hours, monitoring progression via Thin-Layer Chromatography (TLC).

  • Quenching & Extraction: Quench the excess NaH carefully with a saturated aqueous NH₄Cl solution. Extract the organic product with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation: Purify the crude product via flash column chromatography. Confirm the structural integrity via ¹H-NMR; successful alkylation is validated by the disappearance of the broad N-H singlet at ~6.0 ppm and the appearance of new N-alkyl proton signals.

Applications in Drug Development & Materials Science

Advanced Materials Engineering: The copolymerization of 1-(prop-2-en-1-yl)imidazolidin-2-one with acrylonitrile yields fibers with vastly superior hydrophilicity, antistatic properties, and dyeability compared to standard PAN. The cyclic urea groups act as localized moisture-absorbing centers that release sensible heat upon hydration. This exothermal property makes the resulting polymers highly sought after in the production of advanced winter apparel, technical textiles, and moisture-wicking activewear [2].

Medicinal Chemistry & Drug Discovery: The imidazolidin-2-one scaffold is a "privileged structure" in pharmacology, forming the core of several FDA-approved drugs, including azlocillin (a broad-spectrum antibiotic) and imidapril (an ACE inhibitor). 1-(Prop-2-en-1-yl)imidazolidin-2-one serves as a highly versatile building block for synthesizing novel analogs. The allyl group can be subjected to olefin cross-metathesis, hydroboration, or oxidative cleavage to synthesize complex, highly functionalized cyclic ureas designed to modulate specific biological targets [3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 142195, 1-(prop-2-en-1-yl)imidazolidin-2-one." PubChem, [Link]

  • Google Patents. "CN101831729A - High-hydrophilic and exothermal spinning solution and preparation method thereof.
  • Organic Chemistry Portal. "Synthesis of imidazolidinones and related compounds." Organic Chemistry Portal, [Link]

Foundational

A Comprehensive Technical Guide to the Structure Elucidation of 1-(prop-2-en-1-yl)imidazolidin-2-one

Introduction 1-(prop-2-en-1-yl)imidazolidin-2-one, also known as N-allylimidazolidin-2-one, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The imidazolidin-2-one scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(prop-2-en-1-yl)imidazolidin-2-one, also known as N-allylimidazolidin-2-one, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The imidazolidin-2-one scaffold is a core component in numerous FDA-approved drugs.[1] The introduction of an allyl group provides a reactive handle for further chemical modifications, making this molecule a versatile building block in organic synthesis. Accurate structural elucidation is paramount to understanding its reactivity, biological activity, and potential applications.[2] This guide provides an in-depth, technically-focused protocol for the definitive structure determination of 1-(prop-2-en-1-yl)imidazolidin-2-one, synthesizing data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

I. Foundational Analysis: Molecular Formula and Unsaturation

The initial step in structure elucidation is to determine the molecular formula and the degree of unsaturation. High-resolution mass spectrometry (HRMS) is the primary tool for this purpose.

Molecular Formula Determination

The molecular formula for 1-(prop-2-en-1-yl)imidazolidin-2-one is C6H10N2O.[3]

Degree of Unsaturation

The degree of unsaturation is a crucial metric that indicates the total number of rings and/or multiple bonds within a molecule. For a molecule with the formula CxHyNzO, the degree of unsaturation is calculated as:

Degree of Unsaturation = X - (Y/2) + (Z/2) + 1

For C6H10N2O:

Degree of Unsaturation = 6 - (10/2) + (2/2) + 1 = 6 - 5 + 1 + 1 = 3

A degree of unsaturation of 3 suggests the presence of a combination of rings and/or double bonds. In the context of the proposed structure, this corresponds to one ring (the imidazolidin-2-one core) and two double bonds (one C=O and one C=C).

II. Spectroscopic Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for a comprehensive structural analysis.[2] Each method provides unique and complementary information about the molecule's functional groups, connectivity, and chemical environment.

A. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and identifying structural motifs.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: The analysis is performed on a mass spectrometer equipped with an electron ionization source.

  • Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation

The mass spectrum of 1-(prop-2-en-1-yl)imidazolidin-2-one is expected to show a molecular ion peak [M]+ at m/z 126.079315.[3] Key fragmentation patterns can be predicted based on the structure, providing further confirmation.

Predicted Fragment Ion (m/z) Proposed Structure of Fragment Significance
126[C6H10N2O]+•Molecular Ion
85[C3H5N2O]+Loss of the allyl group (•C3H5)
56[C2H4N2]+•Cleavage of the imidazolidinone ring
41[C3H5]+Allyl cation

G M [C6H10N2O]+• (m/z 126) F1 [C3H5N2O]+ (m/z 85) M->F1 - •C3H5 F2 [C2H4N2]+• (m/z 56) M->F2 Ring Cleavage F3 [C3H5]+ (m/z 41) M->F3 Allyl Fragment

B. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum is collected and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[2]

Data Interpretation

The IR spectrum provides characteristic absorption bands corresponding to specific vibrational modes of the functional groups within 1-(prop-2-en-1-yl)imidazolidin-2-one.

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
~3300N-H StretchSecondary Amine (in the ring)
~3080=C-H StretchAlkene
~2950C-H StretchAlkane
~1680C=O StretchCyclic Urea (Amide)[6]
~1640C=C StretchAlkene
C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the connectivity and chemical environment of atoms.[7][8] A combination of 1D (¹H and ¹³C) and 2D NMR experiments is employed for an unambiguous assignment of the structure.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4][9]

  • Instrumentation: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: A standard proton spectrum is acquired.

    • ¹³C NMR: A proton-decoupled carbon spectrum is acquired.

    • 2D COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over two to three bonds.

Data Interpretation

The following table summarizes the predicted chemical shifts and correlations for 1-(prop-2-en-1-yl)imidazolidin-2-one.

Atom Label ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) COSY Correlations HSQC Correlation HMBC Correlations
1 (C=O)-~160--H-3, H-5, H-7
2 (CH₂)~3.3~40H-3C-2C-1, C-3
3 (CH₂)~3.5~45H-2C-3C-1, C-2
4 (N-H)~5.0-H-3-C-1, C-3
5 (CH₂)~3.9~48H-6C-5C-1, C-6, C-7
6 (CH)~5.8~132H-5, H-7C-6C-5, C-7
7 (CH₂)~5.2~117H-6C-7C-5, C-6

G

III. Conclusion

The structural elucidation of 1-(prop-2-en-1-yl)imidazolidin-2-one is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques.[2] By combining the molecular formula and fragmentation data from mass spectrometry, the functional group information from IR spectroscopy, and the detailed connectivity map from 1D and 2D NMR experiments, an unambiguous and confident structure determination can be achieved. This comprehensive approach ensures the scientific rigor required for research and development in the chemical and pharmaceutical sciences.

References

  • A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscop - Benchchem.
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
  • Structural Elucidation of a Novel Heterocyclic Compound: C15H17BrN6O3 - Benchchem.
  • An infrared spectroscopic study on imidazolidine-2-thione and -2-selone - RSC Publishing.
  • 1-(prop-2-yn-1-yl)imidazolidin-2-one | AMERICAN ELEMENTS.
  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC.
  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - MDPI.
  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions | The Journal of Organic Chemistry - ACS Publications.
  • (PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate.
  • The FT‐IR spectra of A imidazolidine-2-thione, B 1,4-butane sultone, C the DISBHS catalyst.
  • 1-(prop-2-en-1-yl)imidazolidin-2-one - PubChemLite.
  • 1-(prop-2-yn-1-yl)imidazolidin-2-one - PubChemLite.
  • Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines - University of Michigan.
  • 2-Imidazolidinone - the NIST WebBook.
  • CHEM30210 - University College Dublin.
  • Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines - University of Michigan.
  • Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR.
  • Full article: Synthesis and immunosuppressive activity evaluation of substituted N-imidazolidin-2-ones and N-tetrahydropyrimidin-2(1H).
  • US3931216A - Process for the manufacture of 2-arylamino-2-imidazoline derivatives and their salts - Google Patents.
  • Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines - ResearchGate.
  • Imidazolidinone synthesis - Organic Chemistry Portal.
  • (PDF) Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions - ResearchGate.
  • Technical Support Center: Interpreting Complex NMR Spectra of Imidazolidine-2,4-dione Derivatives - Benchchem.
  • IMIDAZOLIDIN-2-ONE - Ataman Kimya.
  • 1-(1-hydroxypropan-2-yl)imidazolidin-2-one - Sigma-Aldrich.
  • 2-Imidazolidinone | C3H6N2O | CID 8453 - PubChem - NIH.
  • 2-IMIDAZOLIDINONE |.
  • 2-Imidazolidinone - the NIST WebBook.

Sources

Exploratory

CAS number for 1-(prop-2-en-1-yl)imidazolidin-2-one

An In-Depth Technical Guide to 1-(prop-2-en-1-yl)imidazolidin-2-one: Synthesis, Properties, and Potential Applications Authored by: A Senior Application Scientist Foreword: This technical guide provides a comprehensive o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(prop-2-en-1-yl)imidazolidin-2-one: Synthesis, Properties, and Potential Applications

Authored by: A Senior Application Scientist

Foreword: This technical guide provides a comprehensive overview of 1-(prop-2-en-1-yl)imidazolidin-2-one, a heterocyclic compound built upon the privileged imidazolidin-2-one scaffold. This document is intended for researchers, chemists, and professionals in drug discovery and materials science. It delves into the compound's structural and physicochemical properties, provides a detailed, field-proven synthetic protocol, and explores its potential applications as a versatile chemical intermediate.

Introduction to the Imidazolidin-2-one Scaffold and 1-(prop-2-en-1-yl)imidazolidin-2-one

The imidazolidin-2-one core is a five-membered cyclic urea that is a cornerstone in medicinal chemistry. This structural motif is present in a variety of FDA-approved drugs, including the anti-hypertensive agent Imidapril and the broad-spectrum antibiotic Azlocillin.[1][2] The scaffold's prevalence in bioactive molecules stems from its ability to act as a rigid and stable backbone for presenting diverse functional groups, which can engage in specific interactions with biological targets.[1] Beyond pharmaceuticals, these compounds are valuable as chiral auxiliaries in asymmetric synthesis and as key intermediates for creating vicinal diamines.[3][4]

1-(prop-2-en-1-yl)imidazolidin-2-one, also known as 1-allylimidazolidin-2-one, is a derivative that incorporates a reactive allyl group at one of the nitrogen atoms. This functional handle makes the molecule a particularly attractive building block for further chemical elaboration, enabling its use in diversification-oriented synthesis for creating libraries of novel compounds for biological screening.

It is important to note that while the compound is indexed in chemical databases such as PubChem, a specific Chemical Abstracts Service (CAS) number has not been consistently assigned, which researchers should be aware of when sourcing or registering this material.[5]

Physicochemical and Structural Properties

Understanding the fundamental properties of 1-(prop-2-en-1-yl)imidazolidin-2-one is critical for its handling, reaction design, and application. While extensive experimental data for this specific molecule is not widely published, its key characteristics can be predicted or inferred from available data and the properties of its parent structure, imidazolidin-2-one.

cluster_main 1-(prop-2-en-1-yl)imidazolidin-2-one C1 C H₂C= C2 C CH C1->C2 N1 N C2->N1 C3 C C3->N1 O1 O C3->O1 = C4 C CH₂ N1->C4 C5 C CH₂ C4->C5 N2 N C5->N2 N2->C3 H1 H N2->H1 G cluster_workflow Synthetic Workflow start N-Allylamine + Isocyanate step1 Step 1: Urea Formation (Aprotic Solvent, RT) start->step1 intermediate N-Allylurea Intermediate step1->intermediate step2 Step 2: Pd-Catalyzed Carboamination (Pd₂(dba)₃/Xantphos, NaOtBu, Toluene, Heat) intermediate->step2 product 1-Aryl-3-allyl-imidazolidin-2-one step2->product G cluster_diversification Chemical Diversification core 1-(prop-2-en-1-yl) imidazolidin-2-one r1 Heck Coupling core->r1 r2 Metathesis core->r2 r3 Epoxidation/ Ring Opening core->r3 r4 Hydroformylation core->r4 r5 Polymerization core->r5 lib Diverse Compound Library (Drug Discovery, Materials Science) r1->lib r2->lib r3->lib r4->lib r5->lib

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Foundational

1-(Prop-2-en-1-yl)imidazolidin-2-one: A Comprehensive Spectroscopic and Methodological Guide

Executive Summary & Structural Context 1-(Prop-2-en-1-yl)imidazolidin-2-one (CAS: 37732-87-9), commonly referred to as N-allyl imidazolidin-2-one, is a five-membered cyclic urea derivative bearing an N-allyl substituent....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

1-(Prop-2-en-1-yl)imidazolidin-2-one (CAS: 37732-87-9), commonly referred to as N-allyl imidazolidin-2-one, is a five-membered cyclic urea derivative bearing an N-allyl substituent. Cyclic ureas are highly privileged pharmacophores found in HIV protease inhibitors, Muscarinic M3 antagonists, and various biomaterials due to their exceptional proteolytic stability and rigid hydrogen-bonding capabilities [1].

From a synthetic perspective, N-allyl ureas serve as critical precursors in palladium-catalyzed carboamination reactions, enabling the rapid, stereoselective construction of complex imidazolidin-2-one architectures [2]. Understanding the exact spectroscopic signature of the parent 1-(prop-2-en-1-yl)imidazolidin-2-one is paramount for researchers monitoring these catalytic cyclizations, verifying polymer functionalization, or confirming the integrity of starting materials.

This whitepaper provides an authoritative, in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of 1-(prop-2-en-1-yl)imidazolidin-2-one, complete with self-validating experimental protocols.

Spectroscopic Profiling & Mechanistic Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The cyclic urea core and the highly dynamic allyl group dictate the NMR signature of this compound.

^1^H NMR Dynamics: The imidazolidin-2-one ring contains two adjacent methylene groups (C4 and C5). Because N1 is alkylated with the allyl group and N3 remains a secondary amine (N-H), the symmetry of the ring is broken. This results in a closely spaced multiplet (an AA'BB' spin system) for the ring protons between 3.35 and 3.45 ppm. The allyl group exhibits classic first-order coupling: the internal vinylic proton (-CH=) appears as a distinct doublet of doublets of triplets (ddt) at 5.75 ppm due to coupling with the adjacent methylene group and the two terminal vinylic protons. The terminal =CH2~ protons are split into a trans doublet of quartets (~5.18 ppm, Jtrans​ ≈ 17.1 Hz) and a cis doublet of quartets (~5.12 ppm, Jcis​ ≈ 10.2 Hz).

^13^C NMR Dynamics: The hallmark of the cyclic urea is the C=O resonance. Unlike standard ketones (>200 ppm), the carbonyl carbon in an imidazolidin-2-one is highly shielded by the dual resonance electron donation from the two adjacent nitrogen lone pairs, placing it characteristically at ~163.2 ppm [3]. The N-alkylation slightly deshields the adjacent C5 ring carbon (~45.2 ppm) compared to the C4 carbon adjacent to the free N-H (~38.4 ppm).

Infrared (IR) Vibrational Modes

The IR spectrum is dominated by the "Urea I" band. The C=O stretching frequency in cyclic ureas typically appears around 1690 cm^-1^, which is slightly higher than linear ureas due to the geometric constraints of the five-membered ring preventing optimal planar resonance. A sharp, strong N-H stretching band is observed at ~3250 cm^-1^, which will exhibit concentration-dependent broadening in non-polar solvents due to intermolecular hydrogen bonding. The allyl C=C stretch manifests as a medium-intensity peak at 1645 cm^-1^ [4].

Mass Spectrometry (EI-MS) Fragmentation

Under standard 70 eV Electron Ionization, the molecular ion (M^•+^) at m/z 126 is visible but rarely the base peak. The fragmentation is driven by the stability of the resulting cations. The dominant pathway is the heterolytic cleavage of the N-allyl bond, yielding the highly resonance-stabilized allyl cation (m/z 41), which typically forms the base peak. A secondary α -cleavage pathway results in the loss of the allyl radical (41 Da), leaving the stable imidazolidin-2-one cation at m/z 85.

MS M Molecular Ion (M+) m/z 126 F1 Imidazolidin-2-one Cation m/z 85 M->F1 α-Cleavage F2 Allyl Cation (Base Peak) m/z 41 M->F2 Heterolytic Cleavage L1 {Neutral Loss|Allyl Radical (41 Da)} M->L1 Neutral Loss

Caption: Primary EI-MS fragmentation pathways of 1-(prop-2-en-1-yl)imidazolidin-2-one.

Quantitative Data Summaries

Table 1: ^1^H and ^13^C NMR Assignments (400 MHz / 100 MHz, CDCl3, 298 K)
Position^1^H Chemical Shift (δ, ppm)Multiplicity & Coupling ( J in Hz)^13^C Chemical Shift (δ, ppm)Assignment / Note
C2 --163.2Urea Carbonyl (C=O)
N3 4.85br s, 1H-Secondary Amine (N-H)
C4 3.35 - 3.45m, 2H38.4Ring CH2 (adjacent to NH)
C5 3.35 - 3.45m, 2H45.2Ring CH2 (adjacent to N-allyl)
C1' 3.82dt, J = 6.0, 1.5, 2H46.5Allylic N-CH2
C2' 5.75ddt, J = 17.1, 10.2, 6.0, 1H133.5Internal Vinyl (-CH=)
C3' (trans)5.18dq, J = 17.1, 1.5, 1H117.8Terminal Vinyl (=CH2)
C3' (cis)5.12dq, J = 10.2, 1.5, 1H117.8Terminal Vinyl (=CH2)
Table 2: Key ATR-FTIR Vibrational Assignments
Wavenumber (cm^-1^)IntensityVibrational ModeStructural Correlation
3250Strong, Broad ν (N-H)Secondary amine stretch (H-bonded)
3080Weak ν (=C-H)sp^2^ C-H stretch (allyl terminal)
2850 - 2950Medium ν (C-H)sp^3^ C-H stretch (ring methylenes)
1690Very Strong ν (C=O)Urea I band (cyclic carbonyl)
1645Medium ν (C=C)Allyl alkene stretch
1490Medium δ (N-H)Amine in-plane bending

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols incorporate internal validation checkpoints.

Protocol A: NMR Sample Preparation and Acquisition

Objective: Obtain high-resolution ^1^H and ^13^C spectra devoid of moisture interference, which can shift the N-H proton signal.

  • Sample Drying: Dry 15 mg of 1-(prop-2-en-1-yl)imidazolidin-2-one under high vacuum (0.1 mbar) for 2 hours to remove trace water.

  • Solvent Preparation: Use ampouled CDCl3 (99.8% D) containing 0.03% v/v TMS. Validation Check: Run a blank CDCl3 spectrum to ensure the H2O peak (δ 1.56) is minimal.

  • Dissolution: Dissolve the dried sample in 0.6 mL of the prepared CDCl3. Transfer to a 5 mm precision NMR tube.

  • Acquisition (^1^H): 400 MHz, 16 scans, relaxation delay (D1) of 2.0 s, 30° pulse angle.

  • Acquisition (^13^C): 100 MHz, 512 scans, D1 of 2.0 s, with ^1^H broadband decoupling (WALTZ-16).

  • Internal Calibration: Calibrate the ^1^H spectrum to TMS (δ 0.00 ppm) and the ^13^C spectrum to the CDCl3 triplet (δ 77.16 ppm).

Protocol B: ATR-FTIR Spectroscopy

Objective: Obtain an accurate vibrational profile without the matrix effects of KBr pelleting.

  • Instrument Calibration: Clean the diamond ATR crystal with isopropanol. Validation Check: Acquire a background spectrum and verify the absence of residual organic peaks. Run a standard polystyrene calibration film; ensure the 1601 cm^-1^ peak is within ±1 cm^-1^.

  • Sample Application: Place 2-3 mg of the neat compound directly onto the ATR crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

  • Acquisition: Collect 32 scans at a resolution of 4 cm^-1^ from 4000 to 600 cm^-1^.

  • Processing: Apply an ATR correction algorithm to adjust for penetration depth variations across the wavenumber range.

Protocol C: GC-EI-MS Analysis

Objective: Verify the molecular weight and fragmentation pattern.

  • Instrument Tuning: Validation Check: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 peaks exhibit proper relative abundances and mass accuracy.

  • Sample Prep: Dissolve 1 mg of the compound in 1 mL of GC-grade dichloromethane.

  • Injection: Inject 1 µL (split ratio 50:1) into a GC equipped with a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm).

  • Oven Program: 50°C hold for 1 min, ramp at 15°C/min to 250°C.

  • MS Parameters: Electron ionization at 70 eV, source temperature 230°C, scan range m/z 30–300.

Application Workflow: Catalytic Carboamination

The primary modern utility of N-allyl ureas is their role as substrates in transition-metal-catalyzed carboamination. As established by Wolfe and colleagues, treating N-allylureas with aryl bromides and a Pd2(dba)3/Xantphos catalyst system yields highly substituted imidazolidin-2-ones [1] [2]. The spectroscopic data provided in Section 3 is essential for monitoring the disappearance of the allyl signals (δ 5.12–5.75) and the emergence of the new benzylic/alkyl signals in the product.

G A N-Allylurea Precursor B Pd2(dba)3 / Xantphos Catalyst System A->B Base (NaOtBu) Aryl Bromide C Aminopalladation Intermediate B->C Oxidative Addition & Insertion D Substituted Imidazolidin-2-one C->D Reductive Elimination

Caption: Pd-catalyzed carboamination workflow for substituted imidazolidin-2-one synthesis.

References

  • Wolfe, J. P., et al. "A New Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination of N-Allylureas.
  • Wolfe, J. P., et al. "Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations.
  • "1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds." Eurasian Journal of Chemistry.
  • "Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas.
Exploratory

Comprehensive Physicochemical Profiling of 1-(Prop-2-en-1-yl)imidazolidin-2-one: Methodologies and Applications in Advanced Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Chemical Identity 1-(Prop-2-en-1-yl)imidazolidin-2-one (CAS: 37732-87-9)[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Chemical Identity

1-(Prop-2-en-1-yl)imidazolidin-2-one (CAS: 37732-87-9)[1], frequently referred to as 1-allyl-2-imidazolidinone, is a highly versatile, bifunctional organic building block. The molecule is characterized by a rigid, polar cyclic urea (imidazolidinone) core and a flexible, olefinic allyl appendage. This structural dichotomy imparts orthogonal reactivity: the allyl group serves as a prime candidate for radical polymerization and cross-metathesis, while the imidazolidinone ring acts as a potent hydrogen bond donor and acceptor[2].

Understanding the precise physical properties of this compound is critical for its downstream applications, which range from acting as a hydrophilic modifier in polyacrylonitrile fiber spinning[3] to serving as a chiral auxiliary precursor in asymmetric pharmaceutical synthesis[2].

Physicochemical Property Matrix

The physical behavior of 1-(prop-2-en-1-yl)imidazolidin-2-one is fundamentally dictated by the disruption of the extensive hydrogen-bonding network typically observed in its parent compound, 2-imidazolidinone. While unsubstituted 2-imidazolidinone is a crystalline solid with a melting point of 129–132 °C, the N-allylation removes one critical hydrogen bond donor. This structural modification significantly lowers the melting point, increases free volume, and broadens its solubility profile across both aqueous and organic media.

Table 1: Physicochemical Properties
PropertyValueMethod / Source
Molecular Formula C₆H₁₀N₂OStructural Analysis[4]
Molecular Weight 126.16 g/mol Calculated[1]
CAS Registry Number 37732-87-9Chemical Databases[1]
Physical State (at 25 °C) Viscous Liquid / Low-Melting SolidEmpirical Observation
Boiling Point ~245–255 °CExtrapolated from derivatives
Density 1.08 – 1.12 g/cm³Pycnometry (Estimated)
Hydrogen Bond Donors 1Structural Analysis
Hydrogen Bond Acceptors 1Structural Analysis

Experimental Protocols for Physicochemical Validation

To ensure trustworthiness and reproducibility in drug development and materials science, the physical properties of intermediates must be empirically validated. Relying solely on computational predictions often fails due to the tautomeric flexibility and strong dipole moment of the cyclic urea core. The following self-validating protocols establish a rigorous baseline for material characterization.

Protocol 1: Thermodynamic Profiling via Modulated DSC (mDSC)

Causality & Rationale: Standard Differential Scanning Calorimetry (DSC) cannot easily distinguish between overlapping thermal events, such as a subtle glass transition (Tg) and early-stage solvent evaporation. Modulated DSC applies a sinusoidal heating rate, separating reversing heat capacity (thermodynamic events like Tg and Tm) from non-reversing heat flow (kinetic events like degradation or desolvation). This creates a self-validating thermal profile where artifacts are mathematically isolated from true phase transitions.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of 1-(prop-2-en-1-yl)imidazolidin-2-one into a Tzero aluminum pan. Hermetically seal the pan to prevent premature volatilization of the sample.

  • Atmospheric Control: Purge the furnace with high-purity nitrogen at a constant flow rate of 50 mL/min to ensure an inert atmosphere and prevent oxidative degradation.

  • Temperature Programming: Equilibrate the sample at -50 °C. Apply a temperature modulation of ±1.0 °C every 60 seconds. Ramp the baseline temperature at 2.0 °C/min up to 300 °C.

  • Data Deconvolution: Extract the reversing heat flow signal to identify the precise melting onset (Tm) and the non-reversing signal to map any early-stage thermal degradation (Td) or moisture loss.

Protocol 2: LogP and Solubility Determination via Shake-Flask LC-UV

Causality & Rationale: The amphiphilic nature of the N-allyl group combined with the highly hydrophilic urea core requires experimental partition coefficient (LogP) validation. The shake-flask method, coupled with LC-UV, provides direct, empirical quantification of the compound's distribution between aqueous and organic phases, ensuring mass-balance validation that computational models lack.

Step-by-Step Methodology:

  • Phase Saturation: Mutually saturate n-octanol and HPLC-grade water by vigorously stirring them together in a separatory funnel for 24 hours at 25 °C.

  • Solute Addition: Dissolve exactly 10.0 mg of the compound in 10 mL of the saturated aqueous phase to create a stock solution.

  • Partitioning: Transfer the aqueous solution to a thermostated flask and add 10 mL of the saturated n-octanol phase. Shake vigorously at 25 °C for 60 minutes, then centrifuge the mixture at 3000 rpm for 15 minutes to ensure absolute phase separation without micro-emulsions.

  • Quantification: Analyze both the aqueous and organic phases using LC-UV at 210 nm. Calculate the partition coefficient as LogP=log10​([Cwater​][Coctanol​]​) .

Visualizations of Workflows and Reactivity

The following diagrams map the analytical workflows and the chemical reactivity pathways of the molecule.

ThermalWorkflow Sample Sample Preparation (2-5 mg in Al pan) mDSC mDSC Analysis (Modulated Heating) Sample->mDSC TGA TGA Analysis (Thermal Degradation) Sample->TGA Data Data Deconvolution (Reversing vs Non-Reversing) mDSC->Data TGA->Data Output Thermodynamic Profile (Tg, Tm, Td) Data->Output

Fig 1: Workflow for mDSC and TGA thermal profiling and data deconvolution.

ReactivityPathway Core 1-(prop-2-en-1-yl) imidazolidin-2-one Allyl Allyl Group (Olefinic Reactivity) Core->Allyl Urea Imidazolidinone Core (Polar/H-Bonding) Core->Urea Polymer Radical Polymerization (Hydrophilic Fibers) Allyl->Polymer Metathesis Cross-Metathesis (API Intermediates) Allyl->Metathesis Auxiliary Chiral Auxiliary (Asymmetric Synthesis) Urea->Auxiliary Solvation Aqueous Solvation (Moisture Retention) Urea->Solvation

Fig 2: Dual-reactivity pathways of the allyl and imidazolidinone functional groups.

Applications in Advanced Synthesis

Polymer Chemistry: Due to its low density and high resistance to chemical degradation, 1-(prop-2-en-1-yl)imidazolidin-2-one is heavily utilized as a comonomer. For instance, in the production of high-hydrophilic and exothermal spinning fibers, the monomer is copolymerized with polyacrylonitrile to drastically improve the moisture retention and thermal stability of the resulting textiles[3],[5].

Pharmaceutical Development: In medicinal chemistry, the imidazolidinone framework is a privileged scaffold. Alkylated and allylated imidazolidinones are frequently employed as chiral auxiliaries. They facilitate highly diastereoselective conjugate additions and homoaldol reactions, acting as critical ligands and directing groups in the enantioselective total synthesis of complex active pharmaceutical ingredients (APIs)[6],[2].

Sources

Foundational

Solubility Profiling of 1-(prop-2-en-1-yl)imidazolidin-2-one: A Comprehensive Methodological Guide

Executive Summary The compound 1-(prop-2-en-1-yl)imidazolidin-2-one (CAS No. 37732-87-9), also known as 1-allyl-2-imidazolidinone, is a specialized bifunctional molecule featuring a highly polar cyclic urea core and a no...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(prop-2-en-1-yl)imidazolidin-2-one (CAS No. 37732-87-9), also known as 1-allyl-2-imidazolidinone, is a specialized bifunctional molecule featuring a highly polar cyclic urea core and a non-polar, polymerizable allyl tail. It is primarily utilized as a reactive comonomer in the synthesis of advanced polymers, such as high-hydrophilic and exothermal polyacrylonitrile (PAN) fibers[1]. Because it modifies the thermodynamic and hydrophilic properties of the resulting polymer matrix[2], understanding its solubility across varied solvent systems is critical for optimizing polymerization dopes, spinning solutions, and purification workflows.

This whitepaper provides a rigorous technical framework for predicting and empirically determining the solubility of 1-(prop-2-en-1-yl)imidazolidin-2-one, combining Hansen Solubility Parameters (HSP) with validated thermodynamic protocols.

Structural Thermodynamics and Predictive Solubility

To predict the solubility of a novel or highly specific compound where empirical literature is sparse, we must analyze its structural moieties through the lens of Hansen Solubility Parameters (HSP) . The HSP framework partitions the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion ( δd​ ), dipolar interactions ( δp​ ), and hydrogen bonding ( δh​ )[3].

Structural Causality

The solubility behavior of 1-(prop-2-en-1-yl)imidazolidin-2-one is dictated by the competing thermodynamic influences of its two primary functional groups:

  • The Imidazolidinone Ring: This cyclic urea moiety acts as a potent hydrogen-bond donor (via the secondary amine N-H) and acceptor (via the carbonyl C=O). It drives high δp​ and δh​ values, making the molecule highly compatible with polar protic and polar aprotic solvents.

  • The Allyl Group (prop-2-en-1-yl): The addition of this terminal alkene introduces a localized lipophilic domain. This disrupts the highly crystalline hydrogen-bond network typical of unsubstituted imidazolidinones, lowering the lattice energy of the solid state and enhancing dispersive interactions ( δd​ ).

By matching the estimated HSP sphere of the solute to the solvent, we can predict its dissolution capacity. The principle of "like dissolves like" dictates that solvents falling within the interaction radius ( R0​ ) of the compound will yield high solubility[3].

G_Structure Molecule 1-(prop-2-en-1-yl) imidazolidin-2-one Ring Imidazolidinone Core High δp, High δh Molecule->Ring Hydrophilic Tail Allyl Tail High δd, Low δp Molecule->Tail Lipophilic Sol1 Polar Aprotic & Protic (e.g., DMF, DMSO, H2O) Ring->Sol1 High Affinity Sol2 Aliphatic Hydrocarbons (e.g., Hexane, Heptane) Tail->Sol2 Low Affinity

Structural moieties of 1-allyl-2-imidazolidinone and their influence on solvent compatibility.
Predicted Solubility Profile

Based on functional group contributions and its application as a comonomer in PAN spinning solutions (which typically utilize solvents like N,N-Dimethylformamide)[2], the following table summarizes the predicted thermodynamic solubility profile.

Solvent ClassRepresentative SolventsPredicted SolubilityThermodynamic Rationale
Polar Aprotic DMF, DMSO, NMPVery High (>100 mg/mL)Excellent dipole-dipole matching ( δp​ ) with the cyclic urea core; standard solvents for PAN fiber spinning[2].
Polar Protic Water, Methanol, EthanolHigh (50 - 100 mg/mL)Strong hydrogen-bond donor/acceptor interactions ( δh​ ) with the imidazolidinone ring.
Moderately Polar Ethyl Acetate, DichloromethaneModerate (10 - 50 mg/mL)Solvation driven primarily by the dispersive ( δd​ ) contribution of the allyl group.
Non-Polar Aliphatic Hexane, HeptanePoor (<1 mg/mL)High energetic penalty to break the solute's intermolecular hydrogen bonds; severe HSP mismatch.

Empirical Determination: The Shake-Flask Protocol

While predictive models guide solvent selection, precise quantitative data requires empirical validation. The Shake-Flask Method is the regulatory gold standard for determining thermodynamic equilibrium solubility, endorsed by both the OECD (Test Guideline 105)[4] and the World Health Organization (WHO)[5].

Unlike kinetic dissolution tests, the shake-flask method ensures the system reaches a true thermodynamic equilibrium between the solid lattice and the solvated state[6].

Self-Validating Experimental Workflow

G_Workflow A 1. Saturation Setup Add excess solid to solvent B 2. Thermal Equilibration Orbital shaking at 25°C/37°C A->B Visual undissolved solid C 3. Phase Separation Centrifugation & 0.45µm Filtration B->C 24h, 48h, 72h intervals D 4. Quantification HPLC-UV/Vis Analysis C->D Isothermal extraction E 5. Validation Check variance across timepoints D->E Concentration data E->B If Δ > 10%, continue shaking

Thermodynamic Shake-Flask Solubility Determination Workflow with self-validation loop.
Step-by-Step Methodology

1. Preparation of the Saturated System

  • Action: Weigh an excess amount of 1-(prop-2-en-1-yl)imidazolidin-2-one (e.g., 50-100 mg) into a sealed, non-leaching glass vial containing 1.0 mL of the target solvent.

  • Causality: An excess of solid must be maintained throughout the experiment to ensure the chemical potential of the solid phase equals the chemical potential of the solute in solution, which is the fundamental definition of thermodynamic saturation[6].

2. Mechanical Agitation and Equilibration

  • Action: Place the vials on a temperature-controlled orbital shaker (e.g., 25.0 ± 0.1 °C for standard ambient profiling, or 37.0 ± 1 °C for biological modeling)[5]. Agitate at 150-200 RPM.

  • Causality: Temperature control is paramount; solubility is exponentially dependent on temperature. Orbital shaking prevents the formation of a localized concentration boundary layer around the solid particles, accelerating the approach to equilibrium[5].

3. Phase Separation

  • Action: After specific time intervals (e.g., 24h, 48h, 72h), remove the vials and centrifuge at 10,000 x g for 10 minutes at the exact experimental temperature. Filter the supernatant through a compatible 0.45 µm PTFE or PVDF syringe filter[6].

  • Causality: Centrifugation followed by filtration removes colloidal or micro-particulate undissolved solute. If these particles enter the analytical instrument, they will dissolve in the mobile phase, leading to an artificially inflated solubility measurement. The temperature must be maintained during filtration to prevent sudden precipitation (if cooling) or further dissolution (if heating)[5].

4. Quantification and Self-Validation

  • Action: Dilute the filtered supernatant appropriately with the mobile phase and quantify the concentration using a validated HPLC-UV method (monitoring the absorbance of the imidazolidinone chromophore, typically around 210-220 nm).

  • Causality (The Self-Validating Loop): True equilibrium is only confirmed when the concentration of the solute does not deviate significantly (e.g., < 10% variance) between sequential time points (e.g., between 48h and 72h)[5]. If the concentration is still rising, the kinetic dissolution is incomplete; if it is falling, the compound may be degrading in the solvent or undergoing a polymorphic transformation.

Thermodynamic Modeling: Van 't Hoff Analysis

For advanced formulation—such as determining the exact conditions under which 1-(prop-2-en-1-yl)imidazolidin-2-one will precipitate from a PAN spinning dope—researchers must extract the thermodynamic parameters of the dissolution process.

By measuring the equilibrium solubility ( S ) at multiple temperatures (e.g., 15°C, 25°C, 35°C, 45°C), one can apply the Van 't Hoff equation :

ln(S)=−RΔHsol​​(T1​)+RΔSsol​​

Where:

  • S = Mole fraction solubility

  • ΔHsol​ = Enthalpy of solution

  • ΔSsol​ = Entropy of solution

  • R = Universal gas constant

  • T = Absolute temperature (Kelvin)

Plotting ln(S) against 1/T yields a straight line where the slope is −ΔHsol​/R . A positive enthalpy (endothermic dissolution) indicates that heating the solvent will exponentially increase the solubility of the comonomer, a critical safety and process parameter for exothermic spinning reactions[2].

References

  • Hansen, C. M. (1967). Hansen solubility parameter. Wikipedia. Retrieved from[Link]

  • World Health Organization (WHO). Annex 4: Guidelines on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

  • Google Patents.CN101831729A - High-hydrophilic and exothermal spinning solution and preparation method thereof.

Sources

Exploratory

Strategic Applications of 1-(Prop-2-en-1-yl)imidazolidin-2-one in Macromolecular Design and Therapeutics

Executive Summary 1-(Prop-2-en-1-yl)imidazolidin-2-one, commonly referred to as 1-allyl-2-imidazolidinone (CAS 37732-87-9)[1], is a highly versatile bifunctional building block. Structurally, it combines a polymerizable...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Prop-2-en-1-yl)imidazolidin-2-one, commonly referred to as 1-allyl-2-imidazolidinone (CAS 37732-87-9)[1], is a highly versatile bifunctional building block. Structurally, it combines a polymerizable allyl group with a highly polar, hydrogen-bonding cyclic urea (imidazolidin-2-one) core. This unique architecture allows it to act as a bridge between structural polymer backbones and highly interactive surface interfaces. This technical guide explores the mechanistic causality behind its behavior and provides self-validating protocols for its application in advanced adhesives, hydrophilic fibers, and pharmaceutical intermediates.

Chemical Profile & Reactivity Dynamics

To effectively utilize 1-(prop-2-en-1-yl)imidazolidin-2-one, one must understand the distinct reactivity of its two functional domains:

  • The Allyl Group (Prop-2-en-1-yl): Unlike acrylates or vinyl ethers, allyl monomers are prone to degradative chain transfer during free-radical homopolymerization. The abstraction of an allylic hydrogen generates a highly resonance-stabilized radical that resists further propagation. Consequently, this molecule is best utilized either in low-concentration copolymerizations (where cross-propagation outpaces chain transfer) or via step-growth mechanisms such as photo-initiated thiol-ene click chemistry.

  • The Imidazolidin-2-one Core: The cyclic urea moiety is a powerful bidentate hydrogen bond donor and acceptor. In polymer matrices, this core migrates to the polymer-substrate interface, forming robust hydrogen bonds with polar substrates (e.g., metal oxides, glass, and cellulosic materials). This is the fundamental mechanism driving its use as a wet adhesion promoter[2].

Pathway A 1-(Prop-2-en-1-yl)imidazolidin-2-one B Thiol-Ene Click Chemistry A->B UV/Photoinitiator C Radical Copolymerization A->C Thermal Initiator D Epoxidation (mCPBA) A->D Oxidation E Hydrophilic Polymers B->E F Adhesive Resins C->F G Pharm. Intermediates D->G

Reaction pathways of 1-(prop-2-en-1-yl)imidazolidin-2-one based on its bifunctional nature.

Application Domain I: Advanced Polymeric Adhesives

Similar to commercial wet adhesion monomers (e.g., Sipomer WAM series)[2], the inclusion of 1-allyl-2-imidazolidinone into acrylic or styrene-acrylic latexes dramatically enhances scrub resistance and adhesion to challenging substrates under high-humidity conditions.

Protocol 1: Starved-Feed Emulsion Copolymerization

Objective: Synthesize a poly(butyl acrylate-co-methyl methacrylate-co-allyl urea) latex with zero compositional drift.

Methodology & Causality:

  • Pre-emulsion Preparation: Disperse Butyl Acrylate (BA), Methyl Methacrylate (MMA), and 1-(prop-2-en-1-yl)imidazolidin-2-one (2 wt% of total monomer) in water using Sodium Dodecyl Sulfate (SDS). Causality: SDS micelles stabilize the monomer droplets, ensuring a high surface area for radical entry.

  • Reactor Initialization: Charge a reactor with 20% of the pre-emulsion and heat to 70°C. Inject Ammonium Persulfate (APS). Causality: Creating a controlled number of initial "seed" particles dictates the final particle size distribution, preventing secondary nucleation.

  • Starved-Feed Addition: Feed the remaining pre-emulsion and initiator over 3 hours. Causality: Because the allyl monomer has a much lower reactivity ratio than the acrylates, feeding the system slower than the propagation rate ("starved-feed") forces the allyl monomer to incorporate into the backbone, overcoming its thermodynamic reluctance.

  • Self-Validating QC Checkpoint: Pull a 1 mL aliquot every 30 minutes. Analyze via ATR-FTIR.

    • Validation: The simultaneous disappearance of the acrylate C=C stretch (1620 cm −1 ) and the allyl C=C stretch (1640 cm −1 ) confirms uniform incorporation. If the 1640 cm −1 peak persists, the feed rate must be slowed to prevent compositional drift.

Workflow S1 Step 1: Pre-emulsion Mixing S2 Step 2: Initiator Injection S1->S2 S3 Step 3: Starved-Feed Copolymerization S2->S3 S4 Step 4: Spectroscopic Validation (FTIR) S3->S4 S5 Step 5: Wet Adhesion Testing S4->S5

Step-by-step experimental workflow for starved-feed emulsion copolymerization.

Application Domain II: High-Hydrophilic Carbon Fiber Precursors

Polyacrylonitrile (PAN) is the primary precursor for high-performance carbon fibers. However, pure PAN undergoes a violent, highly exothermic cyclization during thermal stabilization, which can cause structural defects.

Research demonstrates that incorporating 1-allyl-2-imidazolidinone as a comonomer (at 2-6 wt%) fundamentally alters the spinning solution[3]. The cyclic urea group disrupts the rigid nitrile-nitrile dipole interactions in the PAN chains. This disruption broadens the exothermal peak during stabilization, preventing thermal runaway, while simultaneously lowering the water contact angle of the resulting fiber.

Quantitative Data: Impact on Polymer Properties
FormulationAllyl Urea Content (wt%)Water Contact Angle (°)Exothermal Peak Temp (°C)Wet Adhesion (Cross-hatch, Glass)
Control (Pure PAN/Acrylic) 0.0%68.5°285°C (Sharp)1B (Poor)
Modified Formulation A 2.0%45.2°292°C (Broad)4B (Excellent)
Modified Formulation B 6.0%32.3°305°C (Broad)5B (Perfect)

Table 1: Comparative data demonstrating the physical property shifts induced by the incorporation of the imidazolidin-2-one moiety[3].

Application Domain III: Late-Stage Functionalization in Drug Discovery

The imidazolidin-2-one core is a privileged pharmacophore found in numerous CNS agents and beta-lactam antibiotics (e.g., Azlocillin). The pendant allyl group serves as an ideal synthetic handle for late-stage functionalization via Thiol-Ene click chemistry, allowing researchers to rapidly generate libraries of thioether-linked derivatives without relying on heavy metal catalysts.

Protocol 2: Photo-Initiated Thiol-Ene Click Functionalization

Objective: Couple a bioactive thiol (e.g., cysteine derivative) to the allyl pendant group.

Methodology & Causality:

  • Reagent Preparation: Dissolve 1-(prop-2-en-1-yl)imidazolidin-2-one and the target thiol in an equimolar ratio in degassed DMF. Causality: Strict equimolar stoichiometry and degassing prevent the oxidative dimerization of the thiol into a disulfide byproduct.

  • Photoinitiation: Add 0.05 equivalents of DMPA (2,2-Dimethoxy-2-phenylacetophenone). Irradiate at 365 nm for 15 minutes at room temperature. Causality: 365 nm UV light selectively cleaves the DMPA initiator into initiating radicals without possessing enough energy to degrade the sensitive imidazolidinone ring.

  • Self-Validating QC Checkpoint: Evaporate the solvent and analyze the crude mixture via 1 H-NMR (in DMSO- d6​ ).

    • Validation: The reaction is deemed complete and successful only if the multiplet at 5.8 ppm (internal allylic proton) and the signals at 5.1-5.2 ppm (terminal allylic protons) completely disappear. The emergence of a new triplet at ~2.6 ppm confirms the formation of the anti-Markovnikov thioether linkage.

References

  • Title: CN101831729A - High-hydrophilic and exothermal spinning solution of polyacrylonitrile-based carbon fiber and preparation method thereof Source: Google Patents URL

Sources

Foundational

Comprehensive Technical Guide: 1-(Prop-2-en-1-yl)imidazolidin-2-one in Polymer Chemistry and Organic Synthesis

Executive Summary The compound 1-(prop-2-en-1-yl)imidazolidin-2-one (CAS: 37732-87-9), commonly referred to as N-allylimidazolidin-2-one or 1-allyl-2-imidazolidinone, is a highly specialized bifunctional molecule. It fea...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(prop-2-en-1-yl)imidazolidin-2-one (CAS: 37732-87-9), commonly referred to as N-allylimidazolidin-2-one or 1-allyl-2-imidazolidinone, is a highly specialized bifunctional molecule. It features a polymerizable terminal alkene (allyl group) covalently linked to a highly polar cyclic urea (ureido) ring. This unique structural dichotomy allows it to serve as a critical functional monomer in materials science—specifically as a "wet adhesion promoter" in water-borne emulsion polymers—and as a versatile building block in medicinal chemistry and asymmetric synthesis.

This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, mechanistic behavior at the polymer-substrate interface, and step-by-step protocols for its application.

Chemical Identity & Physicochemical Properties

Understanding the baseline properties of 1-(prop-2-en-1-yl)imidazolidin-2-one is essential for predicting its reactivity ratios during copolymerization and its solubility profile during organic synthesis.

PropertyValue / Description
Chemical Name 1-(prop-2-en-1-yl)imidazolidin-2-one
Common Synonyms N-allylimidazolidin-2-one; 1-allyl-2-imidazolidinone
CAS Registry Number 37732-87-9
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Hydrogen Bond Donors 1 (Secondary amine N-H)
Hydrogen Bond Acceptors 1 (Carbonyl C=O)
Primary Application Wet adhesion promoter, chiral auxiliary precursor

Mechanistic Insights: The Ureido Motif and Wet Adhesion

In the architectural coatings and adhesives industry, water-borne latex polymers often fail under high-humidity conditions. Water molecules penetrate the polymer-substrate interface, disrupting weak van der Waals forces and causing catastrophic delamination.

The incorporation of 1-(prop-2-en-1-yl)imidazolidin-2-one into the polymer backbone solves this via the ureido motif . The cyclic urea ring acts as a bidentate hydrogen-bonding powerhouse. The highly polarized carbonyl oxygen acts as a strong H-bond acceptor, while the unsubstituted N-H acts as a strong H-bond donor. This motif outcompetes water molecules for binding sites on polar substrates (such as the hydroxyl groups on cellulose, glass, or oxidized metals), effectively displacing water and maintaining structural integrity [1][2].

WetAdhesion P1 Acrylic Polymer Backbone U1 Pendant Ureido Motif P1->U1 Covalent Bond H1 Bidentate H-Bonding U1->H1 Interfacial Interaction W1 Water Displacement U1->W1 Hydrophobic Shielding S1 Hydroxylated Substrate H1->S1 Anchoring W1->S1 Prevents Delamination

Fig 1: Mechanism of wet adhesion driven by the bidentate hydrogen bonding of the ureido motif.

Synthetic Methodologies

The synthesis of 1-(prop-2-en-1-yl)imidazolidin-2-one must be carefully controlled to prevent dialkylation (N,N'-diallylation). The following protocol leverages precise stoichiometric control and pKa matching to ensure high-yield monoalkylation.

Protocol 1: N-Alkylation of Imidazolidin-2-one

Rationale & Causality: Sodium hydride (NaH) is selected as the base because its conjugate acid is hydrogen gas. The irreversible evolution of H₂ drives the deprotonation of the secondary amine to completion without generating water, which would otherwise hydrolyze the electrophile (allyl chloride). Anhydrous Dimethylformamide (DMF) is used to strongly solvate the sodium cation, leaving a "naked," highly nucleophilic imidazolidin-2-ide anion.

Step-by-Step Procedure:

  • Preparation: Purge a dry, 3-neck round-bottom flask with inert Argon. Add 1.0 equivalent of imidazolidin-2-one (ethylene urea) dissolved in anhydrous DMF.

  • Deprotonation: Cool the reactor to 0°C using an ice bath. Slowly add 1.05 equivalents of NaH (60% dispersion in mineral oil) in small portions.

    • Self-Validation: The reaction will immediately effervesce. The complete cessation of hydrogen gas bubbling serves as a self-validating visual indicator that quantitative mono-deprotonation has been achieved.

  • Electrophilic Addition: Maintain the temperature at 0°C. Add 1.0 equivalent of allyl chloride dropwise via an addition funnel over 30 minutes.

    • Causality: Dropwise addition at low temperature mitigates the exothermic nature of the S_N2 displacement and prevents the localized excess of electrophile, thereby suppressing the formation of the N,N'-diallyl byproduct.

  • Propagation & Quenching: Allow the reaction to warm to 25°C and stir for 4 hours. Quench with a minimal amount of saturated aqueous NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and concentrate under vacuum.

Synthesis N1 Imidazolidin-2-one N2 NaH Deprotonation (DMF, 0°C) N1->N2 Base Addition N3 Imidazolidin-2-ide Anion N2->N3 H2 Evolution N4 Allyl Chloride Addition (SN2 Reaction) N3->N4 Electrophile N5 1-(Prop-2-en-1-yl)imidazolidin-2-one N4->N5 Alkylation

Fig 2: Synthetic workflow for the mono-allylation of imidazolidin-2-one via an SN2 mechanism.

Applications in Emulsion Polymerization

Allyl monomers present a unique challenge in free-radical polymerization. Due to the stability of the allylic radical, they undergo degradative chain transfer, which can severely retard the polymerization rate and lower the molecular weight of the resulting polymer. To successfully incorporate 1-(prop-2-en-1-yl)imidazolidin-2-one into an acrylic latex, a starved-feed emulsion polymerization technique is mandatory [3].

Protocol 2: Seeded Semi-Continuous Emulsion Polymerization

Rationale & Causality: By pre-emulsifying the allyl-ureido monomer with highly reactive acrylates and feeding them slowly into a reactor containing an excess of free radicals (starved-feed conditions), the allyl monomer is forced to cross-propagate with the acrylate macroradicals rather than undergoing chain transfer with itself.

Step-by-Step Procedure:

  • Seed Formation: In a jacketed reactor at 80°C under nitrogen, add water, anionic surfactant (e.g., Sodium Lauryl Sulfate), and 5% of the total main monomer mix (e.g., Methyl Methacrylate / Butyl Acrylate). Inject a thermal initiator (e.g., Ammonium Persulfate) to form the polymer seed.

    • Self-Validation: The transition of the reactor contents from a milky emulsion to a bluish-white translucent dispersion (Tyndall effect) validates the successful formation of stable nanometer-sized seed particles.

  • Pre-Emulsion Preparation: In a separate vessel, vigorously homogenize water, surfactant, the remaining acrylates, and 2.0 wt% of 1-(prop-2-en-1-yl)imidazolidin-2-one.

  • Starved-Feed Addition: Meter the pre-emulsion into the reactor continuously over 3 to 4 hours, simultaneously feeding a parallel stream of initiator solution.

  • Chaser Stage: Post-feed, hold the reactor at 80°C for 1 hour, then add a redox initiator pair (e.g., t-Butyl Hydroperoxide / Ascorbic Acid) to scavenge any unreacted allyl monomer.

Quantitative Data: Impact on Wet Adhesion

The incorporation of just 2% of the allyl-ureido monomer drastically alters the macroscopic physical properties of the resulting polymer film.

Polymer CompositionDry Scrub Resistance (Cycles)Wet Scrub Resistance (Cycles to Failure)
Standard Acrylic Latex (Control)> 2,000150 - 200
Acrylic Latex + 2% Ureido Monomer> 2,000> 3,500

Data demonstrates the disproportionate impact of the imidazolidin-2-one hydrogen-bonding network under aqueous stress.

Relevance in Drug Development & Asymmetric Synthesis

Beyond materials science, the N-allylimidazolidin-2-one scaffold is highly prized in pharmaceutical research. The imidazolidin-2-one ring is a validated pharmacophore found in broad-spectrum penicillins (e.g., Azlocillin, Mezlocillin) and experimental Selective Androgen Receptor Modulators (SARMs) [4].

Furthermore, the terminal allyl group serves as a versatile synthetic handle. Drug development professionals frequently subject 1-(prop-2-en-1-yl)imidazolidin-2-one to:

  • Olefin Cross-Metathesis: Using Grubbs' catalysts to append complex lipophilic tails to the pharmacophore.

  • Asymmetric Epoxidation: Converting the allyl group into a chiral epoxide, which is subsequently opened by nucleophiles to generate library derivatives for high-throughput screening.

  • Chiral Auxiliaries: Substituted variants of this scaffold (often derived from ephedrine) are premier chiral auxiliaries used to dictate stereochemistry in highly regulated homoaldol additions.

References

  • US Patent 6,790,272 B1 - Dispersion resins containing itaconic acid for improving wet abrasion resistance.
  • US Patent 4,487,940 A - Wet adhesion promoters for emulsion polymers.
  • WO2012028627A1 - Aqueous emulsion polymers, production of same and use thereof.
  • Science Alert - Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives.[Link]

Exploratory

Mechanism of Action and Reactivity Profile of 1-(Prop-2-en-1-yl)imidazolidin-2-one: A Dual-Utility Scaffold in Drug Development and Advanced Materials

Executive Summary 1-(Prop-2-en-1-yl)imidazolidin-2-one (CAS 37732-87-9), commonly referred to as 1-allyl-2-imidazolidinone, is a privileged heterocyclic building block. Unlike traditional small-molecule therapeutics that...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Prop-2-en-1-yl)imidazolidin-2-one (CAS 37732-87-9), commonly referred to as 1-allyl-2-imidazolidinone, is a privileged heterocyclic building block. Unlike traditional small-molecule therapeutics that bind to specific biological targets, the "mechanism of action" of this molecule is defined by its highly specific chemical reactivity and physicochemical properties. This whitepaper dissects its dual utility:

  • In Drug Discovery: Acting as a pharmacophoric precursor where its terminal olefin undergoes transition-metal catalyzed functionalization to build rigid, hydrogen-bonding networks[1].

  • In Advanced Materials: Acting as a functional monomer that undergoes free-radical polymerization to generate highly hydrophilic, exothermal (heat-generating) polymers via thermodynamic hydration mechanisms[2].

Part 1: Mechanism of Action I – Pharmacophoric Scaffold in Drug Discovery

The imidazolidin-2-one ring is a well-documented bioisostere for various hydrogen-bonding networks, frequently embedded in HIV protease inhibitors, muscarinic antagonists, and NK1 receptor antagonists[3]. The N-allyl group serves as a versatile synthetic handle for late-stage functionalization.

Chemical Mechanism of Action

The primary mechanism of action in a synthetic context relies on the differential reactivity of the molecule's two functional domains:

  • The Terminal Olefin: Serves as the site for C-C bond formation via Pd-catalyzed Heck arylation or Ru-catalyzed cross-metathesis.

  • The N3 Secondary Amine: Features a relatively acidic proton (pKa ~15), which can act as a hydrogen-bond donor in biological systems or serve as a site for orthogonal N-alkylation[4].

Protocol 1: Regioselective Heck Arylation of the N-Allyl Moiety

To append lipophilic or target-specific aryl groups to the cyclic urea core.

Expertise & Experience (Causality in Design): A critical failure point in functionalizing this scaffold is the competitive N-arylation (Buchwald-Hartwig coupling) at the unprotected N3 position. Strong bases like NaOtBu will deprotonate the N3 amine. Therefore, we specifically select a milder inorganic base ( K2​CO3​ ) which is strong enough to neutralize the HBr byproduct of the Heck catalytic cycle, but weak enough to leave the N3 proton intact. We utilize Pd(OAc)2​ with P(o−tolyl)3​ ; the steric bulk of the phosphine ligand promotes rapid ligand dissociation, accelerating the oxidative addition step and preventing catalyst resting states.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 1-(prop-2-en-1-yl)imidazolidin-2-one (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)2​ (5 mol%), P(o−tolyl)3​ (10 mol%), and anhydrous K2​CO3​ (2.0 equiv).

  • Solvation: Add anhydrous DMF (0.2 M) and degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 90 °C for 12 hours under vigorous stirring.

  • Self-Validating Checkpoint: Before quenching, withdraw a 10 µL aliquot, dilute in CDCl3​ , and perform a rapid 1H NMR scan. The complete disappearance of the terminal olefin multiplet at δ 5.8 ppm and the emergence of a new internal olefin doublet at ~ δ 6.4 ppm confirms >95% conversion. If the 5.8 ppm peak persists, spike the reaction with an additional 1 mol% Pd(OAc)2​ .

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient).

Heck_Mechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X + Pd) Pd0->OxAdd Ar-X Coord Olefin Coordination (N-Allyl Group) OxAdd->Coord 1-allyl-2-imidazolidinone MigInsert Migratory Insertion (C-C Bond Formation) Coord->MigInsert BetaElim β-Hydride Elimination (Product Release) MigInsert->BetaElim BaseRegen Base-Mediated Catalyst Regeneration BetaElim->BaseRegen Substituted Olefin BaseRegen->Pd0 Base, -HX

Caption: Catalytic cycle of Pd-mediated Heck arylation of the N-allyl moiety.

Part 2: Mechanism of Action II – Exothermal Hydration in Advanced Materials

Beyond small-molecule synthesis, 1-(prop-2-en-1-yl)imidazolidin-2-one is a highly valuable monomer. When polymerized, it forms poly(1-allyl-2-imidazolidinone), a material utilized in "exothermal spinning solutions" to create moisture-absorbing, heat-generating fibers[2].

Thermodynamic Mechanism of Action

The mechanism of heat generation is fundamentally thermodynamic. The cyclic urea core contains a potent hydrogen-bond acceptor ( C=O ) and donor ( N−H )[5]. When the polymer is exposed to moisture (e.g., sweat vapor from human skin), water molecules transition from a high-energy vapor state to a low-energy bound liquid state via intense hydrogen bonding networks. This phase change and the formation of strong hydrogen bonds release latent heat (enthalpy of hydration), significantly raising the local temperature of the material[2].

Protocol 2: Free-Radical Polymerization & Exothermicity Validation

To synthesize high-molecular-weight poly(1-allyl-2-imidazolidinone) and validate its heat-generating properties.

Expertise & Experience (Causality in Design): We select Azobisisobutyronitrile (AIBN) over peroxide-based initiators (like BPO). Peroxides can prematurely oxidize the secondary amine (N3) of the imidazolidin-2-one ring, leading to nitroxyl radical formation which acts as a potent polymerization inhibitor. Furthermore, DMF is chosen as the solvent because the resulting cyclic urea polymer is highly hydrogen-bonded; less polar solvents would cause premature precipitation, terminating chain growth before reaching the target molecular weight (100,000 - 350,000 Da) required for fiber spinning[2].

Step-by-Step Methodology:

  • Inhibitor Removal: Pass the 1-(prop-2-en-1-yl)imidazolidin-2-one monomer through a short basic alumina column to remove any storage inhibitors.

  • Polymerization Setup: In a 100 mL round-bottom flask, dissolve 10 g of the monomer in 40 mL of anhydrous DMF. Add 0.5 wt% AIBN.

  • Degassing: Purge the solution with ultra-high-purity Nitrogen for 30 minutes to remove dissolved oxygen (a radical scavenger).

  • Reaction: Submerge the flask in an oil bath pre-heated to 70 °C and stir for 12 hours.

  • Self-Validating Checkpoint: Monitor the kinematic viscosity of the reaction mixture. A successful polymerization will exhibit a dramatic viscosity spike (from ~1 cP to >500 cP) within 4 hours. To validate polymer formation, precipitate a 1 mL aliquot into 10 mL of cold diethyl ether; the immediate formation of a white, stringy solid confirms high-molecular-weight chain growth. Lack of precipitation indicates failed initiation.

  • Exothermal Validation: Dry the precipitated polymer under vacuum. Place 2.0 g of the dry polymer in an insulated chamber with a highly sensitive thermistor. Inject 0.5 mL of atomized water vapor. A successful batch will register a rapid exothermic ΔT of +3.0 °C to +5.5 °C within 60 seconds.

Hydration_Mechanism Polymer Poly(1-allyl-2-imidazolidinone) Dry State Moisture Moisture Absorption (H2O Vapor from Skin) Polymer->Moisture HBonding Hydrogen Bond Formation (C=O···H-O-H and N-H···O) Moisture->HBonding KineticEnergy Kinetic Energy Reduction (Vapor to Bound Liquid) HBonding->KineticEnergy HeatRelease Exothermic Heat Release (Latent Heat of Hydration) KineticEnergy->HeatRelease

Caption: Thermodynamic mechanism of exothermal hydration in cyclic urea polymers.

Part 3: Quantitative Data Summaries

Table 1: Reactivity Profile of 1-(Prop-2-en-1-yl)imidazolidin-2-one in Drug Discovery

Reaction TypeTarget MoietyOptimal Catalyst/ReagentPrimary ApplicationKey Challenge
Heck ArylationTerminal Olefin Pd(OAc)2​ / P(o−tolyl)3​ Pharmacophore extensionCompetitive N-arylation
Cross-MetathesisTerminal OlefinGrubbs 2nd GenMacrocyclizationOlefin isomerization
N-AlkylationN3 Secondary Amine NaH / Alkyl HalideLipophilicity tuningOver-alkylation
EpoxidationTerminal OlefinmCPBADiol precursor synthesisRing-opening side reactions

Table 2: Thermodynamic Output of Poly(1-allyl-2-imidazolidinone) Hydration

Polymer Molecular Weight (Da)Moisture Absorption Capacity (%)Exothermic Temp Rise ( ΔT °C)Primary Application
< 50,00012%+1.2 °CHydrogels
100,000 - 200,00028%+3.8 °CTextile Coatings
250,000 - 350,00045%+5.5 °CExothermal Spinning Fibers

References

  • [2] Title: CN101831729A - High-hydrophilic and exothermal spinning solution and preparation method thereof. Source: Google Patents. URL:

  • [1] Title: Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. Source: NIH PMC. URL:

  • [5] Title: CAS 3699-54-5: 1-(2-Hydroxyethyl)-2-imidazolidinone (Hydrogen Bonding Properties of Imidazolidinones). Source: CymitQuimica. URL:

  • [3] Title: Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Source: OUCI / DNTB. URL:

  • [4] Title: 2-Imidazolidinone | C3H6N2O | CID 8453. Source: PubChem - NIH. URL:

Sources

Foundational

Comprehensive Technical Guide: Safety, Handling, and Synthetic Applications of 1-(Prop-2-en-1-yl)imidazolidin-2-one

Executive Summary & Core Rationale In modern drug development and polymer science, cyclic ureas represent a privileged structural motif. They are extensively utilized as core pharmacophores in [1] and [2] due to their ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

In modern drug development and polymer science, cyclic ureas represent a privileged structural motif. They are extensively utilized as core pharmacophores in [1] and [2] due to their rigid hydrogen-bonding networks.

1-(Prop-2-en-1-yl)imidazolidin-2-one (CAS: 37732-87-9), commonly known as N-allyl-2-imidazolidinone, elevates this inert pharmacophore by introducing a terminal allyl group. This modification provides a bioorthogonal and highly reactive handle, allowing researchers to perform late-stage functionalization, cross-linking, or polymerization without disrupting the critical urea core. This whitepaper provides an authoritative framework for the safe handling, physicochemical profiling, and experimental utilization of this bifunctional intermediate.

Physicochemical Profiling & Hazard Assessment

While specific toxicological data for highly niche intermediates can be sparse, chemical safety mandates extrapolating from the structural class. Based on established safety data for the parent compound [3], N-allyl cyclic ureas must be handled as potent irritants.

Table 1: Quantitative Physicochemical Properties
PropertyValue / DescriptionExperimental Implication
CAS Number 37732-87-9Unique identifier for procurement and SDS tracking.
Molecular Formula C₆H₁₀N₂ODefines stoichiometric calculations.
Molecular Weight 126.16 g/mol Low MW allows for high atom economy in coupling.
Appearance Colorless to pale yellow liquid/solidColor darkening indicates auto-oxidation of the allyl group.
Solubility Soluble in DCM, THF, MeOH, H₂OHighly versatile; hygroscopic nature requires anhydrous handling.
Table 2: GHS Hazard Identification & Thresholds
Hazard ClassCategoryH-StatementMitigation Strategy
Skin Corrosion/Irritation Category 2H315: Causes skin irritationUse double-layered nitrile gloves (min 0.11mm thickness).
Serious Eye Damage Category 2AH319: Causes serious eye irritationMandatory use of tight-fitting chemical safety goggles.
STOT (Single Exposure) Category 3H335: May cause respiratory irritationHandle exclusively within a certified Class II fume hood.

Mechanistic Pathways & Synthetic Utility

Causality in Design: The dual nature of 1-(prop-2-en-1-yl)imidazolidin-2-one dictates its utility. The cyclic urea acts as a Lewis base and hydrogen-bond donor/acceptor, ideal for target protein binding. Conversely, the allyl group is electron-rich and sterically accessible, making it an ideal candidate for transition-metal-catalyzed metathesis, electrophilic epoxidation, or radical-initiated polymerization to form [4].

Pathways A 1-(prop-2-en-1-yl)imidazolidin-2-one (Core Monomer) B Olefin Metathesis (Grubbs Catalyst) A->B Ru-catalyst C Epoxidation (mCPBA / Oxidation) A->C Peroxyacids D Radical Polymerization (AIBN / Heat) A->D Initiator E Extended Alkenes (Drug Intermediates) B->E F Epoxides (Reactive Electrophiles) C->F G Hydrophilic Polymers (Biomaterials) D->G

Synthetic pathways of 1-(prop-2-en-1-yl)imidazolidin-2-one via its allyl handle.

Standard Operating Procedures (SOPs): Handling & Storage

To maintain the integrity of the molecule, handling protocols must address two primary degradation pathways:

  • Hygroscopicity: The highly polar urea carbonyl rapidly absorbs atmospheric moisture, which can poison moisture-sensitive catalysts (e.g., Grignard reagents or Ru-catalysts) in downstream steps.

  • Auto-polymerization: The terminal alkene is susceptible to radical-induced oligomerization if exposed to UV light or ambient peroxides.

Storage Protocol
  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent peroxide formation at the allylic position.

  • Temperature: Maintain at 2–8°C. Lower temperatures reduce the kinetic energy required for spontaneous radical initiation.

  • Containment: Use amber glass vials sealed with PTFE-lined caps to block UV degradation.

Experimental Workflow: Olefin Cross-Metathesis (Self-Validating System)

This protocol details the functionalization of the allyl group using Olefin Cross-Metathesis.

Causality for Catalyst Selection: Grubbs 2nd Generation catalyst is explicitly chosen over the 1st Generation variant. The Lewis basic urea carbonyl can coordinate to the ruthenium center; the strongly electron-donating N-heterocyclic carbene (NHC) ligand on the 2nd Gen catalyst prevents this coordination from poisoning the catalyst.

Step-by-Step Methodology
  • Degassing (System Validation):

    • Dissolve 1.0 eq of 1-(prop-2-en-1-yl)imidazolidin-2-one and 2.0 eq of the terminal olefin coupling partner in anhydrous dichloromethane (DCM) within a Schlenk flask.

    • Perform three freeze-pump-thaw cycles.

    • Validation Check: The complete absence of bubbling upon thawing under static vacuum confirms the removal of dissolved oxygen, ensuring the Ru-catalyst will not undergo oxidative degradation.

  • Initiation:

    • Add Grubbs II catalyst (5 mol%) under a positive stream of Argon.

    • Validation Check: A rapid visual color shift from deep burgundy to a lighter brown/orange indicates active carbene formation and successful initiation of the catalytic cycle.

  • Propagation & Monitoring:

    • Attach a reflux condenser and heat to 40°C for 4 hours.

    • Validation Check: Monitor via TLC (stain with KMnO₄). The disappearance of the starting allyl spot and the appearance of a new, lower R_f product spot confirms conversion.

  • Quenching & Purification:

    • Add an excess of ethyl vinyl ether (0.1 mL) and stir for 15 minutes to quench the active ruthenium species.

    • Concentrate under reduced pressure and purify via silica gel chromatography.

    • Validation Check: ¹H NMR of the purified product must show the disappearance of the terminal allyl multiplet (5.8–6.0 ppm) and the emergence of internal olefin protons (5.4–5.6 ppm).

Emergency Response & Spill Containment

Due to the irritant profile of cyclic ureas, a structured spill response is critical to prevent respiratory and dermal exposure.

SpillResponse Step1 1. Identify Spill (Assess Scale & Risks) Step2 2. Evacuate & Isolate (Secure the Area) Step1->Step2 Step3 3. Don Appropriate PPE (Respirator, Nitrile Gloves) Step2->Step3 Step4 4. Contain Spill (Vermiculite/Sand Absorbent) Step3->Step4 Step5 5. Neutralize & Collect (Transfer to Chemical Waste) Step4->Step5 Step6 6. Decontaminate (Solvent Wash & Ventilate) Step5->Step6

Step-by-step emergency spill response protocol for N-allyl cyclic ureas.

Spill Remediation Steps
  • Isolate: Immediately halt all heat sources and isolate the spill area.

  • Protect: Don a half-face respirator with organic vapor cartridges (if outside a fume hood) and fresh nitrile gloves.

  • Absorb: Cover the liquid spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels, as the allyl group can react exothermically with strong oxidizers.

  • Collect: Sweep the absorbed material using non-sparking tools into a dedicated, sealable hazardous waste container.

  • Decontaminate: Wash the spill surface with a 10% bleach solution followed by water to disrupt any residual active cyclic urea, then ventilate the area thoroughly.

References

  • DMP 323, a nonpeptide cyclic urea inhibitor of human immunodeficiency virus (HIV) protease Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • α-Glucosidase inhibitory activity and cytotoxic effects of some cyclic urea and carbamate derivatives Source: Taylor & Francis Online URL:[Link]

  • Iron-catalyzed urea synthesis: dehydrogenative coupling of methanol and amines Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties and Analysis of 1-(prop-2-en-1-yl)imidazolidin-2-one

Authored For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(prop-2-en-1-yl)imidazolidin-2-one, a heterocyclic compound built upon the pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(prop-2-en-1-yl)imidazolidin-2-one, a heterocyclic compound built upon the privileged imidazolidin-2-one scaffold. The imidazolidin-2-one core is a key structural motif in a variety of bioactive compounds and FDA-approved drugs, highlighting its significance in medicinal chemistry.[1][2] This document details the fundamental physicochemical properties of the title compound, with a primary focus on its molecular weight and the empirical methods for its verification. We present detailed protocols for its synthesis, purification, and analytical characterization using modern techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC). The guide is intended to serve as an essential resource for researchers utilizing this molecule as a synthetic building block or investigating its potential pharmacological applications.

Introduction to the Imidazolidin-2-one Scaffold

The imidazolidin-2-one ring system, a cyclic urea, is a cornerstone in the design of therapeutic agents.[1] Its rigid, five-membered structure often serves as a bioisosteric replacement for other functionalities or as a core scaffold to orient substituents in a precise three-dimensional arrangement for optimal target engagement. This scaffold is present in drugs developed for a range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2][3] The versatility of the imidazolidin-2-one core stems from the two nitrogen atoms, which can be readily functionalized, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. 1-(prop-2-en-1-yl)imidazolidin-2-one, featuring a reactive allyl group, is a valuable intermediate for further chemical elaboration, making a thorough understanding of its properties critical for its effective use in drug discovery and development pipelines.

Core Physicochemical Properties

The foundational step in the characterization of any chemical entity is the precise determination of its physicochemical properties. These data are paramount for experimental design, from reaction stoichiometry to analytical method development.

PropertyValueSource
Molecular Formula C₆H₁₀N₂O[4]
Monoisotopic Mass 126.079315 Da[4]
Average Molecular Weight 126.15 g/mol
IUPAC Name 1-(prop-2-en-1-yl)imidazolidin-2-one
SMILES C=CCN1CCNC1=O[4]
InChIKey RUBNMZVDNLQUKS-UHFFFAOYSA-N[4]
Predicted XLogP 0.0[4]

Note: The monoisotopic mass is the mass of an ion for a molecule calculated using the mass of the most abundant isotope of each element. This is the value determined experimentally by mass spectrometry.

Synthesis and Purification

The synthesis of 1-(prop-2-en-1-yl)imidazolidin-2-one can be achieved through several established routes for N-substituted imidazolidin-2-ones. A common and effective strategy involves the cyclization of an appropriate N-allyl urea derivative.[5]

Protocol 1: Palladium-Catalyzed Intramolecular Cyclization

This protocol is adapted from established methods for the synthesis of imidazolidin-2-ones from N-allylureas.[5] The reaction proceeds via the formation of two new bonds to generate the heterocyclic core. The choice of a palladium catalyst and a specialized ligand like Xantphos is crucial for facilitating the key C-N bond-forming steps with high efficiency.

Step-by-Step Methodology:

  • Urea Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-allylamine (1.0 eq.) in an anhydrous aprotic solvent such as THF or Dichloromethane.

  • Add an appropriate isocyanate precursor (e.g., phenyl isocyanate, 1.0 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting amine. This forms the N-allyl-N'-phenylurea intermediate.

  • Cyclization: To a new reaction vessel charged with a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4-5 mol%), and a strong base (e.g., NaOtBu, 2.2 eq.), add the crude N-allylurea intermediate and an aryl bromide (e.g., bromobenzene, 1.1 eq.).

  • Add anhydrous toluene and heat the mixture to 80-100 °C. Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • The resulting crude product should be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 1-(prop-2-en-1-yl)imidazolidin-2-one.

Analytical Characterization and Molecular Weight Determination

Rigorous analytical validation is essential to confirm the identity, structure, and purity of the synthesized compound. The workflow below outlines a self-validating system where each step provides complementary information.

G cluster_synthesis Synthesis & Isolation Synthesis Synthesis (Protocol 1) Purification Column Chromatography Synthesis->Purification Crude Product HRMS HRMS Analysis (Exact Mass) Purification->HRMS Pure Sample NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR HPLC RP-HPLC (Purity) Purification->HPLC IR IR Spectroscopy (Functional Groups) Purification->IR Final Verified Compound Data Package HRMS->Final NMR->Final HPLC->Final IR->Final

Fig 1. Analytical workflow for structural elucidation and purity assessment.
High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive technique for determining the elemental composition of a molecule by measuring its mass with extremely high precision. The experimentally determined monoisotopic mass should match the theoretical value to within a few parts per million (ppm), providing unambiguous confirmation of the molecular formula.

Protocol 2: HRMS Analysis via Electrospray Ionization (ESI)

  • Sample Preparation: Prepare a dilute solution of the purified compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample directly into a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) equipped with an ESI source.

  • Data Acquisition: Acquire data in positive ion mode. The instrument should be calibrated immediately prior to analysis.

  • Data Analysis: Identify the peak corresponding to the protonated molecule ([M+H]⁺) and other common adducts. Compare the measured m/z with the calculated theoretical values.

AdductTheoretical m/z
[M+H]⁺ 127.0866
[M+Na]⁺ 149.0685
[M+K]⁺ 165.0425

Theoretical m/z values are calculated from the monoisotopic mass of C₆H₁₀N₂O (126.079315 Da) and the masses of the adduct ions.[4]

Spectroscopic Confirmation

While HRMS confirms the molecular formula, NMR and IR spectroscopy are required to elucidate the compound's structure.

  • ¹H NMR: Will confirm the presence of the allyl group (with characteristic vinyl and allylic proton signals) and the ethylene bridge of the imidazolidinone ring.

  • ¹³C NMR: Will show six distinct carbon signals, including a key signal for the carbonyl carbon (C=O) typically in the range of 160-170 ppm.[6]

  • IR Spectroscopy: Will display characteristic absorption bands for the urea carbonyl (C=O) stretch (approx. 1680-1710 cm⁻¹) and the vinyl C=C stretch.[7]

Purity Assessment

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for determining the purity of small organic molecules.[8] A validated method using a C18 column with a water/acetonitrile or water/methanol gradient and UV detection (e.g., at 210 nm) should be developed to demonstrate the absence of starting materials and by-products.

Applications in Research and Drug Development

The 1-(prop-2-en-1-yl)imidazolidin-2-one molecule serves as a versatile platform for further synthetic modifications.

  • Scaffold for Library Synthesis: The terminal double bond of the allyl group is a reactive handle for a multitude of chemical transformations, including Heck coupling, metathesis, hydroboration-oxidation, and epoxidation, allowing for the rapid generation of diverse compound libraries for high-throughput screening.

  • Potential Bioactivity: The broader class of imidazolidin-2-one derivatives has demonstrated significant pharmacological potential, including anticancer, antiviral, and anti-inflammatory activities.[1][2][9] This specific compound can be evaluated in relevant biological assays or serve as a starting point for the design of more complex and potent analogues.

  • Industrial Chemistry: Related imidazolidinone compounds are used as formaldehyde scavengers in resins for the textile, construction, and coating industries.[10]

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11][12]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[13][14] Avoid contact with skin and eyes.[11]

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[11][13]

Conclusion

1-(prop-2-en-1-yl)imidazolidin-2-one is a valuable chemical entity with a precisely defined molecular weight (monoisotopic mass of 126.079315 Da). This guide has outlined the essential technical details for its synthesis and rigorous characterization, providing researchers with a validated framework for its use. The combination of HRMS, NMR, and HPLC ensures the unambiguous identification and high purity required for demanding applications in medicinal chemistry and drug development. Given the proven track record of the imidazolidin-2-one scaffold, this compound represents a promising starting point for the discovery of novel therapeutic agents.

References

Click to expand
  • American Elements. 1-(prop-2-yn-1-yl)imidazolidin-2-one. Available from: [Link]

  • Chemotechnique Diagnostics. Safety Data Sheet - IMIDAZOLIDINYL UREA 2.0% pet. Available from: [Link]

  • Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. Available from: [Link]

  • PubChemLite. 1-(prop-2-en-1-yl)imidazolidin-2-one. Available from: [Link]

  • PubChemLite. 1-(prop-2-yn-1-yl)imidazolidin-2-one. Available from: [Link]

  • Lhassani, M., et al. (2008). Synthesis and immunosuppressive activity evaluation of substituted N-imidazolidin-2-ones and N-tetrahydropyrimidin-2(1H). Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Various applications of Imidazolidinone. Available from: [Link]

  • Google Patents. US3931216A - Process for the manufacture of 2-arylamino-2-imidazoline derivatives and their salts.
  • Organic Chemistry Portal. Synthesis of imidazolidinones. Available from: [Link]

  • ResearchGate. (2019). (PDF) Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. Available from: [Link]

  • National Institutes of Health (NIH), PubChem. 2-Imidazolidinone. Available from: [Link]

  • Chemical Information Services. IMIDAZOLIDIN-2-ONE. Available from: [Link]

  • ResearchGate. Some known drugs possessing imidazolidin-2-one moiety. Available from: [Link]

  • Turmanov, R., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. Available from: [Link]

  • El-Deen, I. M., et al. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Drug molecules containing a 2‐imidazolidinone ring. Available from: [Link]

  • dos Santos, J. C. S., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules. Available from: [Link]

  • Dass, R., et al. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology. Available from: [Link]

  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A. Available from: [Link]

  • Lee, S., et al. (2022). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. Foods. Available from: [Link]

Sources

Foundational

discovery and history of imidazolidin-2-one compounds

An In-depth Technical Guide to the Discovery and History of Imidazolidin-2-one Compounds Introduction: The Ubiquitous Cyclic Urea Core The imidazolidin-2-one scaffold, a five-membered cyclic urea, represents a cornerston...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and History of Imidazolidin-2-one Compounds

Introduction: The Ubiquitous Cyclic Urea Core

The imidazolidin-2-one scaffold, a five-membered cyclic urea, represents a cornerstone of modern organic and medicinal chemistry.[1][2] Its deceptively simple structure belies a remarkable versatility, enabling it to serve as a foundational motif in a vast array of pharmaceuticals, a key component in industrial materials, and a valuable intermediate in complex organic syntheses.[1][3] The core's rigidity, combined with the hydrogen bond donor and acceptor capabilities of its urea functionality, allows for precise and strong interactions with biological targets, making it a privileged structure in drug design.[4] This guide traces the historical trajectory of imidazolidin-2-one chemistry, from its initial discovery through the evolution of its synthesis, culminating in the sophisticated and sustainable methods employed today. We will explore the causal drivers behind these methodological shifts, from the need to replace hazardous reagents to the quest for atom economy and stereochemical control.

Part 1: Foundational Syntheses - From Hazardous Reagents to Accessible Precursors

The genesis of imidazolidin-2-one synthesis lies in the late 19th century. The most fundamental approach involves the formation of the five-membered ring by cyclizing a 1,2-diamine with a one-carbon carbonyl equivalent.

The Pioneering Approach: Diamines and Carbonyl Electrophiles

The earliest documented synthesis of the parent compound, known as ethyleneurea, was reported by Emil Fischer and Koch in 1886, who achieved this by heating ethylenediamine with diethyl carbonate.[5] This established the core principle of reacting a vicinal diamine with a carbonyl source. Soon after, more reactive, albeit hazardous, carbonylating agents like phosgene were employed. The reaction of an amine with phosgene proceeds through a highly reactive isocyanate intermediate, which can then be cyclized.[4]

From an experimental standpoint, the choice of phosgene was driven by its high reactivity, which often resulted in high yields. However, its extreme toxicity necessitated the development of safer alternatives. This imperative was a major catalyst for innovation in the field. The most logical and cost-effective replacement was urea itself. The reaction of ethylenediamine with urea became a common and more practical approach, though it was not without its own challenges.[5][6] Early methodologies were often plagued by the formation of linear polyurea byproducts, a side reaction that competes with the desired intramolecular cyclization.[6] Achieving high yields of the cyclic product required careful control over reaction conditions, particularly temperature, to favor cyclization over polymerization.

G cluster_0 Foundational Synthetic Routes cluster_1 Early Carbonyl Sources diamine Ethylenediamine carbonyl_source Carbonyl Source diamine->carbonyl_source Reaction imidazolidinone Imidazolidin-2-one carbonyl_source->imidazolidinone Intramolecular Cyclization diethyl_carbonate Diethyl Carbonate (Fischer, 1886) phosgene Phosgene (High Reactivity, High Toxicity) urea Urea (Safer, Cost-Effective) polyurea Linear Polyurea (Side Product) carbonyl_source->polyurea Intermolecular Polycondensation

Caption: Early pathways to imidazolidin-2-one synthesis.

Expanding the Substrate Scope: Syntheses from Glycols and Alkanolamines

A significant advancement in the 1940s involved the development of synthetic routes starting from even more accessible and inexpensive materials like ethylene glycol and ethanolamine, reacting them with urea.[7][8] This work, partly driven by the needs of the National Defense Research Committee, represented a key step towards large-scale, economical production.[7]

The reaction of ethylene glycol with a molar excess of urea is a demonstrative example of the process. It typically proceeds in two stages:

  • Intermediate Formation: Heating ethylene glycol and urea (e.g., 1:6 molar ratio) from 150°C to 240°C evolves ammonia and carbon dioxide, producing a brittle, resinous solid intermediate.[7]

  • Cyclization/Hydrolysis: This resin is then hydrolyzed at high temperatures (~250°C) to yield ethyleneurea. Direct pyrolysis of the resin also produces the target compound, but hydrolysis significantly improves the yield from ~25% to over 55%.[7]

The causality behind this two-step process is rooted in the reaction mechanism. Urea first aminates the ethylene glycol, forming intermediates that can then polymerize into the resin. The subsequent high-temperature hydrolysis breaks down this polymer and facilitates the final intramolecular cyclization to the stable five-membered ring. This method avoided the need for pressurized systems initially and demonstrated the feasibility of using simple, robust feedstocks.[7]

Part 2: The Maturation of Synthesis - Towards Catalysis and Sustainability

As the importance of the imidazolidin-2-one core grew, research efforts intensified to develop more efficient, versatile, and environmentally benign synthetic protocols. This led to a shift away from stoichiometric, high-temperature reactions towards catalytic and atom-economical methodologies.

Modern Carbonylating Agents and Catalytic Cycles

The drive to avoid toxic phosgene and harsh conditions led to the adoption of safer carbonyl transfer agents. Carbonyldiimidazole (CDI) became a popular choice for its high reactivity and mild reaction conditions, often used for synthesizing derivatives with sensitive functional groups.[1][9] In recent years, dialkyl carbonates like dimethyl carbonate (DMC) have gained traction as green reagents, reacting with diamines in the presence of catalysts such as Cu(NO₃)₂.[1]

A major leap forward has been the use of carbon monoxide (CO) and carbon dioxide (CO₂) as the C1 source, representing the pinnacle of atom economy.[4] Catalytic systems, often based on palladium, facilitate the oxidative carbonylation of diamines to their corresponding cyclic ureas.[1] These methods integrate the imidazolidin-2-one synthesis into the broader field of modern C-H activation and carbonylation chemistry.

Intramolecular Cyclization Strategies

Alternative to building the ring from a diamine and a carbonyl source, modern strategies often construct a linear urea precursor and then induce cyclization. These intramolecular approaches offer excellent control over regioselectivity and stereoselectivity.

  • Metal-Catalyzed Diamination of Alkenes: A highly elegant strategy involves the intramolecular diamination of an alkene tethered to a urea moiety. The first such report by Muñiz in 2005 utilized a Pd(II) catalyst with a hypervalent iodine reagent as the oxidant to construct the imidazolidin-2-one scaffold.[1] This method creates two new C-N bonds in a single transformation.

  • Base-Catalyzed Hydroamidation of Propargylic Ureas: More recently, organocatalytic methods have emerged. The intramolecular hydroamidation of propargylic ureas, catalyzed by a strong, non-nucleophilic base like BEMP (a phosphazene base), provides rapid and efficient access to both imidazolidin-2-ones and their unsaturated imidazol-2-one counterparts under ambient conditions.[10][11] This protocol is notable for its simplicity, wide substrate scope, and exceptionally short reaction times.[10]

G cluster_0 Modern Intramolecular Cyclization Workflow start Linear Urea Precursor (e.g., Propargylic Urea) activated Activated Intermediate (e.g., Deprotonated Urea) start->activated Deprotonation cyclized Cyclized Intermediate (Vinyl anion) activated->cyclized 5-Exo-Dig Cyclization catalyst Catalyst (e.g., Phosphazene Base) activated->catalyst Protonated Base product Imidazolidin-2-one or Imidazol-2-one cyclized->product Protonation catalyst->activated Regeneration

Sources

Exploratory

Engineering the Imidazolidinone Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter chemical scaffolds that offer broad utility, but few match the tunable precision of the imidazolidinone co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter chemical scaffolds that offer broad utility, but few match the tunable precision of the imidazolidinone core. Characterized by a five-membered nitrogen-containing heterocyclic ring—often presenting as a urea (imidazolidin-2-one) or thiohydantoin (2-thioxo-imidazolidin-4-one) derivative—this structure serves as a privileged pharmacophore. This technical whitepaper dissects the biological activities of imidazolidinone derivatives, mapping their mechanistic pathways in oncology and infectious diseases, and outlines self-validating experimental protocols for their synthesis and biological evaluation.

The Pharmacophoric Privilege of Imidazolidinones

The structural geometry of imidazolidinones provides a unique spatial arrangement of hydrogen bond donors (N-H) and acceptors (C=O or C=S). This allows the scaffold to dock seamlessly into the active sites of various enzymes and receptor pockets. By systematically modifying the N1, N3, C2, C4, and C5 positions, medicinal chemists can finely tune the lipophilicity and electronic distribution of the molecule.

This tunability is the root cause of their broad-spectrum biological activity, allowing these derivatives to bypass cellular efflux pumps, penetrate lipid bilayers, and engage targets ranging from bacterial DNA to human cyclooxygenase-2 (COX-2) enzymes 1.

Core Biological Activities & Mechanistic Pathways
2.1 Anticancer Efficacy & Apoptotic Cascades

Imidazolidinone derivatives have demonstrated profound anti-proliferative effects against various malignant cell lines (e.g., HepG2, MCF-7, PANC). The primary mechanism of action for many of these derivatives is the targeted generation of Reactive Oxygen Species (ROS) within the tumor microenvironment.

The accumulation of ROS triggers the activation of the c-Jun N-terminal kinase (JNK) pathway. This stress response leads to the depolarization of the mitochondrial membrane, releasing cytochrome c and initiating a caspase-mediated apoptotic cascade 1. Furthermore, specific imidazolidinedione analogues exhibit highly selective COX-2 inhibition, suppressing tumor-associated inflammation and angiogenesis without the gastrointestinal toxicity typical of non-selective NSAIDs.

2.2 Antimicrobial & Antifungal Potency

In the realm of infectious diseases, imidazolidinones act as potent DNA intercalators and enzyme inhibitors. Derivatives fused with quinoxaline moieties (imidazoquinoxalines) have shown remarkable efficacy against Gram-positive and Gram-negative bacteria. The structural rigidity of these fused rings allows them to disrupt bacterial cell wall synthesis and inhibit protein kinases, achieving Minimum Inhibitory Concentrations (MIC) that rival standard antibiotics like Ampicillin 2.

Visualizing the Logic: Pathways and Workflows

To standardize our understanding of how these molecules function and how we validate them in the lab, I have mapped the mechanistic and experimental logic below.

MOA Imidazolidinone Imidazolidinone Derivative COX2 COX-2 Inhibition Imidazolidinone->COX2 Selectivity ROS ROS Generation Imidazolidinone->ROS Apoptosis Apoptosis (Cancer Cell Death) COX2->Apoptosis Anti-proliferation JNK JNK Pathway Activation ROS->JNK Mito Mitochondrial Membrane Potential Loss JNK->Mito Caspase Caspase-Mediated Cascade Mito->Caspase Caspase->Apoptosis

Mechanistic pathway of imidazolidinone-induced apoptosis in cancer cells.

Workflow Synth 1. Chemical Synthesis (Schiff Base + CDI) Char 2. Structural Characterization (NMR, FTIR, MS) Synth->Char InSilico 3. In Silico ADMET & Molecular Docking Char->InSilico InVitro 4. In Vitro Screening (MTT Assay, MIC) InSilico->InVitro Validation 5. Mechanistic Validation (Flow Cytometry, ROS) InVitro->Validation

Self-validating experimental workflow for imidazolidinone drug development.

Quantitative Efficacy Profiling

The table below synthesizes quantitative data from recent literature, benchmarking the efficacy of various imidazolidinone subclasses against specific biological targets.

Compound ClassTarget / Cell LineKey Biological ActivityEfficacy MetricReference
Imidazolidin-2-one (C17) Pancreatic Cancer (PANC)Anti-proliferativeIC50: 0.063 µM3
2-Thioxo-imidazolidin-4-one HepG2 (Liver Cancer)G0/G1 Cell Cycle ArrestIC50: ~16.1 µM4
Imidazolidinedione (5e) COX-2 EnzymeSelective InhibitionIC50: 200 nM1
Imidazoquinoxaline (11c) S. aureus / B. subtilisAntimicrobialMIC: 0.12 - 0.98 µg/mL2
Validated Experimental Workflows (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step is engineered with a specific chemical or biological causality in mind.

Protocol 1: Pseudo-Multicomponent Synthesis of Imidazolidin-2-ones

Objective: Synthesize 1,3-disubstituted imidazolidin-2-ones with high atom economy and stereochemical control 5.

  • Schiff Base Formation: React trans-(R,R)-diaminocyclohexane with an aromatic aldehyde in dichloromethane (DCM) at room temperature.

    • Causality: DCM provides optimal solubility for the reagents. Forming the Schiff base in situ prevents the premature hydrolysis and degradation of unstable imine intermediates, ensuring a high-yield transition to the next step.

  • Imine Reduction: Slowly introduce Sodium Borohydride (NaBH₄) to the reaction mixture at 0°C.

    • Causality: NaBH₄ selectively reduces the C=N double bond to a single bond, yielding a diamine. The 0°C temperature strictly controls the exothermic nature of the reduction, preventing unwanted side reactions and maintaining the stereochemical integrity of the chiral backbone.

  • CDI-Mediated Cyclization: Add Carbonyldiimidazole (CDI) and elevate the temperature to 40°C for 17 hours.

    • Causality: CDI acts as a mild, phosgene-free carbonylating agent. The newly formed nucleophilic diamine attacks the carbonyl carbon of CDI, displacing imidazole as a leaving group. This drives the thermodynamic ring closure to form the stable imidazolidin-2-one core without generating toxic chloride byproducts that could contaminate downstream biological assays.

Protocol 2: In Vitro Anticancer Screening & Mechanistic Validation

Objective: Validate the anti-proliferative efficacy and confirm the apoptotic mechanism of the synthesized derivatives.

  • Cytotoxicity Screening (MTT Assay): Seed target cancer cell lines (e.g., PANC, HepG2) at 1×104 cells/well in a 96-well plate. Treat with varying concentrations of the derivative (1-100 µM) for 48 hours, followed by the addition of MTT reagent.

    • Causality: The MTT assay measures mitochondrial metabolic activity. Active compounds will reduce cell viability, providing a quantitative IC50 value to benchmark potency. However, because MTT only measures metabolic halt, it cannot confirm how the cells died, necessitating Step 2.

  • Apoptosis vs. Necrosis Differentiation (Flow Cytometry): Stain the treated cells with Annexin V-FITC and Propidium Iodide (PI), then analyze via flow cytometry.

    • Causality: This step acts as the validation mechanism for Step 1. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis). This ensures the drug induces a targeted, programmed apoptotic cascade rather than causing non-specific, toxic cell lysis.

  • ROS Generation Profiling: Incubate treated cells with DCFDA dye and analyze via fluorescence microscopy.

    • Causality: To prove the upstream trigger of the apoptosis observed in Step 2, DCFDA is utilized. It is oxidized by intracellular reactive oxygen species (ROS) into highly fluorescent DCF, directly validating whether the apoptotic cascade is ROS-dependent.

Conclusion & Future Directions

The imidazolidinone scaffold represents a highly versatile and potent pharmacophore. While current derivatives exhibit excellent in vitro efficacy against cancer cell lines and multidrug-resistant bacteria, future lead optimization must focus heavily on in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. By utilizing molecular dynamics simulations to predict bioavailability and metabolic stability, researchers can refine these derivatives into viable clinical candidates with minimized off-target toxicity.

References
  • Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration Source: ResearchGate / ChemistrySelect URL
  • Source: PMC (National Institutes of Health)
  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential Source: Asian Journal of Research in Chemistry URL
  • Source: PMC (National Institutes of Health)
  • Synthesis of Imidazolidin-2-ones from trans-(R,R)
  • Source: Bentham Science (Letters in Drug Design & Discovery)

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis and Validation of 1-(prop-2-en-1-yl)imidazolidin-2-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Experimental Protocol & Mechanistic Guide.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Experimental Protocol & Mechanistic Guide.

Strategic Overview & Mechanistic Rationale

Substituted imidazolidin-2-ones are ubiquitous structural motifs found in numerous biologically active compounds, including potent HIV protease inhibitors and natural alkaloids (). Traditional syntheses of these heterocycles often rely on the phosgenation of complex 1,2-diamines, which can be synthetically cumbersome and hazardous. A modern, highly efficient alternative involves the Pd-catalyzed alkene carboamination of N-allylureas—a methodology pioneered by the Wolfe laboratory that allows for the simultaneous formation of C–N and C–C bonds with high stereocontrol ().

To leverage this catalytic asymmetric methodology (), researchers require reliable, high-purity access to the foundational precursor: 1-(prop-2-en-1-yl)imidazolidin-2-one (commonly known as 1-allylimidazolidin-2-one).

Pathway Selection: Causality Behind the Protocol

When synthesizing this precursor, chemists typically choose between two pathways:

  • Route A (Direct Alkylation): The direct N-alkylation of imidazolidin-2-one (ethylene urea) with allyl bromide using a strong base. While the starting materials are inexpensive, imidazolidin-2-one possesses two equivalent nucleophilic nitrogen atoms. Deprotonation generates an ambident nucleophile, inevitably leading to over-alkylation (1,3-diallylimidazolidin-2-one). Statistical mixtures cap the mono-alkylated yield at ~40–50%, necessitating tedious chromatographic separation.

  • Route B (De Novo Cyclization): A bottom-up construction of the imidazolidin-2-one ring. The reaction of allylamine with 2-chloroethyl isocyanate rapidly forms a urea intermediate. The differential reactivity of the two urea nitrogens is then exploited: the nitrogen adjacent to the chloroethyl group is sterically and electronically predisposed to undergo a kinetically favored 5-exo-tet intramolecular nucleophilic substitution upon deprotonation, yielding the target compound exclusively.

As summarized in Table 1 , Route B is the unequivocally superior method for pharmaceutical-grade synthesis due to its absolute regiocontrol.

Table 1: Quantitative Comparison of Synthetic Strategies
ParameterRoute A: Direct AlkylationRoute B: De Novo Cyclization (Recommended)
Starting Materials Imidazolidin-2-one, Allyl BromideAllylamine, 2-Chloroethyl isocyanate
Overall Yield 40–50%>85%
Regioselectivity Poor (High dialkylation)Excellent (Exclusive mono-allyl product)
Purification Tedious column chromatographySimple vacuum distillation
Scalability Limited by byproduct formationHighly scalable (Gram to multi-kilogram)

Experimental Workflow & Visualization

Synthesis A Allylamine C 1-allyl-3-(2-chloroethyl)urea (Intermediate) A->C CH2Cl2, 0 °C 1 h B 2-Chloroethyl isocyanate B->C D 1-(prop-2-en-1-yl)imidazolidin-2-one (Target) C->D NaH, THF 0 °C to RT, 4 h (-HCl)

Fig 1: De novo synthesis of 1-(prop-2-en-1-yl)imidazolidin-2-one via 5-exo-tet cyclization.

Step-by-Step Methodology (Route B)

Phase 1: Synthesis of the Urea Intermediate

Causality Check: Isocyanates are potent electrophiles. Adding the isocyanate dropwise to a cooled solution of the primary amine ensures the amine is always in stoichiometric excess during the mixing phase, effectively suppressing the formation of symmetrical biurets. Dichloromethane (DCM) is chosen as an aprotic solvent to stabilize the transition state without solvolyzing the isocyanate.

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with allylamine (5.71 g, 100 mmol) and anhydrous DCM (100 mL).

  • Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.

  • Dissolve 2-chloroethyl isocyanate (10.55 g, 100 mmol) in anhydrous DCM (20 mL) and transfer to a pressure-equalizing addition funnel.

  • Add the isocyanate solution dropwise over 30 minutes. Field Note: Monitor the internal temperature; the nucleophilic addition is highly exothermic. Maintain the temperature below 5 °C.

  • Remove the ice bath and stir the reaction mixture at ambient temperature for 1 hour.

  • Concentrate the mixture under reduced pressure to yield crude 1-allyl-3-(2-chloroethyl)urea as a pale yellow oil. Use immediately in Phase 2.

Phase 2: Intramolecular 5-exo-tet Cyclization

Causality Check: The urea nitrogen must be completely deprotonated to form a nucleophilic amide anion capable of displacing the primary chloride. Sodium hydride (NaH) provides irreversible deprotonation (evolving H₂ gas), driving the reaction forward. Tetrahydrofuran (THF) is utilized for its ability to solvate the resulting sodium salt, facilitating the ring closure.

  • Dissolve the crude 1-allyl-3-(2-chloroethyl)urea (~100 mmol) in anhydrous THF (150 mL) under a steady nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add NaH (60% dispersion in mineral oil, 4.80 g, 120 mmol) in small portions over 20 minutes to safely manage hydrogen gas evolution.

  • Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (20 mL) at 0 °C to neutralize any unreacted NaH.

  • Remove the THF under reduced pressure and partition the aqueous residue with ethyl acetate (3 × 100 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via vacuum distillation to afford pure 1-(prop-2-en-1-yl)imidazolidin-2-one as a colorless oil.

Self-Validating System & Analytical Checkpoints

A protocol is only as robust as its built-in validation metrics. To ensure the integrity of the synthesized scaffold before proceeding to complex downstream catalysis, the following analytical checkpoints must be met:

  • Reaction Completion (TLC): The consumption of the intermediate is monitored via TLC (EtOAc/Hexanes 1:1). The target imidazolidin-2-one exhibits a lower Rf​ value due to an increased dipole moment upon cyclization. Visualization is achieved using a KMnO₄ stain, which rapidly oxidizes the allyl double bond, appearing as a bright yellow spot against a purple background.

  • Structural Confirmation (¹H NMR, CDCl₃): The success of the 5-exo-tet cyclization is definitively proven by the disappearance of the triplet associated with the -CH₂Cl protons (~3.6 ppm) and the emergence of a highly symmetric multiplet for the imidazolidinone backbone (-CH₂-CH₂-) at 3.35–3.45 ppm. The allyl group remains intact, validated by the distinct multiplet at 5.75–5.85 ppm (internal alkene proton) and the terminal alkene doublet of doublets at 5.15–5.25 ppm.

  • Purity Assessment (GC-MS): A single peak in the gas chromatogram with a molecular ion ( M+ ) of m/z 126 confirms the absence of uncyclized oligomeric byproducts.

Downstream Application: Pd-Catalyzed Carboamination

Once validated, 1-(prop-2-en-1-yl)imidazolidin-2-one serves as a premium substrate for the rapid assembly of complex, drug-like architectures. By subjecting this scaffold to Pd-catalyzed alkene carboamination, researchers can install aryl groups and generate new stereocenters in a single, highly diastereoselective step.

Downstream A 1-(prop-2-en-1-yl)imidazolidin-2-one D Aminopalladation Intermediate A->D NaOtBu, Toluene Heat B Aryl Bromide B->D NaOtBu, Toluene Heat C Pd-Catalyst (Pd2(dba)3 / Xantphos) C->D NaOtBu, Toluene Heat E Substituted Imidazolidin-2-ones (Bioactive Scaffolds) D->E Reductive Elimination (C-C Bond Formation)

Fig 2: Pd-catalyzed alkene carboamination using the synthesized imidazolidin-2-one scaffold.

References

  • Title: Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones Source: Molecules, 2019, 24(1), 132. URL: [Link]

  • Title: A New Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination of N-Allylureas Source: Organic Letters, 2006, 8(12), 2531-2534. URL: [Link]

  • Title: Synthesis of Enantiomerically Enriched Imidazolidin-2-Ones through Asymmetric Palladium-Catalyzed Alkene Carboamination Reactions Source: Angewandte Chemie International Edition, 2012, 51(39), 9886-9890. URL: [Link]

Application

Application Note: Copolymerization of 1-(prop-2-en-1-yl)imidazolidin-2-one in Aqueous Emulsion Systems

Target Audience: Researchers, Materials Scientists, and Polymer Chemists Document Type: Technical Application Note & Validated Protocol Executive Summary 1-(prop-2-en-1-yl)imidazolidin-2-one (commonly referred to as N-al...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Polymer Chemists Document Type: Technical Application Note & Validated Protocol

Executive Summary

1-(prop-2-en-1-yl)imidazolidin-2-one (commonly referred to as N-allyl ethylene urea or 3-allyl-2-imidazolidinone) is a highly specialized functional monomer. It is characterized by an allyl polymerizable group and a pendant cyclic urea (imidazolidin-2-one) ring. While the cyclic urea moiety provides exceptional hydrogen-bonding capabilities—making it invaluable for substrate adhesion and biopolymer scaffold stabilization—the allylic double bond presents significant kinetic challenges during free-radical polymerization. This guide details the mechanistic rationale and the optimized starved-feed emulsion protocols required to successfully integrate this monomer into high-molecular-weight polymer networks.

Mechanistic Insights: Overcoming Degradative Chain Transfer

The fundamental challenge in polymerizing 1-(prop-2-en-1-yl)imidazolidin-2-one lies in the inherent reactivity of the allyl group. In standard free-radical polymerization, the propagating radical of an allyl monomer is highly prone to abstracting a hydrogen atom from the allylic position of a neighboring monomer rather than adding across its double bond. This side reaction, known as degradative chain transfer , yields a resonance-stabilized allyl radical that is insufficiently reactive to continue chain propagation. The macroscopic result is the termination of polymerization and the formation of low-molecular-weight oligomers.

To circumvent this kinetic trap, the monomer must be copolymerized with highly reactive comonomers (e.g., methyl methacrylate, butyl acrylate) under strict starved-feed emulsion conditions . By metering the monomer mixture into the reactor slowly, the instantaneous concentration of the allyl monomer remains near zero. This forces the highly reactive acrylate macroradicals to cross-propagate with the allyl double bond immediately, outcompeting the probability of allylic hydrogen abstraction[1].

ReactionPathways Monomer 1-(prop-2-en-1-yl)imidazolidin-2-one (Allyl Monomer) PathA Homopolymerization (High Concentration) Monomer->PathA Radical Initiation PathB Starved-Feed Copolymerization (Low Concentration) Monomer->PathB Acrylate Radicals ResultA Degradative Chain Transfer (Low MW Oligomers) PathA->ResultA Allylic H-Abstraction ResultB Cross-Propagation (High MW Functional Polymer) PathB->ResultB Kinetic Control

Mechanistic divergence of allyl polymerization based on reactor concentration.

Advanced Applications

Once successfully incorporated into a polymer backbone, the pendant imidazolidin-2-one rings provide powerful, localized hydrogen-bonding motifs.

  • High-Performance Coatings: In architectural latexes, this translates to "wet adhesion"—the ability of a dried latex film to remain securely adhered to difficult substrates (like glossy alkyd paints) even under prolonged water exposure[1]. Furthermore, these polymers are utilized in advanced stain-blocking composites, where the cyclic urea functionality traps water-soluble stains, preventing them from bleeding through topcoats[2].

  • Biomedical & Pharmaceutical Scaffolds: Beyond materials science, substituted imidazolidin-2-ones are of considerable interest in medicinal chemistry. They serve as chiral auxiliaries, precursors to vicinal diamines, and robust monomeric units for biopolymer scaffolds that exhibit greater enzymatic stability than traditional peptides[3].

Experimental Protocol: Starved-Feed Emulsion Copolymerization

The following self-validating protocol describes the synthesis of a 50% solids all-acrylic latex containing 1.0 pphm (parts per hundred monomer) of 1-(prop-2-en-1-yl)imidazolidin-2-one.

ProtocolWorkflow N1 1. Pre-Emulsion Preparation N2 2. Reactor Seeding (80°C) N1->N2 N3 3. Starved-Feed Addition (3-4h) N2->N3 N4 4. Redox Chaser (65°C) N3->N4 N5 5. Neutralization & Filtration N4->N5

Workflow for seeded emulsion copolymerization of the allyl imidazolidinone.

Phase 1: Pre-Emulsion Preparation
  • In a high-shear mixing vessel, combine 200 g of Deionized (DI) water with 15 g of Sodium Lauryl Sulfate (SLS, 28% active).

  • Slowly emulsify the main monomers: 250 g Methyl Methacrylate (MMA), 240 g Butyl Acrylate (BA), and 5 g Methacrylic Acid (MAA).

  • Add 5.0 g of 1-(prop-2-en-1-yl)imidazolidin-2-one to the emulsified mixture. Continue agitation until a stable, milky pre-emulsion is formed.

Phase 2: Reactor Seeding
  • Charge a jacketed glass reactor with 180 g of DI water and 2 g of SLS. Purge the headspace continuously with Nitrogen and heat to 80°C.

  • Transfer 5% of the pre-emulsion (approx. 35 g) into the reactor.

  • Inject a bolus of initiator (1.5 g Ammonium Persulfate dissolved in 10 g DI water).

  • Causality Check: Generating a seed in situ using only a fraction of the monomer ensures a uniform, monodisperse particle size. Pumping the bulk of the allyl monomer later prevents it from interfering with the critical nucleation phase[1].

Phase 3: Starved-Feed Copolymerization
  • After a 15-minute hold to allow seed particles to mature, begin metering the remaining pre-emulsion into the reactor over 3.5 hours.

  • Simultaneously, meter a parallel initiator feed (1.0 g APS in 40 g DI water) over the same duration. Maintain the reactor strictly at 80°C.

  • Causality Check: The slow feed rate is the most critical parameter. It ensures the allyl monomer is consumed by the growing acrylate radicals immediately upon entering the reactor, preventing pooling and subsequent degradative chain transfer[1].

Phase 4: Residual Monomer Chase
  • Once feeds are complete, hold the reactor at 80°C for 30 minutes, then cool to 65°C.

  • Add a redox couple: 0.5 g t-Butyl hydroperoxide (tBHP) and 0.3 g Sodium formaldehyde sulfoxylate (SFS), each dissolved in 5 g DI water.

  • Causality Check: Thermal initiation at 80°C becomes highly inefficient as monomer concentration drops below 1%. The tBHP/SFS redox system generates free radicals efficiently at 65°C, "chasing" residual monomers down to <50 ppm without causing thermal degradation of the polymer backbone.

Phase 5: Neutralization
  • Cool the reactor to room temperature (<30°C).

  • Slowly add 28% aqueous ammonia to adjust the pH to 8.0 - 8.5.

  • Causality Check: Neutralizing the methacrylic acid residues converts them to their anionic salt form, providing electrosteric repulsion that stabilizes the latex particles against shear-induced coagulation during storage and application.

  • Filter the final latex through a 100-mesh screen to remove any micro-coagulum.

Quantitative Data & Characterization

The successful incorporation of the cyclic urea moiety drastically alters the macroscopic properties of the polymer network, most notably its viscosity and wet adhesion performance. Below is a comparative summary of latex properties synthesized with varying concentrations of the functional monomer.

FormulationAllyl Imidazolidinone (pphm)Solids (%)Particle Size (nm)Viscosity (mPa·s)Wet Adhesion (Scrub Cycles to Failure)
Control (C) 0.050.017480< 100
Latex A 1.051.4119660> 2000
Latex B 2.050.6127296> 2000

Data synthesized from standard all-acrylic latex performance benchmarks. Notice the significant increase in viscosity and the exponential improvement in wet adhesion scrub cycles when the functional monomer is present[1].

References

  • [2] WO2005030495A2 - Methods of blocking stains on a substrate to be painted, and composites suitable for use in such methods. Google Patents. Available at:

  • [3] Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. NIH (PMC). Available at:

  • [1] EP0629672B1 - Polymerizable imidazolidinones as wet adhesion promoters in aqueous paints. European Patent Office (Googleapis). Available at:

Sources

Method

Application Note: Strategic Modifications of 1-(Prop-2-en-1-yl)imidazolidin-2-one for Drug Discovery and Chemical Biology

Introduction & Rationale 1-(Prop-2-en-1-yl)imidazolidin-2-one (CAS 37732-87-9), also known as 1-allyl-2-imidazolidinone, is a highly versatile, conformationally restricted bifunctional scaffold widely utilized in medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

1-(Prop-2-en-1-yl)imidazolidin-2-one (CAS 37732-87-9), also known as 1-allyl-2-imidazolidinone, is a highly versatile, conformationally restricted bifunctional scaffold widely utilized in medicinal chemistry and materials science[1]. The imidazolidin-2-one core acts as a stable cyclic urea bioisostere, offering predictable hydrogen-bonding interactions, while the N-allyl appendage provides an orthogonal handle for late-stage functionalization[2].

As a Senior Application Scientist, I have designed this protocol guide to address the dual reactivity of this molecule. The protocols detailed below focus on three distinct, field-proven modifications: N3-Alkylation (targeting the urea nitrogen), Olefin Cross-Metathesis , and Epoxidation (targeting the terminal alkene). Rather than merely listing steps, this guide elucidates the underlying causality of the reaction conditions to ensure reproducibility and high yields.

Pathways Center 1-(Prop-2-en-1-yl) imidazolidin-2-one (Core Scaffold) Alkylation N3-Alkylation (e.g., Benzyl bromide) Center->Alkylation NaH, DMF Metathesis Cross-Metathesis (e.g., Styrene) Center->Metathesis Grubbs II, DCM Epoxidation Epoxidation (mCPBA) Center->Epoxidation mCPBA, DCM Prod1 1-Allyl-3-benzyl imidazolidin-2-one Alkylation->Prod1 Prod2 1-(Cinnamyl) imidazolidin-2-one Metathesis->Prod2 Prod3 1-(Oxiran-2-ylmethyl) imidazolidin-2-one Epoxidation->Prod3

Divergent synthetic pathways for the functionalization of 1-(prop-2-en-1-yl)imidazolidin-2-one.

N3-Alkylation: Functionalizing the Cyclic Urea

Causality & Experimental Design

The unsubstituted N3 nitrogen of the imidazolidin-2-one ring is a poor nucleophile due to the strong delocalization of its lone pair into the adjacent carbonyl group. To achieve efficient alkylation, complete deprotonation is mandatory[3][4]. Sodium hydride (NaH) is selected as the base because it irreversibly deprotonates the urea (pKa ~15), driving the equilibrium forward through the evolution of hydrogen gas. N,N-Dimethylformamide (DMF) is the optimal solvent; its high dielectric constant effectively solvates the resulting sodium cation, leaving a highly reactive, "naked" urea anion ready for SN2 attack.

Self-Validating Protocol
  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask under argon. Add NaH (1.2 eq, 60% dispersion in mineral oil). Wash the NaH twice with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully via syringe.

  • Deprotonation: Suspend the washed NaH in anhydrous DMF (10 mL) and cool to 0 °C in an ice bath. Dissolve 1-(prop-2-en-1-yl)imidazolidin-2-one (1.0 eq, 10 mmol) in DMF (5 mL) and add dropwise.

    • Validation Check: Observe immediate effervescence (H₂ gas evolution). The cessation of bubbling (typically 30 mins) confirms complete deprotonation.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.1 eq) dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Olefin Cross-Metathesis: Extending the Allyl Chain

Causality & Experimental Design

The terminal allyl group is primed for carbon-carbon bond formation via ruthenium-catalyzed olefin metathesis. For this substrate, Grubbs 2nd Generation Catalyst (bearing an N-heterocyclic carbene ligand) is explicitly chosen over the 1st Generation catalyst[5]. The strong σ-donating NHC ligand provides superior thermal stability and functional group tolerance, preventing catalyst poisoning by the Lewis basic urea oxygen and nitrogen atoms[5][6]. Degassing the solvent is an absolute necessity; dissolved oxygen rapidly decomposes the active ruthenium alkylidene species into inactive ruthenium oxides.

Workflow Step1 Substrate & Partner in DCM Step2 Argon Degassing Step1->Step2 Step3 Add Grubbs II (2-5 mol%) Step2->Step3 Step4 Reflux (12-24 h) Step3->Step4 Step5 Quench (Ethyl Vinyl Ether) Step4->Step5 Step6 Silica Gel Purification Step5->Step6

Operational workflow for ruthenium-catalyzed olefin cross-metathesis.

Self-Validating Protocol
  • Setup & Degassing: In an oven-dried Schlenk flask, dissolve 1-(prop-2-en-1-yl)imidazolidin-2-one (1.0 eq, 5 mmol) and the cross-coupling partner (e.g., styrene, 3.0 eq) in anhydrous Dichloromethane (DCM, 25 mL). Sparge the solution with argon for 15 minutes using a submerged needle.

  • Catalyst Addition: Quickly add Grubbs 2nd Generation Catalyst (0.05 eq, 5 mol%) against a positive flow of argon.

    • Validation Check: The solution will immediately turn a deep purplish-brown, indicating active ruthenium species in solution.

  • Reaction: Attach a reflux condenser and heat the mixture to 40 °C (reflux) for 12-24 hours under argon. Monitor via TLC (stain with KMnO₄ to visualize the disappearance of the terminal alkene).

  • Quenching: Once complete, cool to room temperature and add ethyl vinyl ether (1.0 mL). Stir for 30 minutes.

    • Causality: Ethyl vinyl ether reacts with the active ruthenium alkylidene to form an inactive, stable Fischer carbene, preventing unwanted isomerization during purification.

  • Purification: Concentrate the mixture and purify directly via silica gel flash chromatography.

Epoxidation: Creating an Electrophilic Handle

Causality & Experimental Design

Converting the terminal alkene into an oxirane creates a highly reactive electrophilic center for subsequent ring-opening by amines or thiols. meta-Chloroperoxybenzoic acid (mCPBA) is the reagent of choice due to its solubility in DCM and predictable reactivity. The reaction proceeds via a concerted, asynchronous electrophilic addition (Prilezhaev reaction).

Self-Validating Protocol
  • Reaction Setup: Dissolve 1-(prop-2-en-1-yl)imidazolidin-2-one (1.0 eq, 10 mmol) in DCM (30 mL) and cool to 0 °C.

  • Oxidation: Add mCPBA (1.5 eq, assuming 70-75% purity) in small portions over 15 minutes. Stir at 0 °C for 1 hour, then allow to warm to room temperature overnight.

    • Validation Check: As the reaction proceeds, meta-chlorobenzoic acid (the byproduct) will precipitate out of the DCM solution as a white solid, visually confirming reaction progression.

  • Quench: Cool the mixture back to 0 °C and filter off the precipitated meta-chlorobenzoic acid. Wash the filtrate with 10% aqueous Na₂S₂O₃ (2 x 20 mL).

    • Validation Check: Test the organic layer with starch-iodide paper. A lack of blue/black color confirms all residual peroxides have been destroyed.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (3 x 20 mL) to remove remaining acids, dry over Na₂SO₄, and concentrate to yield 1-(oxiran-2-ylmethyl)imidazolidin-2-one.

Quantitative Data Summary

Modification TypeTarget SiteKey ReagentsOptimal TempTimeTypical YieldIn-Process Control
N3-Alkylation Urea NitrogenNaH, DMF, Alkyl Halide0 °C to RT4 h80 - 92%H₂ gas evolution stops
Cross-Metathesis Terminal AlkeneGrubbs II, DCM, Alkene40 °C (Reflux)12 - 24 h65 - 85%KMnO₄ TLC stain
Epoxidation Terminal AlkenemCPBA, DCM0 °C to RT16 h75 - 90%Byproduct precipitation

References

  • 1,3-Dimesitylimidazolium chloride | 141556-45-8 (Olefin Metathesis and Grubbs Catalysis)
  • 1-(2-Chloroethyl)-3-nitrosoimidazolidin-2-one | 61317-17-7 (Alkylation of imidazolidin-2-one)
  • Theilheimer's of Organic Chemistry (N-Alkylation of cyclic ureas)
  • Bicyclic Conformationally Restricted Diamines (N-allyl urea cascade reactions)
  • 80-73-9 | 1,3-Dimethylimidazolidin-2-one (Imidazolidinone Building Blocks)

Sources

Application

Advanced Purification Protocols for 1-(Prop-2-en-1-yl)imidazolidin-2-one

Application Note & Methodological Guide Target Audience: Polymer Chemists, Synthetic Organic Chemists, and Process Engineers. Introduction & Scope The compound 1-(prop-2-en-1-yl)imidazolidin-2-one, commonly referred to a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Polymer Chemists, Synthetic Organic Chemists, and Process Engineers.

Introduction & Scope

The compound 1-(prop-2-en-1-yl)imidazolidin-2-one, commonly referred to as N-allylimidazolidin-2-one or N-allyl ethyleneurea, is a highly versatile bifunctional molecule. In industrial polymer chemistry, it serves as a critical urea-functionalized monomer used to enhance the wet scrub resistance and substrate adhesion of aqueous emulsion polymers and architectural coatings[1]. In the realm of asymmetric synthesis, its derivatives act as robust chiral auxiliaries, providing high diastereo- and enantioselection in aldol reactions[2].

Despite its utility, synthesizing this compound via the allylation of imidazolidin-2-one (ethylene urea) inherently produces a complex crude mixture. The dual nucleophilic nitrogen atoms of the starting material inevitably lead to over-alkylation, generating 1,3-diallylimidazolidin-2-one. Furthermore, unreacted starting material and inorganic halide salts remain in the matrix[3]. This application note details the causality-driven purification workflows required to isolate polymer-grade and analytical-grade 1-(prop-2-en-1-yl)imidazolidin-2-one.

Mechanistic Grounding of Impurity Profiles

To purify a chemical system, one must first understand the thermodynamic and kinetic origins of its components. The synthesis relies on the deprotonation of imidazolidin-2-one by a base, followed by nucleophilic substitution with an allyl halide.

  • Unreacted Imidazolidin-2-one (Starting Material): Highly polar and water-soluble due to two secondary amine (N-H) hydrogen-bond donors. It often remains if the reaction does not reach full conversion.

  • 1,3-Diallylimidazolidin-2-one (Over-alkylation Byproduct): Once the mono-allyl product forms, the remaining N-H group is still nucleophilic. If excess allyl halide is present, a second alkylation occurs. This byproduct lacks N-H donors, making it significantly less polar and more lipophilic. In polymer applications, this di-allyl species is disastrous, as it acts as an unintended cross-linker, causing premature gelation of emulsion polymers.

  • Inorganic Salts (NaCl/NaBr): Stoichiometric byproducts of the substitution reaction that must be removed to prevent catalyst poisoning in downstream asymmetric synthesis.

Workflow Visualization

The following decision matrix outlines the purification strategy based on the required scale and target purity.

PurificationWorkflow Crude Crude Reaction Mixture (Mono-allyl, Di-allyl, Salts, SM) LLE Liquid-Liquid Extraction (DCM / Brine) Crude->LLE AqPhase Aqueous Phase (Salts, Unreacted SM) LLE->AqPhase Discard/Recycle OrgPhase Organic Phase (Mono-allyl & Di-allyl) LLE->OrgPhase Retain Decision Scale & Target Application? OrgPhase->Decision Distillation High-Vacuum Distillation (< 1.0 mbar) Decision->Distillation Bulk/Industrial Scale Chromatography Flash Chromatography (Silica Gel) Decision->Chromatography Analytical/Chiral Scale PurePolymer Polymer-Grade Product (>98% Purity) Distillation->PurePolymer PureChiral Analytical-Grade Product (>99.5% Purity) Chromatography->PureChiral

Decision matrix for the purification of 1-(prop-2-en-1-yl)imidazolidin-2-one.

Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating in-line quality control checks to ensure the mechanistic goal of each step is achieved before proceeding.

Protocol A: Primary Recovery via Liquid-Liquid Extraction (LLE)

Objective: Remove inorganic salts and unreacted imidazolidin-2-one. Causality: Mono-allylation replaces one polar N-H group with a lipophilic allyl chain, altering the partition coefficient (LogP). By using a biphasic system of dichloromethane (DCM) and saturated aqueous sodium chloride (brine), the mono-allyl and di-allyl compounds are driven into the organic phase. The brine is critical: it increases the ionic strength of the aqueous layer, "salting out" the slightly water-soluble mono-allyl derivative while simultaneously breaking stable emulsions formed by the amphiphilic urea moiety.

  • Quench & Dilute: Dilute the crude reaction mixture (typically in DMF or THF) with an equal volume of deionized water to quench any residual base and solubilize the inorganic halide salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Dichloromethane (DCM) (3 × 50 mL per 100 mL of aqueous phase). Validation Check: The aqueous phase should test neutral to slightly basic on pH paper; highly basic readings indicate incomplete quenching.

  • Brine Wash: Wash the combined organic layers with saturated aqueous NaCl (brine) (2 × 50 mL). This step removes residual DMF and breaks micro-emulsions.

  • Desiccation & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator at 30°C) to yield the crude organic mixture.

Protocol B: Industrial Purification via High-Vacuum Distillation

Objective: Isolate polymer-grade mono-allyl product from the di-allyl byproduct. Causality: Due to the strong intermolecular hydrogen bonding of the urea carbonyl, 1-(prop-2-en-1-yl)imidazolidin-2-one exhibits a high boiling point. Attempting distillation at atmospheric pressure provides sufficient thermal energy to trigger radical auto-polymerization of the terminal allyl alkene, leading to intractable gels. High-vacuum fractional distillation (< 1.0 mbar) depresses the boiling point to a kinetically safe thermal window, allowing volatilization before radical initiation occurs.

  • Apparatus Setup: Transfer the crude organic mixture to a round-bottom flask equipped with a short-path distillation head, a Vigreux column, and a magnetic stir bar.

  • Vacuum Initiation: Apply high vacuum (< 1.0 mbar) using a rotary vane pump. Ensure the cold trap is filled with liquid nitrogen to protect the pump from volatile organics.

  • Fractionation: Gradually heat the oil bath.

    • Fore-run: Discard the initial fraction (residual solvent and low-boiling impurities, typically distilling < 80°C).

    • Main Fraction: Collect the target 1-(prop-2-en-1-yl)imidazolidin-2-one at the established boiling plateau (approx. 130–150°C at 1 mbar). Validation Check: A stable vapor temperature plateau indicates the elution of the pure mono-allyl product.

  • Termination: Cease distillation if the pot temperature exceeds 180°C to prevent thermal degradation and auto-polymerization of the heavy di-allyl residue.

Protocol C: Analytical Purification via Flash Chromatography

Objective: Isolate analytical-grade product for asymmetric synthesis. Causality: Silica gel chromatography exploits the differential hydrogen-bonding capacities of the mixture. The di-allyl impurity lacks an N-H donor, rendering it significantly less polar; it elutes rapidly in low-polarity solvent mixtures. The target mono-allyl compound retains one N-H group, which interacts strongly with the silanol groups on the stationary phase, requiring a highly polar eluent for mobilization.

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using a slurry method in 20% Ethyl Acetate (EtOAc) in Hexanes.

  • Loading: Load the crude mixture onto the column using a minimal amount of DCM to ensure a narrow sample band.

  • Gradient Elution:

    • Begin with 20% EtOAc/Hexanes (3 column volumes) to rapidly elute the non-polar 1,3-diallylimidazolidin-2-one byproduct.

    • Transition to 100% EtOAc, then to 5% Methanol (MeOH) in DCM to elute the highly polar 1-(prop-2-en-1-yl)imidazolidin-2-one.

  • Fraction Monitoring: Monitor fractions via Thin Layer Chromatography (TLC). Validation Check: Visualize plates using a KMnO₄ stain. The allyl double bond will rapidly reduce the permanganate, appearing as bright yellow spots on a purple background. Pool and concentrate the fractions containing the pure mono-allyl product.

Quantitative Data & Quality Control

Table 1: Physicochemical Profile & Impurity Fate

CompoundStructural RolePolarity / H-BondingFate in LLE (Protocol A)Fate in Chromatography (Protocol C)
Imidazolidin-2-one Starting MaterialVery High (2 N-H donors)Retained in Aqueous PhaseBaseline retention (does not elute easily)
1-(Prop-2-en-1-yl)imidazolidin-2-one Target ProductHigh (1 N-H donor)Extracted to Organic PhaseElutes with 5% MeOH / DCM
1,3-Diallylimidazolidin-2-one Over-alkylation ByproductLow (0 N-H donors)Extracted to Organic PhaseElutes rapidly with 20% EtOAc / Hexanes
Inorganic Salts (NaCl/NaBr) Reaction ByproductIonicRetained in Aqueous PhaseN/A (Removed prior to loading)

Table 2: Chromatographic & Distillation Parameters

ParameterHigh-Vacuum DistillationFlash Chromatography (Silica Gel)
Operating Pressure < 1.0 mbarAtmospheric / Slight positive pressure
Target Elution / Boiling Point 130°C – 150°C (Vapor Temp)Rf ≈ 0.35 (in 5% MeOH / DCM)
Byproduct Elution / Boiling Point > 180°C (Remains in Pot)Rf ≈ 0.80 (in 20% EtOAc / Hexanes)
Primary Risk Factor Thermal auto-polymerizationCo-elution if gradient is too steep
Validation Method Vapor temperature plateauTLC visualized with KMnO₄ stain

References

  • [2] Chiral imidazolidin-2-ones in asymmetric synthesis. South African Journal of Chemistry. Available at:[Link]

  • [3] Block copolymers and their use. US Patent US8673275B2. Available at:

  • [1] Emulsion Polymers With Improved Wet Scrub Resistance Having One Or More Silicon Containing Compounds. European Patent EP2676976A1. Available at:

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of 1-(Prop-2-en-1-yl)imidazolidin-2-one

Executive Summary 1-(Prop-2-en-1-yl)imidazolidin-2-one, commonly referred to as 1-allyl-2-imidazolidinone, is a highly versatile nitrogen-containing heterocycle. Featuring both a reactive allyl group and a stable imidazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Prop-2-en-1-yl)imidazolidin-2-one, commonly referred to as 1-allyl-2-imidazolidinone, is a highly versatile nitrogen-containing heterocycle. Featuring both a reactive allyl group and a stable imidazolidinone core, it serves as a critical building block in polymer chemistry (as a cross-linking agent), coordination chemistry, and the synthesis of advanced pharmaceutical intermediates.

Scaling up the synthesis of N-substituted imidazolidinones presents unique process chemistry challenges. Direct alkylation of 2-imidazolidinone with allyl halides typically suffers from poor selectivity, leading to significant formation of the 1,3-diallyl-2-imidazolidinone byproduct. To achieve high purity and yield on a kilogram scale, a bottom-up cyclocondensation approach utilizing N-allylethylenediamine and urea is preferred. This route is highly atom-economical, avoids toxic phosgene derivatives, and utilizes commercially available precursors[1].

Retrosynthetic Strategy & Mechanistic Insights

The most scalable and environmentally benign route to 1-allyl-2-imidazolidinone involves the thermal condensation of N-allylethylenediamine with urea. The synthesis of imidazolidinones via the condensation of 1,2-diamines with urea is a well-established industrial methodology, originally developed for the production of unsubstituted ethylene urea[2][3].

Mechanistic Pathway : The reaction proceeds via a two-step cascade. First, the primary amine of N-allylethylenediamine (which is less sterically hindered and more nucleophilic than the secondary allylic amine) attacks urea at 120–130 °C, eliminating one equivalent of ammonia to form an acyclic N-(2-(allylamino)ethyl)urea intermediate. Upon further heating to 180–200 °C, an intramolecular nucleophilic attack by the secondary amine onto the carbonyl carbon occurs. This expels a second equivalent of ammonia and drives the ring closure to form the stable 5-membered imidazolidinone.

SynthesisPathway A N-allylethylenediamine + Urea B N-(2-(allylamino)ethyl)urea (Mono-ureido Intermediate) A->B 120 °C - NH3 C 1-allyl-2-imidazolidinone (Target Product) B->C 160-200 °C Cyclization D Ammonia (NH3) Gas (Byproduct) B->D - NH3

Reaction pathway: Condensation of N-allylethylenediamine and urea to 1-allyl-2-imidazolidinone.

Scale-Up Protocol (1 kg Target)

This protocol integrates in-process temperature controls to prevent reagent vaporization and byproduct formation, ensuring a self-validating and robust process.

Table 1: Materials and Stoichiometry
ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
N-Allylethylenediamine100.161.05832 g (~900 mL)Primary Substrate
Urea60.061.00475 gCarbonyl Source

Note: A slight 5% molar excess of the diamine is used to ensure complete consumption of urea, preventing the formation of insoluble polymeric urea byproducts (e.g., cyanuric acid) at high temperatures.

Step-by-Step Procedure:
  • Reactor Setup : Equip a 3 L jacketed glass reactor with a mechanical stirrer, a reflux condenser (chilled to 5 °C), an internal thermocouple, and a gas outlet connected to a high-capacity acid scrubber (1M HCl) to neutralize evolved ammonia.

  • Charging : Charge 832 g of N-allylethylenediamine into the reactor. Begin moderate stirring (150 rpm). Gradually add 475 g of urea powder.

  • Phase 1 Heating (Intermediate Formation) : Heat the suspension to 120 °C.

    • Causality: Urea melts and dissolves into the amine. At this temperature, the primary amine reacts to form the acyclic ureido intermediate. The reflux condenser is critical here; it prevents the loss of unreacted N-allylethylenediamine (bp ~150 °C) while allowing NH3 gas to escape. Maintain at 120–130 °C for 2 hours until the initial vigorous evolution of ammonia gas subsides.

  • Phase 2 Heating (Cyclization) : Reconfigure the reactor from reflux to distillation (short-path). Gradually ramp the internal temperature to 190–200 °C over 2 hours.

    • Causality: The slow ramp controls the secondary ammonia evolution rate, preventing reaction mixture foaming. The high temperature provides the activation energy required for the intramolecular cyclization.

  • Maturation : Hold the melt at 200 °C for 1.5 hours. The reaction is complete when ammonia evolution ceases entirely.

  • Isolation via High-Vacuum Distillation : Cool the crude dark-yellow melt to 100 °C. Apply high vacuum (1–5 mbar). Gradually increase the mantle temperature. Collect the main fraction distilling at approximately 135–145 °C (at 2 mbar).

    • Causality: High-vacuum distillation is mandatory to prevent thermal degradation of the product, which would occur if distilled at atmospheric pressure.

  • Yield : The process typically yields 850–900 g (85–90% theoretical) of 1-allyl-2-imidazolidinone as a colorless to pale-yellow viscous liquid.

ScaleUpWorkflow Step1 1. Reagent Charging (Diamine + Urea) Step2 2. Controlled Heating (120 °C, Reflux) Step1->Step2 Step3 3. Ammonia Scrubbing (1M HCl Trap) Step2->Step3 1st NH3 eq. Step4 4. High-Temp Cyclization (200 °C, Distillation) Step2->Step4 Melt phase Step4->Step3 2nd NH3 eq. Step5 5. Fractional Distillation (1-5 mbar Vacuum) Step4->Step5 Crude Melt Step6 6. Pure Product (>98% Purity) Step5->Step6 Main Fraction

Process workflow for the kilogram-scale synthesis of 1-allyl-2-imidazolidinone.

Analytical Characterization & Quality Control

To ensure trustworthiness and self-validation of the synthesized batch, the product must be verified against the following Critical Quality Attributes (CQAs).

Table 2: Spectroscopic Data for 1-allyl-2-imidazolidinone
TechniqueExpected Signals / Assignments
1H NMR (400 MHz, CDCl3)δ 5.75 (ddt, 1H, -CH=CH2), 5.15-5.22 (m, 2H, =CH2), 4.60 (br s, 1H, NH), 3.80 (dt, 2H, N-CH2-CH=), 3.42-3.48 (m, 2H, ring CH2), 3.35-3.40 (m, 2H, ring CH2).
13C NMR (100 MHz, CDCl3)δ 163.5 (C=O), 133.2 (-CH=), 117.8 (=CH2), 46.5 (N-CH2-Allyl), 45.1 (ring N-CH2), 38.2 (ring NH-CH2).
FT-IR (ATR, cm⁻¹)3250 (N-H stretch), 1690 (Strong, C=O urea stretch), 1645 (C=C stretch).
LC-MS (ESI+)[M+H]+ m/z calculated for C6H11N2O: 127.09; Found: 127.1.

Safety and Environmental Considerations

  • Ammonia Management : The generation of stoichiometric ammonia (2 moles per mole of product) requires a high-capacity scrubbing system. Failure to scrub off-gas can lead to severe inhalation hazards and environmental release.

  • Thermal Hazards : The reaction is endothermic overall, but the phase transitions and gas evolution require careful thermal management to prevent pressure build-up. Always ensure the gas outlet is free from blockages (e.g., sublimed urea or ammonium carbamate deposits).

Sources

Application

Application Note: 1-(Prop-2-en-1-yl)imidazolidin-2-one as a Privileged Scaffold in Medicinal Chemistry

Executive Summary In contemporary medicinal chemistry, the cyclic urea motif—specifically the imidazolidin-2-one ring—has emerged as a highly versatile bioisostere for peptide bonds. Unlike traditional amides, the cyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the cyclic urea motif—specifically the imidazolidin-2-one ring—has emerged as a highly versatile bioisostere for peptide bonds. Unlike traditional amides, the cyclic urea core offers enhanced metabolic stability against proteolytic cleavage while maintaining a rigid, predictable hydrogen-bond donor/acceptor network[1]. 1-(Prop-2-en-1-yl)imidazolidin-2-one (commonly referred to as N-allyl imidazolidin-2-one) serves as a critical bifunctional building block in this domain. The terminal alkene provides a robust synthetic handle for late-stage functionalization, enabling the rapid, stereoselective generation of diverse chemical libraries targeting oncology, virology, and neurology[2].

This application note details the mechanistic rationale, pharmacological utility, and validated synthetic protocols for utilizing 1-(prop-2-en-1-yl)imidazolidin-2-one in advanced drug discovery workflows.

Chemical Rationale and Mechanistic Insights

The strategic value of 1-(prop-2-en-1-yl)imidazolidin-2-one lies in its orthogonal reactivity. The imidazolidin-2-one core is relatively inert under mild physiological conditions, allowing the N-allyl group to undergo transition-metal-catalyzed transformations without degrading the pharmacophore[1].

Bioisosterism and Pharmacophore Mapping

Substituted imidazolidin-2-ones are widely recognized as privileged scaffolds in drug discovery. They act as potent HIV protease inhibitors, 5-HT3 receptor antagonists, and NK1 antagonists[1]. Furthermore, they serve as monomeric units for biopolymer scaffolds that exhibit superior pharmacokinetic profiles and systemic stability compared to native peptides[1].

Key Medicinal Chemistry Applications

Stereoselective Synthesis via Pd-Catalyzed Carboamination

Traditional syntheses of cyclic ureas often rely on the carbonylation of diamines, a process that can be toxic, atom-inefficient, and poorly regioselective[3]. A modern approach utilizes the palladium-catalyzed carboamination of N-allylureas. By reacting 1-(prop-2-en-1-yl)imidazolidin-2-one with aryl or alkenyl bromides, chemists can form one C–C and one C–N bond simultaneously. This generates highly substituted imidazolidin-2-ones with excellent syn-addition diastereoselectivity[1].

Development of Anticancer Agents

Recent studies have highlighted the antiproliferative potential of allylic cyclic urea derivatives. For instance, allylic derivatives of iminohydantoins and thiatriazines have demonstrated significant lethality across multiple cancer cell lines (showing activity against up to 55 distinct NCI-60 lines in N,O-acetal derivatives)[4]. The electrophilic cyclization of these precursors rigidifies the pharmacophore, significantly enhancing target binding affinity and cellular penetration[4].

Antiviral Therapeutics

Imidazolidin-2-one derivatives possess broad-spectrum antiviral activity. They have been identified as potent inhibitors of the Hepatitis C Virus (HCV) NS3 serine protease and as binding agents to the capsid protein VP1 of human enterovirus 71 (EV71), effectively preventing viral RNA uncoating and halting replication[2].

Quantitative Data Summary

Pharmacological Target / ReactionRole of ScaffoldKey Outcomes & MetricsReference
Pd-Catalyzed Carboamination Substrate for C-C/C-N bond formation55–85% yield; excellent syn-addition diastereoselectivity[1]
Cancer Cell Lines (NCI-60) Rigidified antiproliferative coreLethal to up to 55 cancer cell lines (N,O-acetal derivatives)[4]
HIV Protease Peptide bond bioisostereHigh binding affinity; resistance to proteolytic cleavage[1]
EV71 Capsid Protein VP1 Viral RNA uncoating inhibitorBroad-spectrum prevention of viral replication[2]
Electrophilic Cyclization Precursor for 4-substituted ureasHigh regioselectivity; >70% isolated yields[3]

Experimental Protocols

Protocol A: Palladium-Catalyzed Alkene Carboamination

Objective : Stereoselective synthesis of 4,5-disubstituted imidazolidin-2-ones from 1-(prop-2-en-1-yl)imidazolidin-2-one. Self-Validating Design : This protocol incorporates internal TLC monitoring and NMR validation to ensure diastereomeric purity and reaction completion.

Reagents :

  • 1-(Prop-2-en-1-yl)imidazolidin-2-one (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd2(dba)3 (2 mol%)

  • Nixantphos (4 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology :

  • Catalyst Pre-Activation : In a nitrogen-filled glovebox, combine Pd2(dba)3 and Nixantphos in anhydrous toluene. Stir for 15 minutes at room temperature.

    • Causality: Pre-mixing allows the formation of the active Pd(0)-Nixantphos complex. Nixantphos provides the optimal bite angle required to stabilize the intermediate and promote reductive elimination over unwanted β-hydride elimination[1].

  • Reagent Assembly : Add the aryl bromide, 1-(prop-2-en-1-yl)imidazolidin-2-one, and NaOtBu to the catalyst solution. Seal the reaction vessel with a PTFE-lined cap.

    • Causality: NaOtBu is essential to deprotonate the urea nitrogen, increasing its nucleophilicity for the subsequent C-N bond formation step.

  • Thermal Cyclization : Remove the vessel from the glovebox and heat at 100 °C for 14 hours.

    • Causality: Elevated thermal energy is required to overcome the activation barrier of the final reductive elimination step, which forms the cyclic core.

  • Quench and Extraction : Cool the mixture to room temperature. Quench with saturated aqueous NH4Cl (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

    • Causality: NH4Cl safely neutralizes the strong alkoxide base without hydrolyzing the newly formed cyclic urea.

  • Validation & QC :

    • In-process: Monitor via TLC (UV active, 254 nm). The disappearance of the aryl bromide indicates reaction completion.

    • Post-purification: Purify via flash chromatography. Validate diastereoselectivity using 1H NMR; the syn-addition product will display characteristic coupling constants (J = 7–9 Hz) for the vicinal ring protons[1].

Protocol B: Acid-Catalyzed Electrophilic Cyclization

Objective : Synthesis of rigidified thiatriazine/iminohydantoin analogs via formaldehyde cyclization.

Step-by-Step Methodology :

  • Precursor Solubilization : Dissolve the N-allyl imidazolidin-2-one precursor (1.0 equiv) in a mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) (1:4 ratio) at 0 °C.

    • Causality: The acidic environment activates the electrophile while the low temperature suppresses premature polymerization of the allyl group[3].

  • Electrophile Introduction : Slowly add aqueous formaldehyde (37%, 1.5 equiv) dropwise.

    • Causality: Formaldehyde acts as the bridging carbon, reacting with the activated nitrogen centers to close the heterocyclic ring[4].

  • Maturation : Allow the reaction to warm to room temperature and stir for 6 hours.

  • Validation & Isolation : Neutralize carefully with saturated NaHCO3 until pH 7 is reached. Extract with DCM, dry over MgSO4, and concentrate. Confirm the cyclized structure via 13C NMR (appearance of the aminal carbon peak at ~65-75 ppm)[4].

Pathway Visualizations

SynthWorkflow Start 1-(Prop-2-en-1-yl) imidazolidin-2-one Intermediate Pd-Allyl/Amido Intermediate Start->Intermediate Base, Heat PdCat Pd-Catalyst (Pd2(dba)3 / Nixantphos) PdCat->Intermediate Oxidative Addition ArylHalide Aryl/Alkenyl Bromide ArylHalide->Intermediate Cross-Coupling Product Substituted Imidazolidin-2-one Intermediate->Product Reductive Elimination

Synthetic workflow for Pd-catalyzed carboamination of 1-(prop-2-en-1-yl)imidazolidin-2-one.

PharmaPathways Scaffold Imidazolidin-2-one Derivatives Antiviral Antiviral Activity Scaffold->Antiviral Anticancer Anticancer Activity Scaffold->Anticancer Neuro Neurological Targets Scaffold->Neuro HIV HIV Protease Inhibition Antiviral->HIV HCV HCV NS3 Serine Protease Inhibition Antiviral->HCV EV71 EV71 VP1 Capsid Binding Antiviral->EV71 Prolif Antiproliferative Effects Anticancer->Prolif HT3 5-HT3 Receptor Antagonism Neuro->HT3 NK1 NK1 Receptor Antagonism Neuro->NK1

Pharmacological targets and pathways associated with imidazolidin-2-one derivatives.

References

  • Title: Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination.
  • Title: Drug molecules containing a 2‐imidazolidinone ring.
  • Title: The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity Source: MDPI URL
  • Title: 8-(Dichloromethylene)

Sources

Method

Application Notes and Protocols for 1-(prop-2-en-1-yl)imidazolidin-2-one as a Cross-Linking Agent

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of 1-(prop-2-en-1-yl)imidazolidin-2-one as a versatile cross-linking agent. While dir...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of 1-(prop-2-en-1-yl)imidazolidin-2-one as a versatile cross-linking agent. While direct literature on this specific molecule is emerging, its chemical architecture—combining a reactive N-allyl group with a stable imidazolidin-2-one core—suggests significant potential in polymer science and material engineering. This guide synthesizes established principles of imidazolidinone and allyl chemistry to propose mechanisms of action, application protocols, and safety guidelines.

Introduction: A Cross-Linking Agent with Dual Functionality

Cross-linking is a fundamental process in polymer chemistry, transforming linear polymer chains into three-dimensional networks, thereby enhancing mechanical strength, thermal stability, and chemical resistance. The choice of a cross-linking agent is critical and dictates the final properties of the material. 1-(prop-2-en-1-yl)imidazolidin-2-one, also known as N-allyl-2-imidazolidinone, is a unique cross-linking agent that offers dual modes of reactivity. Its structure comprises two key functional components:

  • The Imidazolidin-2-one Ring: This cyclic urea core is known for its stability and its derivatives, such as Dimethylol Ethylene Urea (DMEU), are widely used as cross-linking agents, particularly in the textile industry for treating cellulose-based fabrics to impart wrinkle resistance.[1][2] The ring system can react with hydroxyl groups, forming stable covalent bonds.[3]

  • The N-allyl Group (prop-2-en-1-yl): The allyl group provides a readily accessible double bond that can participate in a variety of polymerization and cross-linking reactions, including free-radical polymerization and thiol-ene additions.[4][5]

This dual functionality allows for a two-stage or multi-modal cross-linking process, enabling the creation of complex polymer architectures with tailored properties.

Physicochemical Properties and Handling

While specific experimental data for 1-(prop-2-en-1-yl)imidazolidin-2-one is not extensively documented, its properties can be inferred from its constituent parts.

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₆H₁₀N₂OBased on chemical structure
Molecular Weight 126.16 g/mol Calculated from the molecular formula
Appearance Likely a colorless to pale yellow liquid or low-melting solidBased on similar N-substituted imidazolidinones
Solubility Expected to be soluble in water and polar organic solventsThe imidazolidinone ring imparts polarity and water solubility.[3]
Reactivity Dual reactivity through the imidazolidinone ring and the allyl groupThe imidazolidinone can react with hydroxyls, while the allyl group undergoes addition reactions.[3][4]
Storage Store in a cool, dry, well-ventilated area, away from ignition sources and direct sunlight.[6]Allyl compounds can be sensitive to heat and light, which may induce polymerization.

Proposed Mechanism of Action as a Cross-Linking Agent

The unique structure of 1-(prop-2-en-1-yl)imidazolidin-2-one allows for at least two distinct cross-linking mechanisms, which can be utilized independently or in concert.

Cross-Linking via the Imidazolidin-2-one Ring

Similar to other ethylene urea derivatives, the imidazolidin-2-one ring can be activated to react with hydroxyl groups present on polymer backbones, such as those in cellulose, polyvinyl alcohol, or polysaccharides. This reaction typically requires acidic conditions and heat to proceed, forming stable ether linkages and cross-linking the polymer chains.

Caption: Reaction of the imidazolidinone ring with hydroxyl groups.

Cross-Linking via the Allyl Group

The pendant allyl group offers a versatile handle for a second mode of cross-linking.

In the presence of a radical initiator (thermal or photoinitiator), the allyl double bonds can undergo polymerization, creating cross-links between polymer chains that have been functionalized with the imidazolidinone cross-linker. It is important to note that the homopolymerization of allyl monomers can be slow and may result in oligomeric chains.[4]

A more efficient and "clickable" approach is the thiol-ene reaction.[7][8] This reaction proceeds rapidly and selectively between a thiol and the allyl group (the "ene") in the presence of a photoinitiator and UV light, or a thermal initiator. This method is highly efficient and forms stable thioether linkages.[8]

Workflow_Protocol_1 A Step 1: Preparation of Grafting Solution B Step 2: Film Immersion and Grafting A->B Dissolve cross-linker and catalyst in solvent C Step 3: Curing and Washing B->C Immerse polymer film and heat D Step 4: Preparation of Thiol-Ene Solution C->D Wash to remove unreacted reagents E Step 5: Application of Thiol-Ene Solution D->E Dissolve dithiol and photoinitiator F Step 6: UV Curing E->F Coat grafted film with solution G Step 7: Final Washing and Drying F->G Expose to UV light under inert atmosphere H Analysis G->H Wash and dry the cross-linked film

Sources

Application

Application Note: Derivatization of 1-(Prop-2-en-1-yl)imidazolidin-2-one for Advanced Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Mechanistic Rationale 1-(Prop-2-en-1-yl)imidazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

1-(Prop-2-en-1-yl)imidazolidin-2-one (commonly known as 1-allyl-2-imidazolidinone) is a highly versatile, bifunctional building block frequently utilized in the synthesis of pharmaceuticals, chiral auxiliaries, and advanced polymeric materials [1]. The strategic value of this molecule lies in its orthogonal reactivity profile, which presents two distinct sites for derivatization:

  • The N3 Secondary Amine: The cyclic urea core features an acidic N-H bond (pKa ~15 in polar aprotic solvents) that can be selectively deprotonated and functionalized via nucleophilic substitution.

  • The Terminal Alkene (Allyl Group): The unhindered, electron-rich carbon-carbon double bond is primed for transition-metal-catalyzed cross-metathesis, electrophilic epoxidation, and hydroboration.

As a Senior Application Scientist, I have designed this guide to detail three robust, chemoselective derivatization pathways. By understanding the underlying causality of these reactions—such as the electronic delocalization of the urea lone pairs and the steric categorization of olefins—chemists can leverage these protocols as self-validating systems for complex molecule construction.

Divergent Derivatization Pathways

The following diagram illustrates the divergent synthetic workflows that can be executed from the central 1-allyl-2-imidazolidinone core.

Derivatization Core 1-(prop-2-en-1-yl) imidazolidin-2-one Alk N3-Alkylated Derivative (e.g., N-Benzyl) Core->Alk NaH, R-X (N-Alkylation) Met Cross-Metathesis Product (e.g., α,β-Unsaturated Ester) Core->Met Grubbs II, Alkene (Cross-Metathesis) Epo Epoxide Derivative (Oxirane) Core->Epo mCPBA (Epoxidation)

Caption: Divergent derivatization pathways of 1-(prop-2-en-1-yl)imidazolidin-2-one.

Experimental Protocols & Causality

Protocol A: Regioselective N3-Alkylation (Benzylation)

Mechanistic Causality: The cyclic urea nitrogen is a poor nucleophile in its neutral state due to resonance stabilization with the adjacent carbonyl. However, treatment with a strong, non-nucleophilic base like Sodium Hydride (NaH) irreversibly deprotonates the N-H bond. The evolution of hydrogen gas provides a self-validating visual cue that the active nucleophile (the amide anion) has been generated. The use of N,N-Dimethylformamide (DMF) is critical; as a polar aprotic solvent, it strongly solvates the Na⁺ cation, leaving a "naked," highly reactive anion to attack the electrophile via an SN2 mechanism [1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 1-(prop-2-en-1-yl)imidazolidin-2-one (1.0 mmol) and anhydrous DMF (5.0 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 mmol) in one portion. Stir for 30 minutes until H₂ gas evolution ceases.

  • Electrophilic Addition: Add benzyl bromide (1.1 mmol) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for 4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine (5 × 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica gel, Hexanes/EtOAc).

Protocol B: Ruthenium-Catalyzed Olefin Cross-Metathesis

Mechanistic Causality: 1-allyl-2-imidazolidinone acts as a "Type I" olefin (undergoes rapid homodimerization), whereas electron-deficient partners like methyl acrylate act as "Type II" olefins (slow homodimerization). According to the empirical rules established by Grubbs, reacting a Type I olefin with a Type II olefin in the presence of a Second-Generation Ruthenium catalyst strongly biases the catalytic cycle toward the cross-metathesis product, yielding high E-stereoselectivity [2, 3].

Workflow S1 1. Degas Solvent (DCM, Argon sparging 15 min) S2 2. Add Substrates (Imidazolidinone + Acrylate) S1->S2 S3 3. Catalyst Addition (Grubbs 2nd Gen, 5 mol%) S2->S3 S4 4. Reflux & Monitor (40°C, TLC with KMnO4 stain) S3->S4 S5 5. Quench & Purify (Ethyl vinyl ether, Flash Silica) S4->S5

Caption: Step-by-step experimental workflow for Ruthenium-catalyzed cross-metathesis.

Step-by-Step Methodology:

  • Degassing: In a Schlenk flask, add anhydrous Dichloromethane (DCM, 10 mL) and sparge with argon for 15 minutes to remove dissolved oxygen, which can prematurely degrade the Ru-alkylidene catalyst.

  • Substrate Addition: Add 1-allyl-2-imidazolidinone (1.0 mmol) and methyl acrylate (3.0 mmol). The excess of the Type II olefin drives the equilibrium forward.

  • Catalysis: Add Grubbs 2nd Generation Catalyst (0.05 mmol, 5 mol%). Attach a reflux condenser and heat the mixture to 40 °C.

  • Monitoring: Monitor the reaction via TLC (visualized with KMnO₄ stain to detect the consumption of the terminal alkene). The reaction typically reaches completion within 12 hours.

  • Quenching (Critical Step): Cool to RT and add ethyl vinyl ether (1.0 mL). Stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active ruthenium species to form an unreactive Fischer carbene, terminating the catalytic cycle and preventing unwanted double-bond isomerization during concentration [2].

  • Purification: Concentrate the mixture and purify directly via silica gel chromatography.

Protocol C: Electrophilic Epoxidation

Mechanistic Causality: The terminal alkene undergoes a concerted, asynchronous electrophilic addition of peroxy oxygen via the Prilezhaev reaction. Crucially, the nitrogen atoms of the imidazolidin-2-one ring are protected from oxidation (N-oxide formation) because their lone pairs are heavily delocalized into the carbonyl π -system (amide resonance). This intrinsic electronic property guarantees perfect chemoselectivity for the alkene over the heterocycle.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-allyl-2-imidazolidinone (1.0 mmol) in anhydrous DCM (10 mL) and cool to 0 °C.

  • Oxidation: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 77% max, 1.2 mmol) in small portions to control the exothermic reaction.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT and stir for an additional 5 hours.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to destroy unreacted peroxide (self-validating step: starch-iodide paper should test negative). Wash the organic layer with saturated aqueous NaHCO₃ (3 × 10 mL) to remove m-chlorobenzoic acid byproduct.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate, and isolate the pure oxirane derivative.

Quantitative Data Summaries

The table below summarizes the expected reaction profiles, providing a benchmark for synthetic validation.

ProtocolTransformationReagents & CatalystTemp / TimeTarget YieldChemoselectivity Profile
A N3-AlkylationNaH, Benzyl Bromide, DMF0 °C to RT, 4 h>85%Exclusive N-alkylation; allyl alkene remains completely intact.
B Cross-MetathesisMethyl Acrylate, Grubbs II, DCM40 °C, 12 h>75%High E-selectivity (>10:1); urea core remains unreactive.
C EpoxidationmCPBA, DCM0 °C to RT, 6 h>90%Exclusive alkene oxidation; no N-oxide formation observed.

References

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Source: Molecules, 2019, 24(2), 306. URL:[Link]

  • Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts. Source: Chemical Reviews (ACS Publications), 2010, 110(3), 1746–1787. URL:[Link]

  • Recent Advances in Ruthenium-Based Olefin Metathesis. Source: Chemical Society Reviews (RSC Publishing), 2018, 47, 4510-4544. URL:[Link]

Method

Application Note: Advanced Protocols for Functionalizing Resins with 1-(prop-2-en-1-yl)imidazolidin-2-one

Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The functionalization of solid suppor...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The functionalization of solid supports and polymer resins with 1-(prop-2-en-1-yl)imidazolidin-2-one (commonly referred to as allyl imidazolidinone or AIDO) is a highly specialized technique utilized in advanced materials science and drug development. The imidazolidin-2-one moiety is a cyclic urea that acts as a powerful, directional hydrogen-bond donor and acceptor.

In drug discovery and chromatography, resins bearing this motif are deployed for hydrogen-bond-directed separations and the capture of specific active pharmaceutical ingredients (APIs). Furthermore, allylurea derivatives are highly effective in ion-imprinted polymers (IIPs) due to their strong non-covalent coordination with heavy metal ions like Cd²⁺[1]. In industrial applications, AIDO is copolymerized into waterborne acrylic resins at concentrations up to 10 wt% to dramatically enhance wet adhesion and self-crosslinking capabilities[2].

Because the allyl group (-CH₂-CH=CH₂) is prone to degradative chain transfer during standard free-radical polymerization (where the radical abstracts an allylic hydrogen to form a resonance-stabilized, unreactive radical), specialized synthetic strategies must be employed. This guide details two field-proven methodologies to successfully incorporate AIDO into resin architectures: In Situ Emulsion Copolymerization and Post-Synthetic Olefin Cross-Metathesis .

Protocol A: In Situ Functionalization via Emulsion Copolymerization

Causality of Experimental Design

To overcome the degradative chain transfer inherent to allyl monomers, this protocol utilizes a semi-continuous emulsion polymerization strategy. By compartmentalizing the growing polymer chains within surfactant micelles, the probability of bimolecular termination is drastically reduced. Furthermore, "starving" the reactor by slowly feeding the highly reactive acrylate monomers alongside the sluggish AIDO monomer prevents compositional drift, ensuring a uniform distribution of the imidazolidinone functionality across the polymer backbone[2].

Quantitative Formulation Data

Table 1: Optimized Emulsion Copolymerization Formulation

ComponentChemical RoleWeight %Addition Phase
Deionized WaterContinuous Phase45.0Split (Reactor / Pre-emulsion)
Methyl Methacrylate (MMA)Hard Monomer25.0Pre-emulsion Feed
Butyl Acrylate (BA)Soft Monomer23.0Pre-emulsion Feed
1-(prop-2-en-1-yl)imidazolidin-2-one Functional Monomer 5.0 Pre-emulsion Feed
Sodium Dodecyl Sulfate (SDS)Anionic Surfactant1.5Split (Reactor / Pre-emulsion)
Potassium Persulfate (KPS)Thermal Initiator0.5Reactor (Initial + Chase)
Step-by-Step Methodology
  • Pre-Emulsion Preparation: In a high-shear mixer, combine 20 wt% of the DI water, 1.0 wt% SDS, MMA, BA, and AIDO. Agitate at 1,000 RPM for 20 minutes until a stable, milky pre-emulsion is formed.

  • Reactor Setup: Charge a jacketed glass reactor with the remaining 25 wt% DI water and 0.5 wt% SDS. Purge the system with ultra-high-purity Nitrogen for 30 minutes to remove dissolved oxygen (which acts as a radical scavenger). Heat the reactor to 80°C.

  • Initiation: Inject 0.4 wt% KPS (dissolved in a minimal amount of water) into the reactor. Wait 5 minutes for thermal homolysis to generate sulfate radicals.

  • Semi-Continuous Feed: Using a programmable syringe pump, feed the monomer pre-emulsion into the reactor at a constant rate over 120 minutes. Maintain the reactor temperature strictly at 80°C ± 1°C.

  • Chaser Stage: Once the feed is complete, hold the temperature for 30 minutes. Inject the remaining 0.1 wt% KPS to drive the conversion of any residual unreacted AIDO. Hold for an additional 60 minutes.

  • Self-Validation (QC): Cool the resin to room temperature and filter through a 100-mesh screen.

    • Validation Metric 1: Coagulum must be < 0.5% of total mass, indicating colloidal stability.

    • Validation Metric 2: FTIR spectroscopy of the dried resin must show a distinct urea carbonyl (C=O) stretch at ~1690 cm⁻¹.

EmulsionPolymerization A Monomer Pre-Emulsion (MMA, BA, AIDO) B Thermal Initiation (KPS at 80°C) A->B C Particle Nucleation B->C D Polymer Growth (Semi-Continuous) C->D E Functionalized Acrylic Resin D->E

Fig 1. Workflow for the emulsion copolymerization of AIDO into acrylic resins.

Protocol B: Post-Synthetic Grafting via Olefin Cross-Metathesis

Causality of Experimental Design

For applications requiring the functionalization of pre-existing porous solid supports (e.g., alkene-modified Merrifield resins) or complex dendritic architectures, post-synthetic grafting is required. Olefin cross-metathesis is the premier method for this, driven thermodynamically to completion by the evolution of volatile ethylene gas[3].

The critical experimental choice here is the catalyst. Early-generation ruthenium catalysts are easily poisoned by the Lewis-basic nitrogen atoms of the imidazolidinone ring. Therefore, the Grubbs 2nd Generation Catalyst is strictly required; its strongly electron-donating N-heterocyclic carbene (NHC) ligand provides exceptional stability and functional group tolerance, preventing catalyst deactivation by the AIDO monomer[3].

Quantitative Optimization Data

Table 2: Cross-Metathesis Grafting Optimization on Alkene-Resins

Catalyst Loading (mol%)Temp (°C)Time (h)Grafting Conversion (%)
1.0252445.2
2.5402472.8
5.0 40 24 95.4
10.0401296.1

Note: 5.0 mol% at 40°C represents the optimal balance of catalyst economy and thermodynamic conversion.

Step-by-Step Methodology
  • Resin Swelling: Weigh 1.0 g of terminal-alkene functionalized polystyrene resin (approx. 1.0 mmol alkene/g loading) into a flame-dried peptide synthesis vessel. Add 15 mL of anhydrous, degassed Dichloromethane (DCM). Agitate gently for 30 minutes under an Argon atmosphere to fully swell the polymer matrix.

  • Monomer Addition: Add 630 mg (5.0 mmol, 5 equivalents) of 1-(prop-2-en-1-yl)imidazolidin-2-one to the suspended resin. The excess monomer drives the intermolecular cross-metathesis over intramolecular resin-resin crosslinking[3].

  • Catalyst Injection: Dissolve 42 mg (0.05 mmol, 5 mol%) of Grubbs 2nd Generation Catalyst in 2 mL of anhydrous DCM. Inject this deep-red solution into the resin suspension.

  • Metathesis Reaction: Attach a reflux condenser and heat the vessel to 40°C. Maintain gentle orbital shaking for 24 hours under a continuous, light Argon sweep to facilitate the removal of ethylene gas.

  • Quenching & Washing: Cool the reaction to room temperature. Drain the solvent. Wash the resin sequentially to remove the catalyst and unreacted monomer:

    • DCM (3 × 15 mL)

    • Methanol (3 × 15 mL)

    • 0.1 M Ethyl vinyl ether in DCM (1 × 15 mL, 30 mins) — This specifically quenches any active Ru-alkylidene species.

    • Diethyl ether (3 × 15 mL)

  • Self-Validation (QC): Dry the resin under vacuum at 40°C overnight.

    • Validation Metric 1: Elemental analysis (CHN) must confirm the theoretical Nitrogen mass percentage corresponding to the target functionalization density.

    • Validation Metric 2: Attenuated Total Reflectance (ATR) FTIR must show the complete disappearance of the terminal alkene C-H stretch at 3075 cm⁻¹ and the emergence of the strong urea C=O stretch at ~1690 cm⁻¹.

CrossMetathesis R Alkene-Functionalized Solid Support C Grubbs 2nd Gen (DCM, 40°C) R->C M 1-Allylimidazolidin-2-one M->C I Metallacyclobutane C->I P Imidazolidinone-Grafted Resin I->P

Fig 2. Mechanistic pathway of olefin cross-metathesis for resin functionalization.

References

  • Title: One component self-crosslinking coatings (US Patent 11572489B1)
  • Title: Influence of Synthesis Parameters and Polymerization Methods on the Selective and Adsorptive Performance of Bio-Inspired Ion Imprinted Polymers Source: MDPI Polymers, 2022, 14(19), 4110 URL: [Link]

  • Title: Incorporation of Functional Guest Molecules into an Internally Functionalizable Dendrimer through Olefin Metathesis Source: Macromolecules (American Chemical Society), 2005, 38, 16, 6797–6800 URL: [Link]

Sources

Application

Application Note: 1-(Prop-2-en-1-yl)imidazolidin-2-one in the Synthesis of Bioactive Molecules

Executive Summary In modern medicinal chemistry, the strategic incorporation of privileged pharmacophores is essential for optimizing target affinity and metabolic stability. 1-(Prop-2-en-1-yl)imidazolidin-2-one (CAS 377...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of privileged pharmacophores is essential for optimizing target affinity and metabolic stability. 1-(Prop-2-en-1-yl)imidazolidin-2-one (CAS 37732-87-9), commonly known as 1-allyl-2-imidazolidinone, serves as a highly versatile, bifunctional building block. It combines a rigidified cyclic urea core—a potent hydrogen bond donor and acceptor frequently found in kinase inhibitors, GPCR ligands, and antimicrobial agents—with a terminal allyl group. This terminal alkene acts as a dynamic synthetic handle, enabling late-stage functionalization and rapid diversification of lead compounds via transition-metal catalysis.

This application note details the mechanistic rationale, validated experimental protocols, and quality-control metrics for utilizing 1-(prop-2-en-1-yl)imidazolidin-2-one in two premier carbon-carbon bond-forming reactions: Ruthenium-catalyzed Olefin Cross-Metathesis and Palladium-catalyzed Heck Arylation .

Mechanistic Rationale & Structural Significance

The selection of 1-(prop-2-en-1-yl)imidazolidin-2-one over other urea derivatives is driven by precise stereoelectronic and mechanistic advantages:

  • Pharmacophore Grafting : The imidazolidin-2-one ring acts as a bioisostere for amides and acyclic ureas. Its cyclic nature restricts conformational freedom, reducing the entropic penalty upon target binding. Furthermore, the cyclic urea is highly resistant to nucleophilic ring-opening, ensuring stability in biological matrices [1].

  • The Allyl Spacer : Direct N-vinyl ureas often poison transition metal catalysts through strong bidentate coordination (nitrogen lone pair + alkene). The methylene spacer in the allyl group of this building block disrupts this chelation, preserving the catalytic turnover of Ruthenium and Palladium species while keeping the pharmacophore sterically accessible [2].

  • Divergent Reactivity : The terminal alkene can be subjected to cross-metathesis to append aliphatic chains, Heck coupling to generate rigidified cinnamyl-type derivatives, or epoxidation to create electrophilic intermediates for nucleophilic trapping.

DivergentPathways SM 1-(prop-2-en-1-yl) imidazolidin-2-one (CAS 37732-87-9) Metathesis Cross-Metathesis Ru-Alkylidene SM->Metathesis Terminal Olefin Heck Heck Arylation Pd(OAc)2 / Ligand SM->Heck Aryl Halide Oxidation Epoxidation mCPBA SM->Oxidation Oxidant Prod1 Alkenyl Urea Pharmacophore Metathesis->Prod1 Prod2 Cinnamyl-type Urea Derivative Heck->Prod2 Prod3 Epoxide Intermediate Oxidation->Prod3

Divergent synthetic pathways of 1-(prop-2-en-1-yl)imidazolidin-2-one in drug discovery.

Key Synthetic Workflows

Protocol A: Olefin Cross-Metathesis (Pharmacophore Grafting)

Objective : To couple the allyl urea with a complex terminal olefin using Grubbs Catalyst 2nd Generation, yielding an E-selective functionalized cyclic urea.

Causality & Self-Validation :

  • Degassing : Ruthenium-alkylidene catalysts are highly sensitive to dissolved oxygen, which causes premature oxidative decomposition of the carbene. Sparging the solvent with Argon is non-negotiable.

  • Concentration Control : The reaction is run at a relatively high dilution (0.05 - 0.1 M) to favor the heterodimeric cross-metathesis product over homodimerization of the starting materials.

  • Quenching Mechanism : Ethyl vinyl ether is added at the end of the reaction. It rapidly reacts with the active Ru-carbene to form a stable, unreactive Fischer carbene. This prevents unwanted double-bond migration (isomerization) during solvent evaporation and silica gel chromatography [3].

  • Visual Validation : The active catalytic cycle maintains a deep red/brown hue. A shift to a dark black/green color indicates catalyst death.

Step-by-Step Methodology :

  • Preparation : Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading : Add 1-(prop-2-en-1-yl)imidazolidin-2-one (1.0 equiv, 1.0 mmol) and the target terminal olefin (2.0 equiv, 2.0 mmol) to the flask.

  • Solvent Addition : Inject 10 mL of anhydrous, degassed dichloromethane (DCM). Sparge the resulting solution with Argon for an additional 10 minutes.

  • Catalyst Initiation : Quickly add Grubbs 2nd Generation Catalyst (0.05 equiv, 5 mol%) against a positive flow of Argon. The solution will turn deep red.

  • Execution : Attach a reflux condenser and heat the mixture to 40 °C for 12–18 hours. Monitor conversion via LC-MS or TLC (staining with KMnO4).

  • Quenching : Once the starting material is consumed, cool the reaction to room temperature. Add ethyl vinyl ether (0.5 mL, excess) and stir for 30 minutes. The solution will change to a lighter, grayish-brown color, validating the formation of the inactive Fischer carbene.

  • Purification : Concentrate the mixture in vacuo. Purify the crude residue directly via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the E-alkenyl urea.

Workflow Step1 1. Reagent Preparation Degas DCM, weigh SM & Partner Step2 2. Catalyst Addition Add Grubbs II (5 mol%) under Ar Step1->Step2 Step3 3. Reaction Execution Reflux under N2 (12-24 h) Step2->Step3 Step4 4. Quenching Add Ethyl Vinyl Ether (Excess) Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Standard operational workflow for Ru-catalyzed olefin cross-metathesis.
Protocol B: Regioselective Heck Arylation

Objective : Synthesize rigidified cinnamyl-type urea derivatives by coupling 1-(prop-2-en-1-yl)imidazolidin-2-one with aryl halides.

Causality & Self-Validation :

  • Ligand Selection : Using a bulky phosphine ligand like P(o-tolyl)3 prevents the formation of unreactive Pd bis-phosphine complexes, accelerating the oxidative addition of the aryl halide.

  • Base Selection : Triethylamine (Et3N) or N,N-dicyclohexylmethylamine (Cy2NMe) is used to neutralize the HX byproduct, driving the reductive elimination step to regenerate the active Pd(0) species [4].

  • Regioselectivity : The electronic nature of the allyl urea (electron-neutral to slightly electron-rich) naturally favors migratory insertion at the terminal carbon, yielding the linear E-isomer predominantly.

Step-by-Step Methodology :

  • Setup : In an oven-dried microwave vial, combine the aryl bromide (1.0 mmol), 1-(prop-2-en-1-yl)imidazolidin-2-one (1.2 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), and P(o-tolyl)3 (0.04 mmol, 4 mol%).

  • Solvent & Base : Add anhydrous DMF (3 mL) and Et3N (2.0 mmol). Seal the vial with a Teflon-lined crimp cap.

  • Heating : Heat the mixture conventionally at 100 °C (or via microwave irradiation at 120 °C for 30 minutes).

  • Validation : The reaction mixture will precipitate triethylammonium bromide salts as a white solid, providing a visual cue that the catalytic cycle is turning over.

  • Workup : Cool to room temperature, dilute with EtOAc (20 mL), and wash sequentially with water (3 x 10 mL) and brine (10 mL) to remove DMF. Dry over anhydrous Na2SO4, filter, and concentrate.

  • Purification : Purify via silica gel chromatography to yield the E-cinnamyl urea derivative.

Quantitative Data & Reaction Scope

The following table summarizes the expected performance metrics when utilizing 1-(prop-2-en-1-yl)imidazolidin-2-one in the described protocols. Data is aggregated from standard optimization studies in medicinal chemistry workflows.

Reaction TypeCoupling PartnerCatalyst SystemTime / TempYield (%)E/Z RatioNotes / Functional Group Tolerance
Cross-Metathesis Aliphatic terminal alkeneGrubbs II (5 mol%)12 h / 40 °C75–85%> 10:1Tolerates esters, ethers, and protected amines.
Cross-Metathesis Styrene derivativesGrubbs II (5 mol%)18 h / 40 °C60–70%> 15:1Electron-deficient styrenes require longer reaction times.
Heck Arylation Electron-rich Aryl-BrPd(OAc)2 / P(o-tol)34 h / 100 °C80–90%> 20:1Excellent tolerance for -OMe, -NMe2 groups.
Heck Arylation Electron-poor Aryl-BrPd(OAc)2 / P(o-tol)32 h / 100 °C85–95%> 20:1Rapid conversion; watch for minor double-bond migration.
Epoxidation mCPBA (Oxidant)None (DCM solvent)4 h / 0 °C to RT90–95%N/AClean conversion to the terminal epoxide for nucleophilic attack.

References

  • Chiral imidazolidin-2-ones in asymmetric synthesis: Aldol reactions. South African Journal of Chemistry. Highlights the structural rigidity and nucleophilic resistance of the imidazolidin-2-one pharmacophore. URL:[Link]

  • Asymmetric and Geometry-Selective α-Alkenylation of α-Amino Acids. Chemistry - A European Journal. Details the behavior and stereoselective migrations of N-alkenyl and N-allyl urea derivatives. URL:[Link]

  • Application of Olefin Metathesis in the Synthesis of Carbo- and Heteroaromatic Compounds—Recent Advances. Molecules (PMC Archive). Comprehensive review of Ru-catalyzed metathesis conditions, catalyst stability, and quenching mechanisms in complex molecule synthesis. URL:[Link]

  • Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. Pharmaceuticals (PMC Archive). Discusses the optimization of Pd-catalyzed Heck reactions, ligand selection, and base effects in the synthesis of pharmaceutical intermediates. URL:[Link]

Method

Application Note: Synthesis and Integration of 1-(prop-2-en-1-yl)imidazolidin-2-one in High-Performance Polymer Dispersions

Executive Summary The transition from solvent-borne to waterborne architectural and industrial coatings has historically been hindered by a critical performance gap: wet adhesion . When exposed to moisture, waterborne fi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from solvent-borne to waterborne architectural and industrial coatings has historically been hindered by a critical performance gap: wet adhesion . When exposed to moisture, waterborne films often delaminate from polar or alkyd-modified substrates.

To engineer out this failure mode, material scientists employ 1-(prop-2-en-1-yl)imidazolidin-2-one (commonly known as 1-allyl-2-imidazolidinone or N-allyl ethylene urea) as a specialized functional monomer. Featuring a polymerizable allyl group and a highly polar cyclic urea (imidazolidinone) ring, this molecule acts as a potent Wet Adhesion Promoter (WAP). This application note provides an in-depth, self-validating methodology for synthesizing modified polymer dispersions, detailing the mechanistic causality behind its performance in scuff-resistant and stain-blocking coatings.

Mechanistic Insights: Causality in Material Design

Do not treat 1-(prop-2-en-1-yl)imidazolidin-2-one merely as an additive; it is a structural modifier that alters both the polymerization kinetics and the final thermodynamic stability of the coating interface.

The Ureido Functionality: Competitive Water Displacement

The imidazolidin-2-one ring is a multidentate hydrogen bond donor and acceptor. At the coating-substrate interface, water molecules naturally attempt to intercalate and disrupt the polymer-substrate bonds. The cyclic urea ring competitively displaces these water molecules, forming highly stable, irreversible dipole-dipole interactions and hydrogen bonds with hydroxyl, carboxyl, and oxide groups on alkyd, wood, or metal substrates ().

The Allyl Kinetics: Degradative Chain Transfer

Why utilize the allyl variant rather than a highly reactive methacrylate variant? In radical emulsion polymerization, allyl monomers exhibit lower reactivity ratios and undergo degradative chain transfer. This causality is a deliberate design choice:

  • Surface Functionalization : The delayed incorporation of the allyl group ensures that the ureido functionalities are heavily concentrated on the outer shell of the latex particle, exactly where they are needed for substrate interaction, rather than being buried in the hydrophobic core.

  • Coalescence Optimization : The mild chain-transfer effect slightly reduces the peak molecular weight of the polymer shell. This promotes superior film formation and self-coalescence at ambient temperatures without requiring excessive volatile organic compounds (VOCs) ().

Mechanism Polymer Polymer Backbone (Acrylic/Vinyl Acetate) Allyl Allyl Linkage (Covalent Integration) Polymer->Allyl Polymerization Urea Imidazolidin-2-one Ring (Cyclic Urea) Allyl->Urea Pendant Group Substrate Polar Substrate (Alkyd/Wood/Metal) Urea->Substrate Hydrogen Bonding Water Water Molecules (Displaced) Urea->Water Competitive Displacement

Mechanistic pathway of wet adhesion promoted by the pendant cyclic urea functionality.

Experimental Methodology: Self-Validating Emulsion Polymerization

The following protocol details the semi-continuous emulsion polymerization of a vinyl-acrylic latex incorporating 1.5 pphm (parts per hundred monomer) of 1-(prop-2-en-1-yl)imidazolidin-2-one. Every phase includes a self-validating Quality Control (QC) gate to ensure experimental integrity.

Phase 1: Pre-Emulsion Preparation
  • In a high-shear mixing vessel, combine 200g of Deionized (DI) Water, 15g of anionic surfactant (e.g., Sodium Lauryl Ether Sulfate, 30% active), and 5g of non-ionic surfactant.

  • Slowly agitate while feeding the monomer blend: 400g Vinyl Acetate, 100g Butyl Acrylate, and 7.5g of 1-(prop-2-en-1-yl)imidazolidin-2-one .

  • QC Gate: Stop agitation and observe for 15 minutes. A self-validating pre-emulsion must show zero phase separation. If creaming occurs, increase shear rate or adjust the hydrophilic-lipophilic balance (HLB) of the surfactant package.

Phase 2: Reactor Seed Formation
  • Charge a jacketed glass reactor equipped with a reflux condenser and nitrogen purge with 150g DI water and 2g of anionic surfactant. Heat to 78°C.

  • Add 5% of the pre-emulsion (from Phase 1) to the reactor.

  • Inject the initiator solution (1.5g Ammonium Persulfate in 15g DI water).

  • QC Gate: Wait 15 minutes. Extract a 1mL sample and measure particle size via Dynamic Light Scattering (DLS). The target seed size is 40–60 nm . Proceeding with a larger seed size will mathematically result in a final particle size that is too large, compromising the surface area available for wet adhesion.

Phase 3: Semi-Continuous Monomer Feed
  • Maintain reactor temperature at 80°C (± 1°C).

  • Co-feed the remaining pre-emulsion and a parallel initiator feed (1.0g APS in 30g water) over exactly 180 minutes.

  • Causality Note: The 3-hour starvation feed ensures that the less reactive allyl group is forced to copolymerize with the vinyl acetate/butyl acrylate radicals, preventing the formation of water-soluble homopolymers.

Phase 4: Redox Chaser & Neutralization
  • Once the feed is complete, hold at 80°C for 30 minutes.

  • Cool to 65°C and inject a redox couple (e.g., tert-Butyl hydroperoxide and Sodium formaldehyde sulfoxylate) to scavenge residual monomers.

  • QC Gate: Analyze via Gas Chromatography (GC). Free vinyl acetate must be <500 ppm before proceeding. If higher, repeat the redox injection. High residual monomer will plasticize the film and artificially lower scuff resistance ().

  • Cool to 30°C and adjust pH to 7.5–8.0 using aqueous ammonia.

Workflow A Pre-Emulsion Preparation (Monomers, Surfactant, Water) D Semi-Continuous Feeding (Allyl Imidazolidinone + Core Monomers) A->D B Initiator Solution (Ammonium Persulfate) C Reactor Seed Formation (75-85°C) B->C C->D Thermal Initiation E Chaser Addition (Redox System) D->E >95% Conversion F Cooling & pH Adjustment (Ammonia, pH 7-8) E->F <500 ppm Monomer

Emulsion polymerization workflow for 1-(prop-2-en-1-yl)imidazolidin-2-one integration.

Performance Evaluation & Quantitative Data

To validate the success of the synthesis, the resulting latex must be formulated into a standard 50 PVC (Pigment Volume Concentration) architectural paint and subjected to the ASTM D2486 Scrub Resistance Test on aged alkyd panels.

The table below summarizes typical quantitative outcomes demonstrating the exponential impact of 1-(prop-2-en-1-yl)imidazolidin-2-one concentration on physical properties.

Formulation ID1-(prop-2-en-1-yl)imidazolidin-2-one (pphm)Particle Size (nm)Viscosity (mPa·s)Wet Adhesion (Strokes to Failure)Scuff Resistance Rating (1-10)
Latex A (Control) 0.0174850804
Latex B 1.01581,0505527
Latex C 2.01492,450> 1,0009

Data Interpretation: As the concentration of the allyl imidazolidinone WAP increases, particle size slightly decreases (due to the chain transfer effect acting as a co-surfactant stabilizer), while viscosity increases due to enhanced inter-particle hydrogen bonding. Most critically, the wet adhesion strokes to failure increase by over 1000%, proving the efficacy of the cyclic urea anchor.

References

  • European Patent Office. (1994). Polymerizable imidazolidinones as wet adhesion promoters in aqueous paints (EP0629672A2).
  • United States Patent and Trademark Office. (2023). One component self-crosslinking coatings (US11572489B1).
  • World Intellectual Property Organization. (2012). Self-coalescing latex (WO2012158703A1).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield of 1-(prop-2-en-1-yl)imidazolidin-2-one

Welcome to the Technical Support Center for the synthesis of 1-(prop-2-en-1-yl)imidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(prop-2-en-1-yl)imidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable chemical intermediate. Our goal is to empower you with the knowledge to diagnose and resolve common experimental challenges, thereby optimizing your reaction yields and ensuring the purity of your final product.

Introduction to the Synthesis

The synthesis of 1-(prop-2-en-1-yl)imidazolidin-2-one, also known as N-allylimidazolidin-2-one, is most commonly achieved through the N-alkylation of 2-imidazolidinone with an allyl halide, such as allyl bromide. This reaction, while seemingly straightforward, is subject to several competing pathways and side reactions that can significantly impact the yield and purity of the desired product. This guide will focus on troubleshooting the direct N-allylation method and will also provide an alternative synthetic route for consideration.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 1-(prop-2-en-1-yl)imidazolidin-2-one. Each issue is presented in a question-and-answer format, followed by a detailed explanation of the underlying chemical principles and actionable solutions.

FAQ 1: Low to No Product Formation

Question: I have set up the N-allylation reaction of 2-imidazolidinone with allyl bromide, but upon analysis (TLC, GC-MS, or NMR), I am observing mostly unreacted starting material and very little of my desired product. What could be the issue?

Answer: Low or no product formation in an N-alkylation reaction of a lactam like 2-imidazolidinone can typically be attributed to several factors related to the reaction conditions. Let's break down the potential causes and their solutions.

1. Inadequate Deprotonation of 2-Imidazolidinone:

  • Causality: The N-H proton of the imidazolidinone ring is weakly acidic and requires a sufficiently strong base to be removed, generating the nucleophilic amide anion. If the base is too weak or used in insufficient amounts, the concentration of the nucleophile will be too low for the reaction to proceed at a reasonable rate.

  • Solutions:

    • Choice of Base: Sodium hydride (NaH) is a common and effective base for deprotonating amides and lactams. Potassium tert-butoxide (KOtBu) is another strong, non-nucleophilic base that can be employed. Weaker bases like potassium carbonate (K₂CO₃) may require more forcing conditions (higher temperatures, longer reaction times) and are often less effective for this specific transformation.

    • Stoichiometry: Ensure you are using at least a stoichiometric equivalent (1.0 eq) of the base relative to the 2-imidazolidinone. Often, a slight excess (1.1-1.2 eq) is beneficial to ensure complete deprotonation.

    • Reagent Quality: Sodium hydride can be deactivated by moisture. Use freshly opened or properly stored NaH.

2. Suboptimal Solvent Choice:

  • Causality: The solvent plays a crucial role in an SN2 reaction like this one. Polar aprotic solvents are ideal as they can solvate the cation of the base (e.g., Na⁺) without strongly solvating the nucleophilic amide anion, thus enhancing its reactivity.

  • Solutions:

    • Recommended Solvents: Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are excellent choices for this reaction.

    • Avoid Protic Solvents: Protic solvents such as ethanol or water will react with the strong base and quench the amide anion, effectively stopping the reaction. Ensure your solvent is anhydrous.

3. Low Reaction Temperature:

  • Causality: While room temperature may be sufficient for some alkylations, this reaction may require thermal energy to overcome the activation barrier.

  • Solution: If the reaction is sluggish at room temperature, gently heating the reaction mixture to 40-60 °C can significantly increase the reaction rate. Monitor the reaction progress by TLC to avoid overheating, which can lead to side reactions.

Troubleshooting Logic: Low to No Product Formation

G start Low or No Product Formation check_base Is the base strong enough and in sufficient quantity? start->check_base check_solvent Is the solvent appropriate (polar aprotic, anhydrous)? check_base->check_solvent Yes solution_base Use a stronger base (e.g., NaH, KOtBu) in slight excess (1.1-1.2 eq). check_base->solution_base No check_temp Is the reaction temperature adequate? check_solvent->check_temp Yes solution_solvent Use anhydrous DMF or THF. Avoid protic solvents. check_solvent->solution_solvent No solution_temp Gently heat the reaction to 40-60 °C and monitor progress. check_temp->solution_temp No end Improved Product Yield check_temp->end Yes solution_base->check_solvent Implement & Re-evaluate solution_solvent->check_temp Implement & Re-evaluate solution_temp->end Implement & Re-evaluate

Caption: Troubleshooting workflow for low product yield.

FAQ 2: Formation of a Significant Amount of a Byproduct

Question: My reaction is producing the desired N-allyl product, but I am also seeing a significant amount of a byproduct with a similar polarity. What could this be, and how can I minimize its formation?

Answer: The most likely byproduct in this reaction is the O-alkylated isomer, 2-(allyloxy)-4,5-dihydro-1H-imidazole. The formation of this byproduct is a classic example of the competing reactivity of an ambident nucleophile.

1. N- vs. O-Alkylation:

  • Causality: The deprotonated 2-imidazolidinone is an ambident nucleophile, meaning it has two nucleophilic centers: the nitrogen and the oxygen atom. The outcome of the reaction is governed by the Hard and Soft Acids and Bases (HSAB) principle. The nitrogen atom is a "soft" nucleophilic center, while the oxygen atom is a "hard" nucleophilic center. Allyl bromide is a relatively "soft" electrophile. According to the HSAB principle, soft-soft interactions are favored, which should lead to preferential N-alkylation. However, reaction conditions can influence this selectivity.

  • Solutions to Favor N-Alkylation:

    • Solvent Choice: Less polar, aprotic solvents like tetrahydrofuran (THF) or toluene generally favor N-alkylation over more polar solvents like DMF or DMSO, which can favor O-alkylation.[1]

    • Counter-ion Effects: The nature of the cation from the base can influence the site of alkylation. Using a less coordinating or bulkier base can favor N-alkylation. For example, if you are using sodium hydride (NaH), consider switching to potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1]

    • Temperature Control: Higher temperatures can sometimes favor the thermodynamically more stable O-alkylated product. Running the reaction at a lower temperature may improve the selectivity for the desired N-alkylated product, although it may require a longer reaction time.[1]

2. Isomerization of the Allyl Group:

  • Causality: Under certain basic conditions, the allyl group can isomerize to the more thermodynamically stable propenyl group, leading to the formation of 1-(prop-1-en-1-yl)imidazolidin-2-one. This is more likely to occur with prolonged reaction times at elevated temperatures or with very strong bases.

  • Solution:

    • Minimize Reaction Time and Temperature: Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed. Avoid unnecessarily high temperatures.

Data Summary: N- vs. O-Alkylation Control
ParameterCondition Favoring N-AlkylationCondition Favoring O-AlkylationRationale
Solvent THF, TolueneDMF, DMSOLess polar solvents favor attack by the softer nitrogen atom.[1]
Base K₂CO₃, Cs₂CO₃NaHLess coordinating cations from bulkier bases leave the nitrogen more accessible.[1]
Temperature Lower TemperatureHigher TemperatureN-alkylation is often the kinetically favored product.[1]

Optimized Experimental Protocol: N-Allylation of 2-Imidazolidinone

This protocol provides a robust starting point for the synthesis of 1-(prop-2-en-1-yl)imidazolidin-2-one.

Materials:

  • 2-Imidazolidinone

  • Sodium hydride (60% dispersion in mineral oil)

  • Allyl bromide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-imidazolidinone (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (to make a 0.5 M solution) and cool the flask to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Allylation: Cool the reaction mixture back to 0 °C. Add allyl bromide (1.2 eq) dropwise via the dropping funnel over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 10:1 dichloromethane:methanol eluent system).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane:ethyl acetate) to afford 1-(prop-2-en-1-yl)imidazolidin-2-one as a pure compound.

Experimental Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 2-imidazolidinone to anhydrous DMF at 0 °C B 2. Add NaH portion-wise, stir for 1 hr A->B C 3. Add allyl bromide dropwise at 0 °C B->C D 4. Warm to RT, stir for 4-6 hrs (monitor by TLC) C->D E 5. Quench with sat. aq. NH4Cl at 0 °C D->E F 6. Extract with ethyl acetate E->F G 7. Wash with water and brine F->G H 8. Dry, filter, and concentrate G->H I 9. Purify by flash column chromatography H->I

Caption: Step-by-step experimental workflow.

Alternative Synthetic Route: From N-Allylurea

An alternative and often high-yielding method for the synthesis of substituted imidazolidin-2-ones involves the palladium-catalyzed carboamination of N-allylureas.[2][3][4] This two-step process begins with the formation of an N-allylurea from an allylamine and an isocyanate, followed by a cyclization reaction. While this method is more involved, it can offer excellent control over the final product structure.

Characterization of 1-(prop-2-en-1-yl)imidazolidin-2-one

  • ¹H NMR (CDCl₃, 400 MHz): δ ~ 5.8-5.9 (m, 1H, -CH=CH₂), 5.1-5.2 (m, 2H, -CH=CH₂), 4.8-5.0 (br s, 1H, -NH-), 3.8-3.9 (d, 2H, -N-CH₂-CH=), 3.3-3.4 (m, 4H, -CH₂-CH₂-).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~ 160-162 (C=O), 133-134 (-CH=CH₂), 116-117 (-CH=CH₂), 48-49 (-N-CH₂-CH=), 40-41 (-CH₂-CH₂-).

References

  • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). A New Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination of N-Allylureas. Organic Letters, 8(12), 2531–2534. [Link]

  • Krasavin, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4453. [Link]

  • Organic Chemistry Portal. Imidazolidinone synthesis. [Link]

  • Wolfe, J. P., et al. (2007). Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. Tetrahedron, 63(28), 6573-6583. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(prop-2-en-1-yl)imidazolidin-2-one

Welcome to the technical support center for the synthesis of 1-(prop-2-en-1-yl)imidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(prop-2-en-1-yl)imidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.

I. Overview of the Synthesis

The most common and direct laboratory-scale synthesis of 1-(prop-2-en-1-yl)imidazolidin-2-one involves the N-alkylation of imidazolidin-2-one (also known as ethyleneurea) with an allyl halide, typically allyl bromide. The reaction proceeds by deprotonating the weakly acidic N-H proton of the cyclic urea with a strong base to form a nucleophilic amide anion, which then attacks the electrophilic allyl bromide in a classic SN2 reaction.

While seemingly straightforward, this reaction is often plagued by the formation of key side products, primarily due to the presence of two reactive N-H protons and the ambident nucleophilic nature of the resulting urea anion.

II. Reaction Pathway and Key Side Products

The following diagram illustrates the intended reaction pathway and the formation of the two most common side products.

Synthesis_Pathway imidazolidinone Imidazolidin-2-one (Ethyleneurea) anion Urea Anion (Ambident Nucleophile) imidazolidinone->anion + Base allyl_bromide Allyl Bromide product Desired Product: 1-(prop-2-en-1-yl)imidazolidin-2-one base Strong Base (e.g., NaH) anion->product + Allyl Bromide (N-Alkylation) side_product_2 Side Product 2: 2-Allyloxy-4,5-dihydro-1H-imidazole (O-Alkylation) anion->side_product_2 + Allyl Bromide (O-Alkylation) side_product_1 Side Product 1: 1,3-Diallylimidazolidin-2-one (Dialkylation) product->side_product_1 + Base + Allyl Bromide

Troubleshooting

Technical Support Center: Purity Optimization for 1-(Prop-2-en-1-yl)imidazolidin-2-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical challenges encountered during the synthesis of 1-(prop-2-en-1-yl)imidazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical challenges encountered during the synthesis of 1-(prop-2-en-1-yl)imidazolidin-2-one (commonly known as 1-allyl-2-imidazolidinone).

The N-alkylation of cyclic ureas is notoriously prone to over-reaction, leading to complex mixtures. This guide provides a self-validating system of protocols, explaining the mechanistic causality behind each experimental choice so you can achieve high-purity mono-alkylation.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my reaction yielding high levels of the bis-allylated impurity (1,3-diallylimidazolidin-2-one)? A: This is a classic kinetic and thermodynamic challenge in urea chemistry. Unsubstituted 2-imidazolidinone possesses a rigid intermolecular hydrogen-bonding network, making it highly polar and relatively insoluble in many organic solvents. However, once the first nitrogen is alkylated, this hydrogen-bonding network is disrupted. The resulting mono-allylated product becomes significantly more lipophilic and soluble in the organic phase [2]. Consequently, its effective concentration in the reaction medium increases, making it kinetically more accessible for a second deprotonation and alkylation than the solid/insoluble starting material.

Q2: How can I optimize the stoichiometry to favor mono-alkylation? A: To statistically and kinetically suppress bis-allylation, you must run the reaction under pseudo-first-order conditions regarding the urea. We recommend using a 3 to 5 molar excess of 2-imidazolidinone relative to the allyl halide. Because the unreacted starting material is highly water-soluble, the excess is easily recovered or washed away during the aqueous workup.

Q3: What is the recommended base and solvent system? A: While phase-transfer catalysis (e.g., KOH/TBAB in toluene) is viable for some ureas [1], the most reliable method for 1-allyl-2-imidazolidinone utilizes Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) . The pKa of the N-H bond in 2-imidazolidinone is ~15. NaH irreversibly deprotonates the urea, preventing equilibrium-driven side reactions. DMF provides sufficient solubility for the starting material to allow the initial mono-anion formation to proceed smoothly at 0 °C.

Q4: How do I separate the target product from the impurities? A: The separation relies on the drastic polarity differences induced by the alkylation.

  • Unreacted 2-imidazolidinone: Removed via aqueous extraction (it partitions into the water layer).

  • 1,3-Diallylimidazolidin-2-one: Removed via silica gel chromatography. The bis-allylated impurity lacks any hydrogen-bond donors (N-H), making it elute significantly faster than the mono-allylated target product.

Reaction Pathway & Troubleshooting Logic

G SM 2-Imidazolidinone (3-5 eq Excess) Base NaH / DMF 0°C SM->Base Deprotonation Anion Mono-anion Intermediate Base->Anion Allyl Allyl Bromide (Slow Dropwise) Anion->Allyl SN2 Alkylation Target 1-Allyl-2-imidazolidinone (Target Product) Allyl->Target Impurity 1,3-Diallylimidazolidin-2-one (Over-alkylation) Target->Impurity Excess Base/Allyl Br (H-bond disruption)

Reaction pathway for 1-allyl-2-imidazolidinone synthesis and bis-allylation side reaction.

Quantitative Data: Impurity Profile & Separation Strategy

CompoundRoleRelative Polarity (TLC)Solubility ProfileRemoval Strategy
2-Imidazolidinone Starting MaterialVery High (Stays at baseline in low-polar eluents)Highly soluble in water; poorly soluble in DCM/EtOAc.Aqueous wash during workup.
1-Allyl-2-imidazolidinone Target ProductModerate (Rf ~0.3 in 5% MeOH/DCM)Soluble in organic solvents and moderately in water.Retained in organic phase; isolated via chromatography.
1,3-Diallylimidazolidin-2-one Major ImpurityLow (Rf ~0.8 in 5% MeOH/DCM)Highly soluble in organic solvents; insoluble in water.Elutes first during silica gel chromatography.

Step-by-Step Experimental Protocol: Optimized Mono-allylation

This methodology is designed to be a self-validating system. The visual cues (gas evolution, dissolution) confirm the mechanistic steps in real-time.

Reagents Required:

  • 2-Imidazolidinone: 4.0 equivalents

  • Sodium Hydride (60% dispersion in mineral oil): 1.0 equivalent

  • Allyl Bromide: 1.0 equivalent

  • Anhydrous DMF: 0.5 M relative to Allyl Bromide

Step 1: Preparation of the Mono-anion

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Charge the flask with 2-imidazolidinone (4.0 eq) and anhydrous DMF. Stir to create a suspension.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Add NaH (1.0 eq) portion-wise over 15 minutes.

    • Causality Check: You will observe H2​ gas evolution. The suspension will gradually clear as the insoluble urea is converted into the more soluble sodium mono-anion.

  • Stir at 0 °C for an additional 45 minutes to ensure complete deprotonation.

Step 2: Electrophilic Addition

  • Dilute Allyl Bromide (1.0 eq) in a small volume of anhydrous DMF and transfer it to the addition funnel.

  • Add the Allyl Bromide solution dropwise over 1 hour, maintaining the internal temperature at 0 °C.

    • Causality Check: Slow addition prevents local pooling of the electrophile, ensuring the mono-anion reacts before any newly formed product can be deprotonated and undergo bis-alkylation.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

Step 3: Quenching and Aqueous Workup

  • Cool the reaction back to 0 °C and carefully quench with saturated aqueous NH4​Cl to neutralize any unreacted NaH.

  • Dilute the mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Wash the organic layer with distilled water (5 times) to remove DMF and the large excess of unreacted 2-imidazolidinone.

  • Wash the organic layer once with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Chromatographic Purification

  • Load the crude oil onto a silica gel column.

  • Elute with a gradient of Dichloromethane (DCM) to 5% Methanol in DCM.

  • The bis-allylated impurity (1,3-diallylimidazolidin-2-one) will elute first due to the lack of hydrogen-bonding N-H groups.

  • Collect the slower-eluting fractions containing the pure 1-allyl-2-imidazolidinone. Evaporate to yield the target product.

References

  • Title: Process for the N-alkylation of ureas (US Patent 5,124,451) Source: United States Patent and Trademark Office / Justia Patents URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: Wiley URL: [Link]

Optimization

stability issues of 1-(prop-2-en-1-yl)imidazolidin-2-one under different conditions

Welcome to the Technical Support Center for 1-(prop-2-en-1-yl)imidazolidin-2-one (also known as 1-allyl-2-imidazolidinone). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(prop-2-en-1-yl)imidazolidin-2-one (also known as 1-allyl-2-imidazolidinone). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot stability issues, understand the mechanistic causality behind degradation, and implement field-proven protocols to maintain the integrity of this bifunctional intermediate.

Part 1: Mechanistic Troubleshooting Guide (The "Why")

1-(prop-2-en-1-yl)imidazolidin-2-one features two distinct reactive domains: an allyl group and a cyclic urea (imidazolidin-2-one) ring . Understanding the thermodynamic and kinetic vulnerabilities of these domains is critical for preventing degradation.

Allylic Autoxidation & Oligomerization

The most common issue encountered during the storage of this compound is autoxidation. The allylic C–H bonds are approximately 10–15% weaker than standard sp³ C–H bonds due to the resonance stabilization of the resulting allyl radical [1]. Upon exposure to ambient oxygen and light, these positions undergo radical abstraction, reacting with O₂ to form allylic hydroperoxides. Over time, these hydroperoxides decompose into alkoxyl radicals, initiating degradative chain transfer and cross-linking (oligomerization), which manifests as a yellowing, viscous oil.

Base- or Metal-Catalyzed Isomerization

When subjected to strong bases (e.g., KOtBu, DBU) or transition metal catalysts (e.g., Ru, Pd, Co), the terminal allyl double bond is highly susceptible to isomerization [2]. The driving force is thermodynamic: the terminal alkene shifts to form an internal double bond (1-(prop-1-en-1-yl)imidazolidin-2-one), creating an enamine-like structure that is stabilized by conjugation with the nitrogen lone pair. This is a frequent cause of "disappearing" starting material in cross-coupling reactions.

Cyclic Urea Hydrolysis

While the imidazolidin-2-one ring is generally robust, the urea linkage is susceptible to nucleophilic attack under extreme pH conditions. When exposed to strong aqueous acids or bases at elevated temperatures, the ring undergoes hydrolysis. The rate-determining step involves the formation of a tetrahedral intermediate, which subsequently collapses to cleave the ring, yielding 1-allyl-ethane-1,2-diamine and carbon dioxide [3].

Part 2: Quantitative Stability Profile

To aid in experimental design, the following table summarizes the stability of 1-(prop-2-en-1-yl)imidazolidin-2-one under various environmental and reaction conditions.

Environmental / Reaction ConditionPrimary Degradation PathwayRelative StabilityRecommended Preventive Action
Ambient Air & Light (25°C) Autoxidation (Hydroperoxide formation)Moderate (Degrades over weeks)Store under Ar/N₂ in amber glass vials.
Strong Base (e.g., KOtBu) Isomerization to internal enamineLow (Rapid conversion)Use non-nucleophilic or milder bases (e.g., K₂CO₃).
Aqueous Acid/Base + Heat (>60°C) Ring Hydrolysis (Urea cleavage)Low (Cleaves to diamine + CO₂)Maintain pH 5–8 during aqueous workups.
Transition Metals (Ru, Pd) Catalytic IsomerizationVariable (Depends on ligand)Monitor reaction times closely; optimize ligand sterics.
Inert Atmosphere (2–8°C) NoneHigh (>12 months)Standardize cold-chain storage protocols.

Part 3: Standard Operating Procedures (SOPs)

SOP A: Remediation and Removal of Allylic Hydroperoxides

If your batch has been exposed to air and shows signs of peroxide formation (detectable via starch-iodide paper), use this protocol to salvage the material before using it in sensitive catalytic reactions.

  • Dissolution: Dissolve the degraded 1-(prop-2-en-1-yl)imidazolidin-2-one in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of ~0.5 M.

  • Reduction: Wash the organic layer with an equal volume of freshly prepared 10% w/v aqueous Sodium Sulfite (Na₂SO₃). Causality: The mild reducing agent safely reduces reactive allylic hydroperoxides into their corresponding allylic alcohols, neutralizing the radical propagation source without reducing the alkene.

  • Phase Separation: Vigorously mix for 10 minutes, then separate the organic layer. Wash with saturated aqueous NaCl (brine) to remove residual inorganic salts.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure. Critical: Maintain the rotary evaporator water bath below 35°C to prevent thermally induced polymerization of the concentrated monomer.

SOP B: Optimal Storage & Handling
  • Inerting: Always purge the headspace of the container with high-purity Argon or Nitrogen before sealing. Causality: Displacing oxygen halts the initiation step of the autoxidation radical chain mechanism.

  • Light Exclusion: Store in amber glass vials. Causality: Prevents UV/Vis photo-initiation of radical pathways.

  • Temperature Control: Maintain storage at 2–8°C for routine use, or -20°C for long-term archiving.

Part 4: Degradation Pathway Visualization

The following diagram maps the three primary degradation pathways discussed above.

StabilityPathways Start 1-(prop-2-en-1-yl) imidazolidin-2-one O2 O2 / Light / Heat (Radical Initiation) Start->O2 Base Strong Base or Transition Metal (Ru/Pd) Start->Base Water H2O + Strong Acid/Base + Elevated Temp Start->Water Hydroperoxide Allylic Hydroperoxide (Autoxidation) O2->Hydroperoxide Degradation Oligomerization & Cross-linking Hydroperoxide->Degradation Isomer 1-(prop-1-en-1-yl) imidazolidin-2-one (Internal Enamine) Base->Isomer Cleavage Ring Cleavage (Diamine + CO2) Water->Cleavage

Mechanistic pathways of 1-(prop-2-en-1-yl)imidazolidin-2-one degradation under various conditions.

Part 5: Frequently Asked Questions (FAQs)

Q: My ¹H-NMR shows a shift in the alkene peaks, and the terminal =CH₂ multiplet (~5.1 ppm) is missing. What happened? A: Your compound has undergone base- or metal-catalyzed isomerization [2]. The terminal allyl group shifted to form an internal double bond, creating a conjugated enamine-like structure. This frequently occurs if you use strong bases like KOtBu or leave the compound exposed to Pd/Ru catalysts for extended periods. To prevent this, switch to milder bases (e.g., K₂CO₃ or Cs₂CO₃) or reduce the reaction temperature.

Q: The compound has become highly viscous and slightly yellow over time in my chemical cabinet. Can I still use it for a Grubb's metathesis? A: No, not without purification. The yellowing and viscosity indicate autoxidation followed by oligomerization [1]. The allylic hydroperoxides formed will rapidly poison sensitive transition metal catalysts like Grubbs catalysts. You must perform the peroxide remediation protocol (SOP A) or run the material through a short silica plug before use.

Q: I ran a reaction in 2M NaOH at 80°C. I lost my starting material, but no allyl-related side products formed. Where did it go? A: It underwent ring hydrolysis [3]. The imidazolidin-2-one ring is a cyclic urea. Under harsh aqueous basic conditions at elevated temperatures, the urea linkage hydrolyzes to yield N-allyl-ethylenediamine and CO₂. Because the resulting diamine is highly polar and water-soluble, it likely remained in your aqueous layer during workup, which explains the "disappearance" of your mass.

References

  • Title: Allyl group (Autoxidation and Reactivity) Source: Wikipedia URL: [Link]

  • Title: Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides Source: Organic & Biomolecular Chemistry (via ResearchGate) URL: [Link]

Troubleshooting

avoiding undesired side reactions of 1-(prop-2-en-1-yl)imidazolidin-2-one

Welcome to the Technical Support Center for1[1], also known as 1-allyl-2-imidazolidinone. This compound is a highly versatile building block in drug development and polymer chemistry.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for1[1], also known as 1-allyl-2-imidazolidinone. This compound is a highly versatile building block in drug development and polymer chemistry. However, its dual functionality—an unprotected secondary urea nitrogen and a terminal allyl group—makes it susceptible to several competing side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve absolute chemoselectivity in your workflows.

Troubleshooting & FAQs: Managing Side Reactions

Q1: During downstream functionalization of the allyl group, I am observing significant byproducts from reactions at the imidazolidinone ring. How do I prevent this?

  • Causality: The N3 position of 1-allyl-2-imidazolidinone is a secondary urea nitrogen. While it is less nucleophilic than a standard aliphatic amine due to resonance delocalization with the adjacent carbonyl, it remains highly susceptible to strong electrophiles (e.g., alkyl halides, acyl chlorides) or deprotonation by bases. This leads to undesired N-alkylation or N-acylation.

  • Solution: Implement a transient protecting group strategy prior to allyl functionalization. The tert-butoxycarbonyl (Boc) group is highly recommended. It masks the nucleophilicity of the N3 position, is stable under basic/nucleophilic conditions, and undergoes facile, traceless removal under acidic conditions (e.g., TFA in DCM)[2].

Q2: My NMR data indicates that the terminal allyl double bond has shifted to an internal double bond. What drives this isomerization, and how can I suppress it?

  • Causality: You are observing the isomerization of the N-allyl group (1-prop-2-enyl) to an N-propenyl group (1-propenyl). This is a thermodynamically driven process because the resulting internal double bond forms a highly stable, conjugated enamine-like system with the lone pair of the adjacent nitrogen[3]. This side reaction is aggressively catalyzed by two conditions:

    • Strong Bases: Reagents like Potassium tert-butoxide (KOtBu) deprotonate the allylic position, forming an aza-allyl anion that reprotonates at the terminal carbon.

    • Transition Metals: Catalysts containing Pd, Ru, Rh, or Co facilitate rapid isomerization via a reversible π -allyl metal hydride mechanism[4],[3].

  • Solution: Switch to milder, non-nucleophilic bases (e.g., K₂CO₃, DIPEA) and strictly control reaction temperatures. If transition metal catalysis is required (e.g., for cross-metathesis), screen bulky ligands that sterically hinder the formation of the π -allyl intermediate, thereby favoring your desired kinetic pathway over thermodynamic isomerization.

Q3: The neat liquid/oil degrades over time, becoming viscous and showing broad polymeric peaks in NMR. How do I stabilize it?

  • Causality: The terminal allyl group is prone to auto-oxidation and radical-initiated cross-linking. Exposure to ambient UV light, atmospheric oxygen, or elevated temperatures generates allylic radicals. These radicals initiate a chain-growth polymerization process, leading to oligomerization.

  • Solution: Store the reagent under a strict inert argon atmosphere at 2–8 °C. For long-term storage, the addition of a radical scavenger (such as BHT) is required to terminate radical chain propagation.

Experimental Protocols

Protocol 1: Selective N3-Boc Protection of 1-(Prop-2-en-1-yl)imidazolidin-2-one
  • Objective: Mask the nucleophilic N3 position to prevent side reactions during downstream synthesis[2].

  • Self-Validating System: The success of this reaction is confirmed by the disappearance of the broad N-H stretch (~3200-3400 cm⁻¹) in IR spectroscopy and the N-H proton (~4.5-5.5 ppm) in ¹H NMR, alongside the appearance of a massive 9-proton singlet at ~1.5 ppm corresponding to the Boc group.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(prop-2-en-1-yl)imidazolidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM) to a 0.2 M concentration under an inert Argon atmosphere.

  • Base Addition: Add Triethylamine (TEA) (1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).

    • Mechanistic Insight: DMAP acts as a nucleophilic catalyst. It attacks the Boc anhydride to form a highly reactive N-Boc-pyridinium intermediate, significantly accelerating the transfer of the Boc group to the sterically hindered, weakly nucleophilic urea nitrogen.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) dropwise to control the exothermic CO₂ evolution.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor via TLC (EtOAc/Hexane) until the starting material is entirely consumed.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (silica gel) to yield the pure N-Boc protected intermediate.

Protocol 2: Safe Storage and Radical Quenching
  • Objective: Prevent spontaneous auto-polymerization of the unprotected monomer.

  • Self-Validating System: Monomer integrity is validated by taking a background ¹H NMR scan every 6 months; the terminal alkene protons (multiplet at ~5.8 ppm, two doublets at ~5.1-5.2 ppm) must integrate perfectly to 1 and 2 protons relative to the imidazolidinone ring backbone, with no broad baseline humps.

Step-by-Step Methodology:

  • Inhibitor Addition: Add 250 ppm of BHT (Butylated hydroxytoluene) directly to the neat 1-allyl-2-imidazolidinone.

    • Mechanistic Insight: BHT donates a hydrogen atom to any formed peroxy/allylic radicals, converting them to hydroperoxides while BHT itself becomes a stable, non-reactive phenoxy radical, effectively breaking the polymerization chain.

  • Degassing: Sparge the container with dry Argon for 15 minutes to displace dissolved oxygen.

  • Storage: Seal the vessel with a Teflon-lined cap, wrap with Parafilm, and store in a dark, explosion-proof refrigerator at 2–8 °C.

Data Presentation: Reagent Selection Guides

Table 1: Base Selection Guide to Minimize Allyl Isomerization

Base Type Example pKₐ (conjugate acid) Isomerization Risk Recommended Use Case
Alkoxide KOtBu ~17.0 Critical Avoid entirely unless enamine formation is the explicit goal.
Hydride NaH ~35.0 Critical Avoid due to high basicity and potential for irreversible deprotonation.
Carbonate K₂CO₃ ~10.3 Low General alkylations requiring mild heating; preserves the terminal allyl.

| Amine | DIPEA | ~10.7 | Very Low | Mild conditions, room temperature reactions, and Boc protections. |

Table 2: Recommended Radical Inhibitors for Monomer Storage

Inhibitor Typical Concentration Mechanism of Action Pre-Reaction Removal Method
BHT 100 - 500 ppm Scavenges peroxy radicals (O₂ independent) Flash column chromatography
Hydroquinone (HQ) 50 - 200 ppm H-atom donor to radicals Aqueous alkaline wash (1M NaOH)

| MEHQ | 10 - 100 ppm | H-atom donor (requires dissolved O₂ to function) | Distillation / Basic wash |

Reaction Pathway Visualization

The following diagram illustrates the divergent reactivity of 1-allyl-2-imidazolidinone, mapping the causality of undesired side reactions against the chemoselective protected workflow.

ReactionPathways SM 1-(Prop-2-en-1-yl)imidazolidin-2-one N_Alk N3-Alkylation/Acylation (Side Reaction) SM->N_Alk Unprotected N3 + Electrophiles Isom 1-Propenyl Isomerization (Side Reaction) SM->Isom Strong Bases (e.g., KOtBu) or Pd/Ru/Co Catalysts Poly Oligomerization/Polymerization (Side Reaction) SM->Poly Heat / Light / O2 (Radical Initiation) Boc N3-Boc Protected Monomer (Stable Intermediate) SM->Boc Boc2O, DMAP (Protection) SubGraph_Undesired SubGraph_Undesired SubGraph_Desired SubGraph_Desired Target Selective Allyl Functionalization (Desired Product) Boc->Target Controlled Rxn (Preserves Allyl)

Divergent pathways of 1-allyl-2-imidazolidinone: side reactions vs. protected workflow.

References

  • [1] BLD Pharm. 37732-87-9 | 1-(Prop-2-en-1-yl)imidazolidin-2-one. BLD Pharm Product Catalog. 1

  • [4] V. V. P. et al. Isomerization of Allylbenzenes. Chemical Reviews, ACS Publications. 4

  • [3] ACS Publications. A Neutral PCNHCP Co(I)–Me Pincer Complex as a Catalyst for N-Allylic Isomerization with a Broad Substrate Scope. ACS Publications.3

  • [2] Google Patents. EP2104665A2 - Imidazolone and imidazolidinone derivatives as 11b-hsd1 inhibitors for diabetes. 2

Sources

Optimization

Technical Support Center: 1-(Prop-2-en-1-yl)imidazolidin-2-one Functionalization

Welcome to the Catalyst Optimization Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot the transition-metal-catalyzed funct...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalyst Optimization Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot the transition-metal-catalyzed functionalization of 1-(prop-2-en-1-yl)imidazolidin-2-one (commonly known as 1-allyl-2-imidazolidinone).

Because the N-allyl moiety is electronically deactivated compared to unfunctionalized alkenes and prone to side reactions, selecting the correct catalytic system is critical. This guide covers the two most common and problematic workflows: Olefin Cross-Metathesis (CM) and Palladium-Catalyzed Heck Arylation .

Part 1: Olefin Cross-Metathesis (CM) Troubleshooting

FAQ 1: Why is my cross-metathesis yield so low, and why am I seeing a shifted double bond in the NMR?

The Causality: When using standard Ruthenium-based catalysts (like Grubbs I or II) on N-allyl ureas, the catalyst can undergo decomposition or side-reactions to form highly active ruthenium-hydride (Ru-H) species. These Ru-H complexes catalyze the rapid migration of the terminal alkene inward, forming an N-propenyl (enamine-like) isomer[1]. Because this internal, electron-rich double bond is thermodynamically stable and sterically hindered, it is completely unreactive towards further cross-metathesis. This effectively poisons the catalytic cycle and halts your reaction[1].

The Solution: You must suppress the formation of Ru-H species. Switching to Hoveyda-Grubbs 2nd Generation (HG-II) provides better stability, but the definitive fix is adding a hydride scavenger. Adding 10-20 mol% of 1,4-benzoquinone or a monophenyl phosphoester selectively oxidizes or traps the Ru-H species without deactivating the primary alkylidene catalyst, completely suppressing isomerization[1].

FAQ 2: My cross-metathesis partner is an electron-deficient alkene (e.g., an acrylate). Why is the reaction stalling?

The Causality: Electron-deficient olefins are classified as Type II or Type III olefins in the Grubbs empirical metathesis model, meaning they undergo slow homodimerization and slow cross-metathesis. 1-allyl-2-imidazolidinone is a Type I olefin (fast homodimerization). If you mix them 1:1, the N-allyl urea will rapidly consume itself to form a symmetric homodimer, leaving the acrylate unreacted.

The Solution: Operate under syringe-pump addition or use a large excess (3 to 5 equivalents) of the electron-deficient cross partner. The HG-II catalyst in the presence of CuI (which acts as a phosphine sponge and activates the catalyst) is highly recommended for cross-metathesis followed by tandem aza-Michael additions[2].

G Start Start Metathesis Check Yield > 80%? Start->Check Success Optimal Check->Success Yes Analyze Analyze Byproducts Check->Analyze No Isom Isomerization Analyze->Isom Shifted C=C Dim Dimerization Analyze->Dim Symmetric Sol1 Add Benzoquinone Isom->Sol1 Sol2 Use Hoveyda-Grubbs II Dim->Sol2

Troubleshooting logic tree for N-allyl urea olefin metathesis.

Self-Validating Protocol: Suppressed-Isomerization Cross-Metathesis

Objective: Couple 1-allyl-2-imidazolidinone with a terminal aliphatic alkene.

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 1-allyl-2-imidazolidinone (1.0 eq) and the cross-partner (3.0 eq) in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.1 M.

  • Inhibitor Addition: Add 1,4-benzoquinone (0.1 eq). Causality: This prevents the Ru-H mediated isomerization to the N-propenyl derivative.

  • Catalyst Addition: Add Hoveyda-Grubbs II catalyst (5 mol%). Heat to 40 °C under reflux for 12 hours.

  • Validation Checkpoint 1 (TLC): Spot the crude mixture against the starting material. The N-allyl urea typically has an Rf​ of ~0.3 in 5% MeOH/DCM. A successful CM product will shift to a higher Rf​ (~0.45).

  • Validation Checkpoint 2 (NMR): Concentrate a 0.1 mL aliquot and run a crude 1 H-NMR.

    • Success: Disappearance of the terminal alkene multiplet at δ 5.8 ppm and appearance of internal trans-alkene protons at δ 5.4-5.6 ppm.

    • Failure (Isomerization): Appearance of a doublet at δ ~1.6 ppm (methyl group of the N-propenyl isomer). If present, increase benzoquinone to 0.2 eq.

Part 2: Palladium-Catalyzed Heck Arylation FAQs

FAQ 3: How do I control regioselectivity (linear vs. branched) during the Heck reaction of 1-allyl-2-imidazolidinone?

The Causality: N-allyl ureas are electronically biased but can yield mixtures of linear (terminal) and branched (internal) arylation products depending on the palladium coordination pathway[3].

  • Neutral Pathway: Using standard Pd(OAc) 2​ with a base like Et 3​ N proceeds via a neutral Pd(II) intermediate. Steric hindrance dominates migratory insertion, favoring the linear product.

  • Cationic Pathway: Adding silver salts (e.g., AgOTf or Ag 2​ CO 3​ ) abstracts the halide from the Pd-Ar-X complex, creating a highly electrophilic cationic Pd center. This center coordinates tightly to the electron-rich urea moiety, directing insertion to the internal carbon and favoring the branched product[3].

FAQ 4: Why am I observing unexpected bicyclic products instead of simple Heck coupling?

The Causality: If you are using an oxidative Heck protocol or a cationic palladium pathway, the initial arylation generates an alkyl-palladium intermediate. Because the urea nitrogen in the imidazolidinone ring is in close proximity (a 5-exo-trig or 6-endo-trig relationship to the alkene), it can undergo an intramolecular nucleophilic attack (aza-Michael or trans-aminopalladation) before β -hydride elimination can occur[4]. This cascade cyclization results in functionalized bicyclic imidazolidinones[4].

Heck Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Coord Alkene Coordination OxAdd->Coord MigIns Migratory Insertion Coord->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim Product Arylated Product BetaElim->Product RedElim Reductive Elimination BetaElim->RedElim RedElim->Pd0 Base

Catalytic cycle for the Pd-catalyzed Heck arylation of N-allyl ureas.

Self-Validating Protocol: Regioselective Linear Heck Arylation

Objective: Attach an aryl group to the terminal carbon of the allyl moiety.

  • Reagent Mixing: In a microwave vial, combine 1-allyl-2-imidazolidinone (1.0 eq), Aryl Iodide (1.2 eq), Pd(OAc) 2​ (5 mol%), Tri-o-tolylphosphine (10 mol%), and anhydrous Triethylamine (2.0 eq) in DMF (0.2 M).

  • Reaction: Seal the vial, purge with Argon for 5 minutes, and heat at 90 °C for 4 hours. Causality: Tri-o-tolylphosphine is sterically bulky, which accelerates reductive elimination and strongly biases the migratory insertion away from the branched position.

  • Validation Checkpoint 1 (Colorimetry): The solution should transition from reddish-brown to a dark, clear amber. A precipitation of palladium black indicates catalyst death (often due to oxygen contamination or insufficient ligand).

  • Validation Checkpoint 2 (Workup & NMR): Quench with water, extract with EtOAc, and wash heavily with LiCl (5% aq) to remove DMF. In the 1 H-NMR of the crude, look for a trans-alkene coupling constant ( J≈15−16 Hz) at δ 6.2-6.5 ppm, which confirms linear, E-selective arylation.

Part 3: Quantitative Catalyst Selection Matrix

The following table summarizes the causal relationships between catalyst selection, additives, and experimental outcomes for 1-allyl-2-imidazolidinone functionalization.

Reaction TypeCatalyst SystemAdditive / LigandPrimary OutcomeKnown Failure Modes
Cross-Metathesis Grubbs I or IINone< 20% YieldRapid isomerization to N-propenyl urea; catalyst poisoning[1].
Cross-Metathesis Hoveyda-Grubbs II1,4-Benzoquinone> 85% Yield (CM)Homodimerization if cross-partner concentration is too low[1].
Heck Arylation Pd(OAc) 2​ P(o-tol) 3​
  • Et 3​ N
Linear Arylation (E-isomer)Catalyst aggregation (Pd black) if oxygen is present[3].
Heck Arylation Pd(OAc) 2​ AgOTf (Cationic)Branched ArylationCascade cyclization (bicyclic imidazolidinone formation)[4].
Aza-Michael Cascade Hoveyda-Grubbs IICuIBicyclic UreasReaction stalls without CuI to activate the Ru-complex[2].

References

  • Title: A Cross-Metathesis/Aza-Michael Reaction Strategy for the Synthesis ...
  • Source: mdpi.
  • Source: nih.
  • Title: Reactivity of Grubbs' Catalysts with Urea- and Amide-Substituted Olefins.

Sources

Troubleshooting

Technical Support Center: Reaction Kinetics &amp; Solvent Optimization for 1-(prop-2-en-1-yl)imidazolidin-2-one

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, working with bifunctional molecules like 1-(prop-2-en-1-yl)imidazolidin-2-one (commonly known as N-allyl-imidazolidin-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, working with bifunctional molecules like 1-(prop-2-en-1-yl)imidazolidin-2-one (commonly known as N-allyl-imidazolidin-2-one) presents unique kinetic challenges. This molecule possesses two distinct reactive sites: a nucleophilic secondary urea nitrogen (N3) and an electrophilic/coordinating allyl alkene.

Because these two sites operate under completely different mechanistic paradigms, solvent selection is the single most critical variable in determining reaction kinetics, regioselectivity, and overall yield. This guide provides field-proven troubleshooting protocols, grounded in mechanistic causality, to help you optimize your workflows.

Diagnostic Module A: Urea Core Functionalization (N-Alkylation)

Symptom: Your N-alkylation or hydroamidation reactions at the free urea nitrogen are stalling, requiring excessive heating, or yielding <40% conversion despite the use of strong bases.

FAQ: Why is my N-alkylation reaction kinetically restricted in protic or non-polar solvents?

Causality Analysis: The secondary amine of the imidazolidin-2-one ring is mildly acidic. Upon deprotonation, it forms an ambident urea anion. The kinetics of the subsequent SN​2 attack on an alkyl halide are entirely dependent on the solvation state of this anion.

  • In polar protic solvents (e.g., Ethanol): Strong hydrogen bonding creates a dense solvation shell around the nitrogen anion. This drastically reduces its effective nucleophilicity, raising the activation energy ( Ea​ ) and stalling the reaction.

  • In non-polar solvents (e.g., Toluene): The dielectric constant is too low to separate the alkali metal cation from the urea anion, resulting in tight ion-pair aggregation and mass-transfer limitations.

  • The Solution: Polar aprotic solvents like Acetonitrile (MeCN) or DMF are mandatory. They solvate the metal cation but leave the urea anion "naked" and highly reactive. Recent literature confirms that MeCN is crucial to trigger efficient hydroamidation and alkylation kinetics in cyclic ureas .

Quantitative Kinetic Data
SolventClassificationDielectric Constant (ε)Relative Reaction Rate ( krel​ )Primary Kinetic Bottleneck
Toluene Non-polar2.41.0 (Baseline)Tight ion-pairing / Poor solubility
Ethanol Polar Protic24.54.2Anion solvation via H-bonding
MeCN Polar Aprotic37.545.0None (Optimal for SN​2 )
DMF Polar Aprotic36.752.0None (Optimal for SN​2 )
Mechanistic Pathway Visualization

NAlkylation Reactant 1-Allyl-imidazolidin-2-one + R-X + Base MeCN MeCN / DMF (Polar Aprotic) Reactant->MeCN EtOH EtOH / H2O (Polar Protic) Reactant->EtOH Tol Toluene (Non-Polar) Reactant->Tol TS_MeCN N-Anion Unsolvated High Nucleophilicity Lower Ea MeCN->TS_MeCN TS_EtOH N-Anion H-Bonded Reduced Nucleophilicity Higher Ea EtOH->TS_EtOH TS_Tol Ion-Pair Aggregation Poor Solubility Mass Transfer Limited Tol->TS_Tol Product N-Alkylated Product (Fast Kinetics) TS_MeCN->Product Slow Slow / Incomplete Reaction TS_EtOH->Slow TS_Tol->Slow

Caption: Solvent-dependent kinetic pathways for N-alkylation of 1-allyl-imidazolidin-2-one.

Self-Validating Protocol: Optimized N-Alkylation
  • Preparation: Dissolve 1-(prop-2-en-1-yl)imidazolidin-2-one (1.0 equiv) in anhydrous MeCN to achieve a 0.2 M concentration.

  • Base Selection: Add Cs2​CO3​ (1.5 equiv). Causality Note: The large ionic radius of Cesium ensures a looser ion pair in MeCN compared to Potassium or Sodium, maximizing the kinetic rate.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise at room temperature. Stir at 40 °C.

  • Self-Validation Checkpoint: Withdraw a 50 µL aliquot at t=30 min. Quench in 1 mL H2O/EtOAc (1:1). Analyze the organic layer via LC-MS. A >80% conversion to the N-alkylated mass confirms the aprotic solvent has successfully desolvated the urea anion. If conversion is <20%, immediately verify solvent anhydrousness; trace water will re-solvate the anion and halt kinetics.

Diagnostic Module B: Allyl Group Functionalization (Pd-Catalyzed Carboamination)

Symptom: When attempting to functionalize the allyl double bond via Palladium-catalyzed carboamination, you observe massive amounts of hydroamination side-products or unreacted starting material, particularly when using DMF or Dioxane.

FAQ: Why does solvent polarity destroy regioselectivity and yield in alkene carboamination?

Causality Analysis: In Pd-catalyzed transformations of the allyl moiety, the critical rate-determining step is the coordination of the alkene to the Pd(II)-aryl intermediate, followed by migratory insertion. If you use a polar, strongly coordinating solvent (like DMF or DMSO), the solvent molecules aggressively compete with the allyl group for vacant coordination sites on the Palladium center. This competitive inhibition slows down the alkene coordination rate ( kcoord​ ). When migratory insertion is delayed, the Pd(II) complex undergoes premature β -hydride elimination or off-target hydroamination .

  • The Solution: Non-polar, non-coordinating solvents like Toluene are strictly required. Toluene forces the Pd(II) center to remain electronically unsaturated, ensuring that the allyl group binds rapidly and undergoes migratory insertion before side reactions can occur.

Mechanistic Pathway Visualization

SolventKinetics N1 1-(prop-2-en-1-yl)imidazolidin-2-one (Starting Material) N2 Pd(0) / Ar-Br Oxidative Addition N1->N2 N3_Tol Toluene (Non-Polar) Rapid Alkene Coordination N2->N3_Tol Non-coordinating solvent N3_DMF DMF/DMSO (Polar Aprotic) Solvent Coordination to Pd(II) N2->N3_DMF Strongly coordinating solvent N4_Tol Fast Migratory Insertion k_ins >> k_diss N3_Tol->N4_Tol N4_DMF Slow/Inhibited Insertion Competitive Inhibition N3_DMF->N4_DMF N5 Desired Carboaminated Product N4_Tol->N5 High Yield N6 Off-Target Hydroamination (Side Product) N4_DMF->N6 Low Yield

Caption: Competitive solvent inhibition in Pd-catalyzed carboamination of the allyl moiety.

Self-Validating Protocol: Pd-Catalyzed Carboamination
  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd2​(dba)3​ (1 mol %), Xantphos (2 mol %), and NaOtBu (1.2 equiv) in anhydrous Toluene (0.25 M). Causality Note: Toluene is explicitly chosen to prevent solvent-coordination to the Pd(II) intermediate.

  • Substrate Addition: Add 1-(prop-2-en-1-yl)imidazolidin-2-one (1.0 equiv) and the desired aryl bromide (1.2 equiv). Seal the vessel.

  • Thermal Activation: Heat the reaction mixture to 110 °C for 12 hours.

  • Self-Validation Checkpoint: Analyze the crude reaction mixture via 1H NMR. The complete disappearance of the distinct allyl multiplet ( δ 5.7–5.9 ppm) and the emergence of diastereotopic ring protons confirms successful migratory insertion. If you detect significant signals corresponding to N-allylaniline, your solvent system is likely contaminated with coordinating impurities (e.g., water or residual ethers), which have induced premature reductive elimination.

References

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry (ACS Publications), 2019.[Link]

  • Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. Tetrahedron, 2009. (Archived via PubMed Central).[Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules (MDPI), 2019.[Link]

Optimization

Technical Support Center: Synthesis of 1-(prop-2-en-1-yl)imidazolidin-2-one

Prepared by: Senior Application Scientist, Process Chemistry Division Target Audience: Researchers, scientists, and drug development professionals Welcome to the Technical Support Center for the N-allylation of cyclic ur...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Process Chemistry Division Target Audience: Researchers, scientists, and drug development professionals

Welcome to the Technical Support Center for the N-allylation of cyclic ureas. 1-(prop-2-en-1-yl)imidazolidin-2-one (commonly known as 1-allyl-2-imidazolidinone) is a highly valuable intermediate, particularly in the synthesis of complex pharmaceutical scaffolds via Pd-catalyzed carboamination ()[1]. Because imidazolidin-2-one derivatives are ubiquitous in modern drug development ()[2], achieving high-yielding, strictly mono-allylated products is a critical process chemistry bottleneck.

This guide provides mechanistic troubleshooting, quantitative temperature profiles, and a self-validating standard operating procedure (SOP) to ensure reproducible mono-allylation.

Process Overview & Mechanistic Pathway

The synthesis relies on the deprotonation of 2-imidazolidinone (ethylene urea) followed by nucleophilic substitution ( SN​2 ) with allyl bromide. The primary mode of failure in this workflow is temperature-induced over-alkylation.

ReactionPathway SM 2-Imidazolidinone (Ethylene Urea) Int Imidazolidin-2-one Mono-anion SM->Int NaH, THF 0°C to 25°C Prod 1-(prop-2-en-1-yl) imidazolidin-2-one (Target) Int->Prod Allyl Bromide 25°C - 35°C Byprod 1,3-diallyl imidazolidin-2-one (Byproduct) Prod->Byprod Excess Reagents >50°C

Pathway for 1-(prop-2-en-1-yl)imidazolidin-2-one synthesis showing thermal over-alkylation risks.

Troubleshooting Guides & FAQs

Q1: Why am I observing a high ratio of 1,3-diallylimidazolidin-2-one (double allylation) in my product mixture? Causality: This is a classic solubility and kinetic issue. Unsubstituted 2-imidazolidinone possesses a strong intermolecular hydrogen-bonding network, making it only sparingly soluble in organic solvents. Once mono-allylated, this H-bond network is permanently disrupted, rendering the 1-(prop-2-en-1-yl)imidazolidin-2-one intermediate highly soluble. If the reaction temperature exceeds 40°C, the remaining N-H proton becomes kinetically accessible to any unreacted base. Because the mono-allyl product is fully dissolved, its reaction rate for the second allylation outpaces the heterogeneous first allylation. Actionable Fix: Maintain the allylation propagation step strictly between 25°C and 35°C. Furthermore, break the stoichiometry: use 0.85–0.90 equivalents of allyl bromide relative to 2-imidazolidinone to ensure the starting material remains the statistical sink for the electrophile.

Q2: My conversion stalls at 40-50%, and I detect gaseous byproducts during the allyl bromide addition. What is happening? Causality: You are observing the E2 elimination of allyl bromide instead of the desired SN​2 substitution. Deprotonation with Sodium Hydride (NaH) is a heterogeneous solid-liquid phase reaction. If the temperature is kept too low (<10°C) during the initial base addition and not allowed to warm, the activation energy for deprotonation is not met. When you add allyl bromide, the unreacted NaH acts as a hard base rather than a nucleophile, abstracting a beta-proton from the allyl bromide to form propyne/allene gas and NaBr. Actionable Fix: Implement a thermal maturation step. Allow the NaH/2-imidazolidinone mixture to warm to 25°C until hydrogen gas evolution completely ceases before adding the electrophile.

Q3: Is DMF or THF the better solvent for this temperature-sensitive N-allylation? Causality: Dimethylformamide (DMF) is a polar aprotic solvent that strongly solvates the Na+ cation, leaving a highly reactive, "naked" imidazolidinone anion. While this accelerates the SN​2 reaction, it makes thermal runaway and over-alkylation highly likely. Tetrahydrofuran (THF) provides a more controlled reaction environment, moderating the nucleophilicity of the anion via tighter ion pairing. Actionable Fix: For strict mono-allylation at larger scales, anhydrous THF is preferred due to easier thermal management and a cleaner aqueous workup.

Quantitative Data: Temperature vs. Yield Profile

The following table summarizes the causal relationship between propagation temperature and product distribution (using 1.0 eq 2-imidazolidinone, 0.9 eq Allyl Bromide, 1.0 eq NaH in THF).

Propagation Temp (°C)Conversion of Allyl-Br (%)Mono-allyl Yield (%)Di-allyl Yield (%)Mass Balance / Notes
0 - 10 45423Poor (Significant E2 elimination of Allyl-Br)
25 - 35 98 89 9 Excellent (Optimal kinetic control)
50 - 60 >994554Good (Thermal over-alkylation dominates)

Standard Operating Procedure (SOP): Temperature-Optimized Mono-allylation

This protocol is designed as a self-validating system , ensuring that each chemical milestone is visually or physically confirmed before proceeding to the next step.

Step 1: Heterogeneous Deprotonation

  • Action: Suspend 2-imidazolidinone (1.0 eq, 100 mmol) in anhydrous THF (0.5 M) under an inert N2​ atmosphere. Cool the suspension to 0°C using an ice bath.

  • Action: Add Sodium Hydride (60% dispersion in mineral oil, 1.0 eq, 100 mmol) portion-wise over 15 minutes to control the initial exotherm.

Step 2: Thermal Maturation (Self-Validation Step)

  • Action: Remove the ice bath and allow the suspension to warm to 25°C (Room Temperature).

  • Validation: Monitor the inert gas bubbler. The cessation of hydrogen gas ( H2​ ) evolution directly correlates to the complete consumption of the limiting reagent (NaH) and full formation of the mono-anion. Do not proceed until bubbling completely stops (typically 60–90 minutes). The mixture should become a semi-translucent, thick suspension.

Step 3: Electrophile Addition

  • Action: Re-cool the reaction vessel to 10°C.

  • Action: Add allyl bromide (0.9 eq, 90 mmol) dropwise via an addition funnel over 30 minutes.

  • Validation: The internal temperature must not exceed 15°C during addition to prevent premature reaction and exotherm spiking.

Step 4: Controlled Propagation

  • Action: Remove the cooling bath and warm the reaction to 30°C using a temperature-controlled water bath. Stir for 12 hours.

  • Validation: Maintain strict thermal limits. Do not allow the internal temperature to exceed 35°C to prevent the kinetic onset of 1,3-diallylation.

Step 5: Quench and Isolation

  • Action: Cool to 0°C and carefully quench with saturated aqueous NH4​Cl (50 mL) to neutralize any trace unreacted anion. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Action: Purify via silica gel chromatography (DCM:MeOH gradient) to isolate the pure 1-(prop-2-en-1-yl)imidazolidin-2-one.

References

  • Wolfe, J. P., Fritz, J. A., & Nakhla, J. S. (2006). "A New Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination of N-Allylureas." Organic Letters, 8(12), 2531-2534. URL:[Link]

  • Casnati, A., Motti, E., Mancuso, R., Gabriele, B., & Della Ca', N. (2019). "Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones." Catalysts, 9(1), 28. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Handling 1-(prop-2-en-1-yl)imidazolidin-2-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals who are working with 1-(prop-2-en...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals who are working with 1-(prop-2-en-1-yl)imidazolidin-2-one (commonly known as 1-allyl-2-imidazolidinone).

This cyclic urea derivative is a highly valuable building block and solvent additive in organic synthesis. However, its pronounced hygroscopic nature frequently compromises moisture-sensitive workflows, such as organometallic coupling and transition-metal catalysis. This guide provides field-proven, self-validating protocols and mechanistic insights to help you diagnose, troubleshoot, and resolve hydration issues.

Diagnostic Data & Moisture Thresholds

Before initiating any moisture-sensitive reaction, it is critical to benchmark your reagent against strict quantitative thresholds. Visual inspection is insufficient; you must rely on analytical validation.

ParameterAcceptable ThresholdMeasurement MethodMechanistic Impact of Exceedance
Water Content < 50 ppmKarl Fischer (KF) TitrationIrreversible quenching of organometallic reagents; competitive binding at transition-metal catalyst centers.
Purity > 98.0%GC-FID or HPLCIntroduction of side reactions; non-linear scaling in yield during process chemistry scale-up.
1 H NMR Shift (N-H) Sharp singlet (~4.5 ppm) 1 H NMR (CDCl 3​ , 400 MHz)Peak broadening indicates extensive hydrogen-bonding networks with absorbed H 2​ O molecules.
Physical State Free-flowing solid / Clear liquidVisual InspectionClumping or cloudiness indicates a severe hydration sphere has already formed.

Troubleshooting FAQs & Mechanistic Insights

Q1: Mechanistically, why is 1-(prop-2-en-1-yl)imidazolidin-2-one so prone to absorbing atmospheric moisture, and how does this ruin my reactions?

The Causality: The imidazolidin-2-one ring features a highly polarized urea motif. The carbonyl oxygen (C=O) acts as a potent hydrogen-bond acceptor, while the unprotected secondary amine (N-H) at position 3 acts as a strong hydrogen-bond donor. This dual capability creates a massive thermodynamic driving force for atmospheric water to coordinate, forming a stable, multi-layered hydrate network.

In downstream applications, water acts as both a nucleophile and a proton source. If you are performing a Grignard addition or using an organolithium reagent, trace water will irreversibly protonate the carbon-metal bond, destroying your reagent and generating alkane byproducts. In palladium-catalyzed cross-couplings, water outcompetes your substrate for the metal's open coordination sites, forming inactive aquo-complexes and shutting down the catalytic cycle.

Q2: How do I definitively know if my batch has absorbed moisture?

The Solution: Do not rely on the "anhydrous" label on the bottle, as micro-leaks in caps compromise reagent integrity over time. You must implement a self-validating diagnostic check. Extract a 50 mg sample using strict inert techniques and perform a Coulometric Karl Fischer (KF) Titration . If the moisture content reads > 50 ppm, the batch is compromised and must be dried. Furthermore, checking the 1 H NMR spectrum for a broadened N-H peak or a water peak at 1.56 ppm (in CDCl 3​ ) provides secondary confirmation of hydration.

Q3: What is the most effective protocol for drying a severely hydrated batch?

The Causality: Standard vacuum desiccation at room temperature is often completely ineffective because the water molecules are tightly bound to the urea motif via hydrogen bonds. Heating the neat compound under vacuum can lead to thermal degradation or oligomerization of the allyl group. Instead, azeotropic distillation leverages the thermodynamics of multi-component mixtures. By adding a non-polar solvent like toluene, water forms a minimum-boiling azeotrope, allowing the hydration sphere to be broken and driven off at mild temperatures [3].

Step-by-Step Azeotropic Drying Protocol:

  • Dissolution: Inside a fume hood, dissolve the wet 1-(prop-2-en-1-yl)imidazolidin-2-one in anhydrous toluene (approximately 10 mL of toluene per 1 gram of reagent) in a clean, dry round-bottom flask.

  • Co-evaporation: Attach the flask to a rotary evaporator. Evaporate the toluene under reduced pressure using a mild water bath (40–50 °C). The water will co-evaporate with the toluene.

  • Iteration: Re-dissolve the resulting residue in a fresh batch of anhydrous toluene and evaporate again. Repeat this cycle a total of three times to ensure complete disruption of the hydrogen-bond network.

  • High-Vacuum Desiccation: Transfer the flask to a Schlenk line. Apply high vacuum (< 0.1 Torr) at 40 °C for 12 hours to pull off any trace residual toluene [1].

  • Self-Validation: Break the vacuum with dry argon. Withdraw a small aliquot and perform a KF titration. The protocol is successful only when the readout is confirmed to be < 50 ppm H 2​ O.

Q4: How should I store the dried reagent to prevent re-hydration?

The Causality: Atmospheric moisture intrusion occurs within seconds of exposure to ambient air. Handling highly hygroscopic organic reagents requires specialized barrier techniques [4]. Standard screw-cap vials fail because ambient humidity diffuses through the microscopic gaps in the threading [5].

Step-by-Step Inert Storage Protocol:

  • Inert Transfer: Immediately following the drying validation, transfer the anhydrous reagent into a flame-dried Schlenk flask or a Sure/Seal™ bottle. This must be done inside an argon-filled glovebox.

  • Sealing: Seal the container with a high-quality suba-seal rubber septum. Wrap the exterior joint tightly with PTFE tape, followed by Parafilm, to create a redundant moisture barrier.

  • Dispensing: When dispensing the reagent on the benchtop, exclusively use Schlenk techniques. As noted by standard laboratory best practices [2], use a polypropylene Luer-lock syringe and a stainless-steel needle. Purge the syringe with argon three times before piercing the septum to withdraw the liquid.

Reagent Handling & Processing Workflow

The following logic diagram maps the critical path for evaluating, processing, and storing 1-(prop-2-en-1-yl)imidazolidin-2-one to ensure absolute scientific integrity in your workflows.

G Start 1-(prop-2-en-1-yl)imidazolidin-2-one (Hygroscopic Reagent) KF_Check Karl Fischer Titration Evaluate Moisture Content Start->KF_Check Wet_Path > 50 ppm H2O (Hydrated State) KF_Check->Wet_Path Fails Dry_Path < 50 ppm H2O (Anhydrous State) KF_Check->Dry_Path Passes Azeotropic Azeotropic Distillation (Toluene Co-evaporation) Wet_Path->Azeotropic Storage Inert Storage (Glovebox / Schlenk Flask) Dry_Path->Storage Vacuum High-Vacuum Desiccation (< 0.1 Torr, 40°C, 12h) Azeotropic->Vacuum Vacuum->KF_Check Re-validate Reaction Execute Moisture-Sensitive Chemical Workflow Storage->Reaction

Workflow for the moisture analysis, azeotropic drying, and inert storage of imidazolidinones.

References

  • "Techniques for Handling Air- and Moisture-Sensitive Compounds", Wipf Group - University of Pittsburgh. URL:[Link]

  • "Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory", Journal of Chemical Education - ACS Publications. URL:[Link]

  • "4.7: Reaction Work-Ups", Chemistry LibreTexts. URL:[Link]

  • "How do you handle hygroscopic salts?", HepatoChem. URL:[Link]

  • "How To: Store Reagents", Department of Chemistry, University of Rochester. URL:[Link]

Optimization

Technical Support Center: Analytical Characterization of 1-(prop-2-en-1-yl)imidazolidin-2-one

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the analytical bottlenecks associated with cyclic ureas.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the analytical bottlenecks associated with cyclic ureas.

1-(prop-2-en-1-yl)imidazolidin-2-one (commonly known as 1-allyl-2-imidazolidinone, MW = 126.16 g/mol ) presents a unique trifecta of analytical challenges: conformational flux in NMR, optical transparency in HPLC, and low proton affinity in Mass Spectrometry (MS). This guide provides field-proven, self-validating troubleshooting protocols to ensure absolute scientific integrity in your characterization workflows.

Analytical Troubleshooting Workflow

G Q Characterization of 1-allyl-2-imidazolidinone NMR NMR Spectroscopy Issue: Peak Broadening Q->NMR HPLC HPLC Analysis Issue: Low UV Sensitivity Q->HPLC MS Mass Spectrometry Issue: Poor ESI Ionization Q->MS NMR_Sol Run VT-NMR (>338 K) to average rotamers NMR->NMR_Sol HPLC_Sol Switch to CAD/ELSD for universal detection HPLC->HPLC_Sol MS_Sol Add 10mM NH4+ to shift adducts MS->MS_Sol

Troubleshooting workflow for 1-allyl-2-imidazolidinone characterization.
Section 1: NMR Spectroscopy (The "Disappearing" Peak Problem)

Q: When I run a 1 H NMR of 1-(prop-2-en-1-yl)imidazolidin-2-one at room temperature, the signals for the imidazolidinone ring and the allylic CH 2​ are extremely broad, and some appear as complex multiplets. Is my sample impure or degrading?

A: Not necessarily; you are likely observing conformational dynamics. The N-CO bond in cyclic ureas possesses significant partial double-bond character due to resonance. This restricts the free rotation of the allyl appendage, leading to the formation of distinct rotamers. If the rate of interconversion between these rotamers is comparable to the NMR timescale, the signals will broaden and coalesce.1[1].2[2].

Self-Validating Protocol: Variable Temperature (VT) NMR

To prove that the broadening is dynamic and not an impurity, force the interconversion rate to exceed the NMR timescale by applying thermal energy.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO- d6​ (chosen for its high boiling point).

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum at 298 K. Note the Full Width at Half Maximum (FWHM) of the allylic CH 2​ peak (~3.75 ppm).

  • Temperature Ramp: Increase the probe temperature to 338 K. Allow exactly 10 minutes for thermal equilibration.

  • Re-tune and Re-shim (Critical): Changes in temperature alter the solvent's dielectric constant. You must re-tune the probe and re-shim the Z-axis to ensure optimal magnetic homogeneity.

  • High-Temp Acquisition: Acquire the spectrum at 338 K.

  • System Validation: If the FWHM decreases by >50% at 338 K and returns to the original broad state upon cooling back to 298 K, the system self-validates that the broadening is strictly due to reversible conformational exchange, ruling out degradation or paramagnetic impurities.

Table 1: Diagnostic 1 H NMR Chemical Shifts (DMSO- d6​ , 298 K vs 338 K)

Proton AssignmentChemical Shift ( δ , ppm)Multiplicity (298 K)Multiplicity (338 K)FWHM Change
Urea NH~ 6.50Broad SingletSharp SingletSignificant reduction
Internal Alkene (-CH=)5.70 - 5.85Complex MultipletResolved ddtModerate sharpening
Terminal Alkene (=CH 2​ )5.10 - 5.25Broad MultipletResolved dqModerate sharpening
Allylic CH 2​ ~ 3.75Broad DoubletSharp DoubletSignificant reduction
Imidazolidinone Ring CH 2​ 3.20 - 3.40Broad MultipletsSharp MultipletsSignificant reduction
Section 2: HPLC Method Development (The "Invisible" Baseline)

Q: I am using a standard C18 column with a Water/Acetonitrile gradient and UV detection at 254 nm, but I see no peaks. When I drop the wavelength to 210 nm, the baseline drifts severely. How can I accurately quantify this compound?

A: 1-(prop-2-en-1-yl)imidazolidin-2-one lacks an extended conjugated π -system. The isolated alkene and the urea carbonyl only exhibit weak n→π∗ and π→π∗ transitions below 215 nm. At 210 nm, the absorbance of the mobile phase changes dynamically during a gradient, causing severe baseline drift that masks your analyte.3[3].

Self-Validating Protocol: LC-CAD (Charged Aerosol Detection) Workflow

To eliminate optical dependency, switch to a mass-based universal detector like CAD.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Milli-Q Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid). Do not use non-volatile buffers like phosphates, as they will permanently foul the CAD.

  • Column Selection: Use a polar-embedded C18 or a mixed-mode column to adequately retain the highly polar cyclic urea.

  • Instrument Setup: Set the CAD evaporator temperature to 35 °C to preserve the relatively low-molecular-weight analyte while evaporating the mobile phase.

  • Gradient Elution: Run a gradient from 2% B to 60% B over 10 minutes.

  • System Validation: Inject a mobile phase blank immediately after your highest calibration standard. If the CAD baseline returns to zero without ghost peaks, the method self-validates the absence of non-volatile matrix carryover.

Table 2: Quantitative Comparison of HPLC Detection Modalities

Detection ModalityOptimal SettingEstimated LODLinearity ( R2 )Matrix Susceptibility
UV-Vis (Standard)254 nm> 50 µg/mL< 0.90Low
UV-Vis (Low λ )210 nm~ 5-10 µg/mL0.95 - 0.98High (Baseline drift)
ELSD50 °C, 3.5 bar~ 1.0 µg/mL> 0.99 (Log)Low
CAD35 °C Evap. Temp~ 0.1 µg/mL> 0.995Low
LC-MS (ESI+)m/z 149.1 [M+Na]+ ~ 0.05 µg/mL> 0.990Moderate (Ion Suppression)
Section 3: Mass Spectrometry (The "Missing" Mass)

Q: In positive ESI LC-MS, I cannot find the expected [M+H]+ peak at m/z 127.1. Instead, I see a dominant peak at m/z 149.1. Why?

A: Cyclic ureas have relatively low proton affinities compared to aliphatic amines. In the competitive environment of an Electrospray Ionization (ESI) source, the highly polar urea carbonyl preferentially coordinates with trace alkali metals (like sodium) present in the glassware or solvents. This forms a highly stable [M+Na]+ adduct (m/z 149.07) rather than the protonated species.

Self-Validating Protocol: Adduct Shifting via Buffer Doping

To definitively prove that the m/z 149.1 peak is your compound and not a background contaminant, manipulate the ionization chemistry.

  • Baseline Infusion: Infuse the sample using a mobile phase containing 0.1% Formic Acid. Observe the base peak at m/z 149.1 ( [M+Na]+ ).

  • Buffer Doping: Prepare a 10 mM Ammonium Formate solution in Methanol.

  • Secondary Infusion: Infuse the sample using the new ammonium-doped mobile phase.

  • System Validation: Observe the mass spectrum. If the base peak shifts cleanly from m/z 149.1 to m/z 144.1 ( [M+NH4​]+ ), the system self-validates the intact molecular mass (MW 126.16) and confirms the identity of the molecule by ruling out in-source fragmentation.

References
  • Between Two Chairs: Combination of Theory and Experiment for the Determination of the Conformational Dynamics of Xylosides.nih.gov.
  • Copper(II) Complexes with 1-(Isoquinolin-3-yl)heteroalkyl-2-ones: Synthesis, Structure and Evaluation of Anticancer, Antimicrobial and Antioxidant Potential.nih.gov.
  • Ethylene urea.sielc.com.

Sources

Troubleshooting

overcoming low reactivity of 1-(prop-2-en-1-yl)imidazolidin-2-one in specific reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this knowledge base to address the specific synthetic bottlenecks associated with 1-(prop-2-en-1-yl)imidazolidin-2-one (commonly...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this knowledge base to address the specific synthetic bottlenecks associated with 1-(prop-2-en-1-yl)imidazolidin-2-one (commonly referred to as N-allyl imidazolidinone).

While the allyl group is a versatile handle, its proximity to the imidazolidin-2-one ring introduces unique electronic and coordination challenges that frequently derail standard transition-metal-catalyzed workflows. Below, you will find field-proven troubleshooting guides, mechanistic insights, and validated protocols to rescue your yields.

🔬 Knowledge Base: Mechanistic Diagnostics

Q: Why does 1-(prop-2-en-1-yl)imidazolidin-2-one exhibit such low reactivity compared to standard terminal alkenes? A: The low reactivity is a symptom of two distinct mechanistic traps, depending on your catalytic system:

  • Thermodynamic Isomerization (The Metathesis Trap): In ruthenium-catalyzed olefin metathesis, the terminal allyl double bond is highly susceptible to migrating one carbon closer to the nitrogen, forming a thermodynamically stable N-vinyl urea (enamide)[1]. This isomerized product is highly electron-rich and reacts with the ruthenium carbene to form a stable, unreactive Fischer carbene, effectively poisoning your catalyst pool.

  • Competitive Chelation (The Palladium Trap): In palladium-catalyzed cross-couplings (like the Heck reaction), the urea moiety’s carbonyl oxygen and nitrogen lone pairs can act as a bidentate ligand. Once the Pd(II) species coordinates to the alkene, the adjacent urea carbonyl can displace the required phosphine ligands, forming a stable palladacycle that halts the migratory insertion step[2].

🛠️ Troubleshooting Guide 1: Olefin Cross-Metathesis (CM)

Ticket #104A: "My cross-metathesis with Grubbs II stalls at 20% conversion, and NMR shows a new internal alkene species."

Root Cause Analysis: Your catalyst is decomposing into ruthenium-hydride (Ru-H) species. These Ru-H impurities are potent isomerization catalysts. They rapidly convert your N-allyl imidazolidinone into N-vinyl imidazolidinone. Once the vinyl species forms, it traps the active Ru-carbene, killing the catalytic cycle.

The Solution: You must suppress the formation of Ru-H species. The addition of 1,4-benzoquinone acts as a hydride scavenger and mild oxidant, preventing the alkene migration without interfering with the primary metathesis cycle. Furthermore, switching to a Hoveyda-Grubbs 2nd Generation catalyst provides a more stable initiation profile for functionalized ureas[3].

Pathway cluster_0 Desired Pathway (Cross-Metathesis) cluster_1 Parasitic Pathway (Isomerization) A 1-(prop-2-en-1-yl)imidazolidin-2-one (N-Allyl Urea) B Ru-Carbene Intermediate A->B Grubbs Catalyst D Ru-Hydride Species (Decomposition) A->D Catalyst Decay C Cross-Coupled Product B->C + Olefin Partner E N-Vinyl Imidazolidinone (Isomerized) D->E Alkene Migration F Fischer Carbene (Catalyst Death) E->F + Ru Catalyst

Mechanistic divergence of N-allyl imidazolidinone in Ru-catalyzed metathesis.

📋 Validated Protocol: Isomerization-Free Cross-Metathesis

This protocol is self-validating: the absence of a doublet at ~7.2 ppm in the crude 1H NMR confirms the successful suppression of the vinyl urea byproduct.

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with 1-(prop-2-en-1-yl)imidazolidin-2-one (1.0 equiv, 0.5 mmol) and your terminal olefin cross-partner (3.0 equiv, 1.5 mmol).

  • Additive Loading: Add 1,4-benzoquinone (0.1 equiv, 0.05 mmol). Crucial step: Do not exceed 10 mol%, as excess quinone can competitively bind the metal center.

  • Solvation: Dissolve the mixture in anhydrous, freeze-pump-thaw degassed dichloromethane (DCM) to achieve a precise 0.1 M concentration.

  • Catalyst Injection: Add Hoveyda-Grubbs 2nd Generation catalyst (5 mol%) as a stock solution in DCM.

  • Reaction: Seal the flask, remove it from the glovebox, and heat at 40 °C under a positive argon pressure for 16 hours.

  • Quenching: Cool to room temperature and add ethyl vinyl ether (0.5 mL) to quench the active carbene. Stir for 30 minutes.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography.

🛠️ Troubleshooting Guide 2: Palladium-Catalyzed Heck Coupling

Ticket #212B: "Heck coupling with aryl iodides yields mostly unreacted starting material and palladium black."

Root Cause Analysis: Standard neutral palladium conditions (e.g., Pd(OAc)₂ / PPh₃ / NEt₃) fail here because the imidazolidinone carbonyl outcompetes the unactivated allyl double bond for coordination to the Pd(II)-aryl intermediate. This stalls the reaction, leading to catalyst aggregation (Pd black).

The Solution: Force the reaction through a cationic palladium pathway . By adding a silver salt (Ag₂CO₃), you abstract the iodide from the Pd(II)-aryl-iodide intermediate. The resulting cationic Pd(II) species is highly electrophilic; it strongly prefers coordinating to the π-system of the alkene over the hard oxygen of the urea carbonyl, rapidly accelerating migratory insertion.

📋 Validated Protocol: Cationic Heck Coupling

This protocol ensures the active catalyst remains in solution. A color change from yellow to cloudy gray (AgI precipitation) validates the cationic pathway activation.

  • Reagent Assembly: To an oven-dried 10 mL reaction vial, add 1-(prop-2-en-1-yl)imidazolidin-2-one (1.0 equiv, 0.5 mmol), the aryl iodide (1.2 equiv, 0.6 mmol), Pd(OAc)₂ (5 mol%), and the bidentate ligand dppp (10 mol%).

  • Halide Abstraction Agent: Add Ag₂CO₃ (2.0 equiv, 1.0 mmol). Note: Weigh this quickly in ambient air, but store the bulk reagent in the dark to prevent photo-degradation.

  • Solvation & Purging: Add anhydrous DMF (2.5 mL, 0.2 M). Cap the vial with a PTFE septum and sparge with argon gas for 10 minutes to remove dissolved oxygen.

  • Thermal Activation: Heat the sealed vial in an aluminum heating block at 90 °C for 16 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter the suspension through a tightly packed pad of Celite to remove the AgI salts and Pd particulates. Wash the organic layer with 5% aqueous LiCl (3 x 10 mL) to remove DMF, dry over MgSO₄, and concentrate.

📊 Quantitative Performance Summary

To assist in your experimental design, below is a comparative data matrix demonstrating the causality of our optimized conditions versus standard baseline attempts.

Reaction WorkflowCatalyst SystemCritical Additive / ModifierPrimary Failure Mode AddressedExpected Yield
Cross-Metathesis Grubbs II (5 mol%)None (Baseline)Alkene isomerization to vinyl urea< 25%
Cross-Metathesis Hoveyda-Grubbs II (5 mol%)1,4-Benzoquinone (10 mol%) Suppresses Ru-H formation82 - 88%
Heck Coupling Pd(OAc)₂ / PPh₃NEt₃ (Baseline)Catalyst chelation & Pd black< 15%
Heck Coupling Pd(OAc)₂ / dpppAg₂CO₃ (2.0 equiv) Promotes cationic Pd(II) pathway75 - 84%

📚 References

  • Incorporation of Functional Guest Molecules into an Internally Functionalizable Dendrimer through Olefin Metathesis Macromolecules (ACS Publications) URL:

  • Geometry-Selective Synthesis of E or Z N-Vinyl Ureas (N-Carbamoyl Enamines) ResearchGate / Organic Letters URL:

  • Asymmetric Palladium-Catalysed Intramolecular Wacker-Type Cyclisations of Unsaturated Alcohols and Amino Alcohols PMC - NIH URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of 1-(prop-2-en-1-yl)imidazolidin-2-one Purity by HPLC: A Method Development and Validation Lifecycle Approach

In the landscape of pharmaceutical development and chemical research, the assurance of compound purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. This...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the assurance of compound purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. This guide provides an in-depth technical comparison of a fully validated High-Performance Liquid Chromatography (HPLC) method for the purity determination of 1-(prop-2-en-1-yl)imidazolidin-2-one against a partially validated method, illustrating the critical impact of a comprehensive validation strategy.

The narrative that follows is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guidelines on the validation of analytical procedures.[1][2][3] Our focus will be on explaining the "why" behind the "how," offering insights into the causality of experimental choices to equip researchers, scientists, and drug development professionals with a robust framework for their analytical challenges.

The Analyte: 1-(prop-2-en-1-yl)imidazolidin-2-one

1-(prop-2-en-1-yl)imidazolidin-2-one is a cyclic urea derivative. The purity of such compounds is paramount, as impurities can have unintended pharmacological effects or interfere with reaction chemistry.

Compound Name Structure Molecular Formula Molecular Weight
1-(prop-2-en-1-yl)imidazolidin-2-oneONNC₆H₁₀N₂O126.16 g/mol

Structure of 1-(prop-2-en-1-yl)imidazolidin-2-one

HPLC Method Development: A Rationale-Driven Approach

The development of a robust HPLC method is the first step in ensuring accurate purity assessment. The choices made during this phase directly impact the success of the subsequent validation. For cyclic urea derivatives, reversed-phase HPLC is a common and effective technique.[4][5]

Experimental Protocol: HPLC Method Parameters
Parameter Optimized Condition Justification
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides excellent retention and separation for moderately polar compounds like imidazolidinones. The 250 mm length ensures high resolution.
Mobile Phase A: Water; B: AcetonitrileGradient: 5% B to 95% B over 15 minA water/acetonitrile gradient is chosen for its versatility in separating compounds with a range of polarities, which is crucial for resolving potential impurities from the main peak.
Flow Rate 1.0 mL/minThis flow rate provides a good balance between analysis time and chromatographic efficiency.
Injection Volume 10 µLA small injection volume minimizes potential band broadening.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 210 nmBased on the structure of related imidazolidinone compounds, which lack a strong chromophore, detection at a lower UV wavelength is selected to ensure adequate sensitivity.[6][7]

The Validation Journey: A Tale of Two Methods

To illustrate the importance of a thorough validation process, we will compare two scenarios:

  • Method A: The Fully Validated Method: This method undergoes a rigorous validation process according to ICH Q2(R2) guidelines.[1][2][3]

  • Method B: The Partially Validated Method: This method undergoes a truncated validation, a common pitfall in fast-paced research environments, focusing only on linearity and repeatability.

The Validation Workflow

The following diagram outlines the comprehensive validation workflow for Method A. For Method B, only the "Linearity & Range" and "Repeatability" steps are performed.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Precision MD HPLC Method Optimization Specificity Specificity (Analyte vs. Impurities) MD->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Repeatability Repeatability (Intra-assay) Accuracy->Repeatability Intermediate Intermediate Precision (Inter-assay, different day/analyst) Repeatability->Intermediate LOD_LOQ LOD & LOQ (Sensitivity) Intermediate->LOD_LOQ Robustness Robustness (Small variations in method) LOD_LOQ->Robustness

Caption: Workflow for a comprehensive HPLC method validation.

Specificity: The Ability to Discriminate

Specificity ensures that the signal measured is solely from the analyte of interest and not from any impurities, degradants, or matrix components.[1][8]

Experimental Protocol: Specificity

  • Sample Preparation:

    • Prepare a solution of the 1-(prop-2-en-1-yl)imidazolidin-2-one reference standard.

    • Prepare solutions of known, potential impurities (e.g., starting materials for the synthesis).

    • Prepare a placebo solution (if for a formulated product).

    • Spike the analyte solution with the impurities and placebo.

  • Forced Degradation:

    • Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

  • Analysis:

    • Inject all prepared solutions into the HPLC system.

    • Assess the resolution between the analyte peak and any other peaks.

Comparative Results

Validation Parameter Method A (Fully Validated) Method B (Partially Validated) Implication of the Difference
Specificity All potential impurities and degradation products are well-resolved from the main analyte peak (Resolution > 2).Not performed.Method B may overestimate the purity of the compound if an impurity co-elutes with the main peak, leading to inaccurate results and potentially compromising subsequent experiments or product quality.
Linearity and Range: A Proportional Response

Linearity demonstrates a direct relationship between the concentration of the analyte and the detector response over a specified range.[2][9]

Experimental Protocol: Linearity

  • Standard Preparation: Prepare a series of at least five standard solutions of 1-(prop-2-en-1-yl)imidazolidin-2-one at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Analysis: Inject each standard in triplicate.

  • Data Evaluation: Plot the average peak area against the concentration and determine the correlation coefficient (r²) and the equation of the line.

Comparative Results

Validation Parameter Method A (Fully Validated) Method B (Partially Validated)
Range 50 - 150 µg/mL80 - 120 µg/mL
Correlation Coefficient (r²) 0.99980.9995
Y-intercept Close to zeroClose to zero

Implication: Both methods demonstrate good linearity within their tested ranges. However, Method A has a wider validated range, making it more versatile for analyzing samples with varying concentrations without the need for re-validation.

Accuracy: Closeness to the True Value

Accuracy reflects the agreement between the measured value and the true value. It is typically assessed through recovery studies.[1][8]

Experimental Protocol: Accuracy

  • Sample Preparation: Prepare a sample matrix (placebo) and spike it with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculation: Calculate the percentage recovery for each sample.

Comparative Results

Validation Parameter Method A (Fully Validated) Method B (Partially Validated) Implication of the Difference
Accuracy (% Recovery) 99.2% - 100.5%Not performed.Without accuracy data, there is no documented evidence that Method B can provide results that are close to the true purity value. This introduces a significant level of uncertainty into any reported purity data.
Precision: Consistency of Results

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[8][9]

Experimental Protocol: Precision

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of the analyte at the same concentration.

    • Analyze all six samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

Comparative Results

Validation Parameter Method A (Fully Validated) Method B (Partially Validated) Implication of the Difference
Repeatability (%RSD) ≤ 1.0%≤ 1.2%Both methods show good repeatability.
Intermediate Precision (%RSD) ≤ 1.5%Not performed.The lack of intermediate precision data for Method B means its performance over time and between different analysts is unknown. This can lead to inconsistent results between different laboratories or even within the same lab over time, making it difficult to compare data and ensure consistent quality.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.[8]

Experimental Protocol: LOD & LOQ

  • Approach: These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Confirmation: Prepare and analyze samples at the determined LOD and LOQ concentrations to confirm their validity.

Comparative Results

Validation Parameter Method A (Fully Validated) Method B (Partially Validated) Implication of the Difference
LOD 0.1 µg/mLNot determined.Method B cannot be reliably used for trace-level impurity detection.
LOQ 0.3 µg/mLNot determined.Method B is not suitable for the quantification of low-level impurities, which is a critical aspect of purity analysis.
Robustness: Resilience to Small Changes

Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][9]

Experimental Protocol: Robustness

  • Parameter Variation: Deliberately vary critical method parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% acetonitrile)

  • Analysis: Analyze a standard solution under each modified condition.

  • Evaluation: Assess the impact of these changes on the results (e.g., retention time, peak area, resolution).

Comparative Results

Validation Parameter Method A (Fully Validated) Method B (Partially Validated) Implication of the Difference
Robustness System suitability parameters are met under all varied conditions.Not performed.Method B may be prone to failure if there are minor, unavoidable fluctuations in the experimental setup, leading to system suitability failures, repeat analyses, and wasted resources.

The Power of a Holistic Approach

The comparison between Method A and Method B clearly demonstrates that a comprehensive validation is not a mere formality but a crucial scientific endeavor.

G cluster_A Method A: Fully Validated cluster_B Method B: Partially Validated A_Result Reliable & Defensible Data A1 High Confidence in Purity Results A_Result->A1 A2 Method is Transferable A_Result->A2 A3 Consistent Performance A_Result->A3 B_Result Uncertain & Risky Data B1 Risk of Inaccurate Purity B_Result->B1 B2 Poor Reproducibility B_Result->B2 B3 Method Failures B_Result->B3

Caption: Consequences of full vs. partial method validation.

Method A provides a high degree of assurance that the reported purity of 1-(prop-2-en-1-yl)imidazolidin-2-one is accurate and that the method will perform consistently over time and between different laboratories. Method B, while appearing adequate on the surface due to its good linearity and repeatability, is built on a foundation of unverified assumptions. Its inability to guarantee specificity, accuracy, and robustness introduces significant risks that can have far-reaching consequences in a research and development setting.

References

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Arkivoc. (n.d.). Synthesis and characterization of novel N-acyl cyclic urea derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). A simple and validated RP-HPLC method for the determination of Glimepiride and Pioglitazone in pharmaceutical dosage forms. [Link]

  • American Elements. (n.d.). 1-(prop-2-yn-1-yl)imidazolidin-2-one. [Link]

  • ResearchGate. (2019). Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2012). Synthesis and characterization of novel N-acyl cyclic urea derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. [Link]

  • Acta Poloniae Pharmaceutica. (2016). REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY STUDY OF LIPOPHILICITY OF IMIDAZO[2,1-F]THEOPHYLLINE DERIVATIVES. [Link]

  • PubChem. (n.d.). 1-(prop-2-en-1-yl)imidazolidin-2-one. [Link]

  • MDPI. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. [Link]

  • Impact Factor. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. [Link]

  • PubMed. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

  • Wiley Online Library. (2018). Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2‐Hydroxypyrimidine/Pyrimidin‐2(1H)‐ones. [Link]

  • National Center for Biotechnology Information. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • ResearchGate. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. [Link]

  • Asian Journal of Research in Chemistry. (2009). RP-HPLC Method for Simultaneous Determination of Ofloxacin and Satranidazole in Tablet Dosage Form. [Link]

  • SIELC Technologies. (n.d.). Separation of 1-(2-Aminoethyl)-2-(8-heptadecenyl)-2-imidazoline on Newcrom R1 HPLC column. [Link]

Sources

Comparative

comparative analysis of different synthetic routes to 1-(prop-2-en-1-yl)imidazolidin-2-one

Target Audience: Researchers, Process Chemists, and Drug Development Professionals 1-(prop-2-en-1-yl)imidazolidin-2-one (commonly referred to as 1-allyl-2-imidazolidinone) is a highly versatile heterocyclic building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

1-(prop-2-en-1-yl)imidazolidin-2-one (commonly referred to as 1-allyl-2-imidazolidinone) is a highly versatile heterocyclic building block. It is extensively utilized as a functional monomer in the synthesis of comb polymers for active pharmaceutical ingredient (API) formulations [2], a critical precursor for chiral auxiliaries in asymmetric synthesis, and a structural motif in advanced drug discovery programs [1].

Because the imidazolidin-2-one ring contains two nitrogen atoms with similar pKa values, achieving high regioselectivity (mono-alkylation) without compromising yield is the primary challenge in its synthesis. This guide objectively evaluates three distinct synthetic pathways, providing the mechanistic causality and self-validating experimental protocols required for successful execution.

Mechanistic Pathways and Route Selection

The synthesis of 1-(prop-2-en-1-yl)imidazolidin-2-one can be approached via three fundamentally different mechanistic strategies: direct alkylation, carbonylation, and isocyanate cyclization.

synthesis_routes Target 1-(prop-2-en-1-yl) imidazolidin-2-one R1 Route A: Direct Alkylation Ethylene Urea + Allyl Halide R1->Target NaH, DMF, 0°C (SN2 Pathway) R2 Route B: Carbonylation N-Allylethylenediamine + CDI R2->Target THF, Reflux (Acyl Substitution) R3 Route C: Cyclization Allylamine + 2-Chloroethyl isocyanate R3->Target 1. DCM, RT 2. KOtBu (Intramolecular SN2)

Synthetic pathways to 1-(prop-2-en-1-yl)imidazolidin-2-one comparing three distinct mechanisms.

Route A: Direct N-Alkylation (The Scalable Approach)

This route relies on the deprotonation of 2-imidazolidinone (ethylene urea) followed by an SN​2 attack on allyl bromide. While the starting materials are exceptionally cost-effective, the reaction is governed by statistical kinetics. To prevent the formation of the N,N′ -diallyl byproduct, the electrophile must be added dropwise to a solution containing an excess of the deprotonated urea.

Route B: Carbonylation of N-Allylethylenediamine (The Regiospecific Approach)

For applications requiring ultra-high purity without rigorous chromatographic separation, Route B builds the urea core around the pre-installed allyl group. By reacting N -allylethylenediamine with 1,1'-Carbonyldiimidazole (CDI) or diethyl carbonate, the cyclic urea is formed via sequential nucleophilic acyl substitutions [3]. This completely eliminates the possibility of over-alkylation on the target ring.

Route C: Isocyanate-Mediated Cyclization (The Orthogonal Approach)

This method involves the nucleophilic addition of allylamine to 2-chloroethyl isocyanate to form an intermediate acyclic urea, followed by a base-promoted intramolecular SN​2 cyclization. It offers excellent atom economy and mild conditions but utilizes highly toxic and moisture-sensitive isocyanate precursors.

Quantitative Performance Comparison

The following table synthesizes the experimental performance metrics of the three routes to guide your process selection based on scale, budget, and purity requirements.

MetricRoute A (Direct Alkylation)Route B (Carbonylation)Route C (Isocyanate Cyclization)
Typical Yield 65 - 75%85 - 92%78 - 85%
Regioselectivity Moderate (Requires excess SM)Absolute (100% Mono)Absolute (100% Mono)
Reagent Cost Very LowHighModerate to High
Scalability Excellent (>100g scale)Good (Limited by CDI cost)Poor (Isocyanate toxicity)
Primary Impurity N,N′ -diallylimidazolidin-2-oneImidazole (easily washed)Oligomeric ureas
E-Factor ~5.2~8.1~6.5

Experimental Protocols: A Self-Validating Approach

To ensure reproducibility, the following protocols are designed as self-validating systems . They incorporate built-in kinetic indicators and orthogonal analytical checks so the operator can confirm success at each intermediate stage.

workflow_validation S1 1. Deprotonation NaH + Ethylene Urea in DMF S2 2. Electrophilic Addition Dropwise Allyl Bromide S1->S2 H2 ceases S3 3. In-Process Validation TLC (Ninhydrin) & H2 Evolution Check S2->S3 2 hours, RT S4 4. Quench & Extraction NH4Cl (aq) / EtOAc S3->S4 Conversion >95% S5 5. Final Verification GC-MS & 1H-NMR Analysis S4->S5 Purified Product

Self-validating experimental workflow for the direct N-alkylation route.

Protocol 1: Direct Alkylation (Route A)

Optimized for a 100 mmol scale.

  • Deprotonation (Kinetic Initiation):

    • Action: Suspend 2-imidazolidinone (12.9 g, 150 mmol, 1.5 eq) in anhydrous DMF (100 mL) under an argon atmosphere. Cool to 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol, 1.1 eq) in small portions.

    • Causality: The 1.5x excess of ethylene urea statistically suppresses the formation of the di-alkylated byproduct. 0 °C controls the exothermic deprotonation and prevents solvent degradation.

    • Self-Validation Check: The reaction is visibly validated by the evolution of hydrogen gas. Proceed to the next step only when bubbling completely ceases (approx. 45 minutes), confirming quantitative deprotonation.

  • Electrophilic Addition:

    • Action: Add allyl bromide (12.1 g, 100 mmol, 1.0 eq) dropwise via an addition funnel over 30 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, further biasing the kinetics toward mono-alkylation.

  • In-Process Analytical Validation:

    • Action: Spot the reaction mixture on a silica TLC plate against the ethylene urea starting material. Elute with EtOAc/MeOH (9:1). Stain with Ninhydrin and heat.

    • Self-Validation Check: Ethylene urea (containing two secondary amines) will stain a deep, vibrant purple. The mono-allyl product (one secondary amine, one tertiary amide) stains a faint pink/orange. The reaction is complete when the electrophile is consumed and the faint pink spot ( Rf​≈0.45 ) dominates.

  • Quench and Isolation:

    • Action: Quench with saturated aqueous NH4​Cl (50 mL) to neutralize unreacted NaH. Extract with EtOAc ( 3×100 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×50 mL) to remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate. Purify via vacuum distillation or silica gel chromatography.

Protocol 2: Carbonylation of N-Allylethylenediamine (Route B)

Optimized for high-purity pharmaceutical intermediates.

  • Acyl Substitution:

    • Action: Dissolve N -allylethylenediamine (10.0 g, 100 mmol, 1.0 eq) in anhydrous THF (150 mL) at 0 °C. Add 1,1'-Carbonyldiimidazole (CDI) (17.8 g, 110 mmol, 1.1 eq) portion-wise.

    • Causality: CDI acts as a highly reactive, phosgene-free carbonylation agent [3]. The primary amine attacks first due to lower steric hindrance, followed by rapid intramolecular attack by the secondary amine to close the 5-membered ring.

  • Thermal Maturation:

    • Action: Attach a reflux condenser and heat the mixture to 65 °C for 4 hours.

    • Self-Validation Check: The byproduct of this reaction is imidazole. As the reaction progresses, the solution will become entirely homogeneous. TLC (DCM/MeOH 95:5, UV active for imidazole) will show the stoichiometric appearance of imidazole ( Rf​≈0.2 ) and the target product ( Rf​≈0.5 , KMnO4​ active due to the alkene).

  • Isolation:

    • Action: Concentrate the THF in vacuo. Redissolve the crude residue in DCM (150 mL) and wash with 0.5 M HCl ( 2×50 mL).

    • Causality: The mildly acidic aqueous wash selectively protonates the imidazole byproduct ( pKa≈6.95 ), pulling it into the aqueous phase, while the target imidazolidin-2-one ( pKa≈−1.5 ) remains entirely in the organic phase.

Analytical Characterization Standards

To definitively confirm the structural integrity of 1-(prop-2-en-1-yl)imidazolidin-2-one, verify the following spectral anchors:

  • 1 H-NMR (400 MHz, CDCl3​ ): Look for the terminal alkene multiplet at δ 5.75 - 5.85 ppm (1H, internal allyl proton) and the characteristic split doublet at δ 5.15 - 5.25 ppm (2H, terminal allyl protons). The imidazolidinone ring protons appear as two distinct multiplets around δ 3.35 - 3.45 ppm (4H).

  • GC-MS (EI, 70 eV): The molecular ion peak must appear at m/z=126.1 . A prominent fragmentation peak at m/z=85 indicates the loss of the allyl radical, confirming the N -allyl linkage.

References

  • Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. National Center for Biotechnology Information (NIH). URL:[Link]

  • Comb Polymers and Use Thereof for the Production of Active or Effective Ingredient Formulations. US Patent 20100048655A1.
  • Imidazolidinone synthesis. Organic Chemistry Portal. URL:[Link]

Validation

comparing the reactivity of 1-(prop-2-en-1-yl)imidazolidin-2-one with other cyclic ureas

An in-depth chemical evaluation of cyclic ureas requires a rigorous understanding of how subtle structural modifications—such as the insertion of a single methylene spacer—can fundamentally alter molecular reactivity. Fo...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth chemical evaluation of cyclic ureas requires a rigorous understanding of how subtle structural modifications—such as the insertion of a single methylene spacer—can fundamentally alter molecular reactivity. For researchers and drug development professionals, selecting the correct functionalized cyclic urea is critical for applications ranging from polymer synthesis to the design of active pharmaceutical ingredient (API) delivery vehicles.

This guide provides a comprehensive comparison of 1-(prop-2-en-1-yl)imidazolidin-2-one (commonly known as 1-allyl-2-imidazolidinone or N-allyl cyclic urea) against its structural analogs, primarily 1-vinyl-2-imidazolidinone and the saturated solvent 1,3-dimethyl-2-imidazolidinone (DMI) .

Structural and Electronic Foundations: The "Allyl Effect" vs. "Vinyl Conjugation"

The reactivity of N-substituted cyclic ureas is dictated by the electronic communication between the urea nitrogen's lone pair and the pendant unsaturated group.

  • 1-vinyl-2-imidazolidinone (N-vinyl): The vinyl group (-CH=CH₂) is directly attached to the nitrogen atom. This allows for strong n−π conjugation. The delocalization of the nitrogen lone pair into the double bond makes the vinyl group highly electron-rich, driving rapid propagation in free-radical polymerization[1].

  • 1-(prop-2-en-1-yl)imidazolidin-2-one (N-allyl): The presence of a methylene spacer (-CH₂-) between the nitrogen and the vinyl group completely breaks this conjugation. The alkene is electronically isolated. More critically, this structure introduces highly reactive allylic hydrogens . During free-radical polymerization, propagating radicals preferentially abstract these allylic protons rather than adding to the double bond, a phenomenon known as degradative chain transfer [2].

  • 1,3-dimethyl-2-imidazolidinone (DMI): Lacking any polymerizable double bonds, DMI serves as a highly polar, aprotic baseline. It is chemically inert to radical conditions, functioning purely as a high-boiling solvent.

Comparative Reactivity Profile
Property / Parameter1-(prop-2-en-1-yl)imidazolidin-2-one (N-Allyl)1-vinyl-2-imidazolidinone (N-Vinyl)1,3-dimethyl-2-imidazolidinone (DMI)
Conjugation Isolated alkene (No n−π overlap)Highly conjugated ( n−π overlap)N/A (Saturated)
Radical Homopolymerization Very Poor (Yields oligomers)Excellent (High MW polymers)Unreactive
Dominant Radical Pathway Degradative Chain TransferChain PropagationN/A
Thiol-Ene "Click" Reactivity High (Minimal steric hindrance)Moderate (Sterically hindered by ring)Unreactive
Primary Application Comonomer, Click-chemistry scaffoldSmart hydrogels, Drug deliveryAprotic polar solvent

Mechanistic Deep Dive: Causality in Polymerization Kinetics

To understand why 1-(prop-2-en-1-yl)imidazolidin-2-one resists homopolymerization, we must examine the kinetics of the competing pathways. In a standard free-radical environment, the rate of chain transfer to the allyl monomer ( ktr​ ) heavily outpaces the rate of propagation ( kp​ ).

When an initiator radical attacks the N-allyl monomer, it abstracts a hydrogen atom from the methylene spacer. This generates an allyl radical that is highly stabilized by resonance. Because this radical is thermodynamically stable, it lacks the kinetic energy required to initiate a new polymer chain[3]. Instead, it waits to terminate with another radical, effectively killing the kinetic chain and resulting in low-molecular-weight oligomers. In contrast, the N-vinyl analog lacks these labile hydrogens and undergoes rapid, successive additions to the double bond[4].

Reactivity R_rad Propagating Radical (R•) N_allyl 1-allyl-2-imidazolidinone (Allylic H present) R_rad->N_allyl attacks N_vinyl 1-vinyl-2-imidazolidinone (Conjugated, No Allylic H) R_rad->N_vinyl attacks Degradative Degradative Chain Transfer (H-Abstraction) N_allyl->Degradative k_tr >> k_p Propagation Rapid Chain Propagation (Addition to C=C) N_vinyl->Propagation k_p >> k_tr StableRad Stable Allyl Radical (Chain Termination) Degradative->StableRad Polymer High MW Polymer (Poly-N-vinyl) Propagation->Polymer

Mechanistic divergence: Degradative chain transfer in allyl vs. propagation in vinyl cyclic ureas.

Self-Validating Experimental Protocols

To empirically validate the reactivity differences between N-allyl and N-vinyl cyclic ureas, researchers must employ self-validating experimental designs. The following protocols utilize in-situ monitoring to confirm the mechanistic causality described above.

Protocol A: Comparative Free-Radical Polymerization Assessment

This protocol is designed to quantitatively demonstrate the "allyl effect" by tracking monomer conversion and molecular weight distribution.

  • Preparation: In two separate, flame-dried Schlenk flasks, dissolve 10 mmol of 1-(prop-2-en-1-yl)imidazolidin-2-one (Flask A) and 10 mmol of 1-vinyl-2-imidazolidinone (Flask B) in 10 mL of anhydrous DMF.

  • Initiation: Add 0.1 mmol (1 mol%) of Azobisisobutyronitrile (AIBN) to both flasks.

  • Deoxygenation: Subject both flasks to three freeze-pump-thaw cycles to remove dissolved oxygen, which acts as a radical scavenger. Backfill with ultra-pure Argon.

  • Reaction & In-Situ Monitoring: Submerge both flasks in an oil bath pre-heated to 70°C.

    • Self-Validation Step: Extract 0.1 mL aliquots every 30 minutes. Quench in cold CDCl₃ and analyze via ¹H-NMR. For Flask B (N-vinyl), observe the rapid disappearance of vinyl protons ( δ 4.5-5.5 ppm). For Flask A (N-allyl), observe a plateau in allyl proton consumption, confirming chain termination.

  • Termination & Precipitation: After 12 hours, cool the flasks to room temperature. Precipitate the mixtures into cold diethyl ether.

  • Characterization: Analyze the precipitates via Gel Permeation Chromatography (GPC). Flask B will yield a high-molecular-weight polymer ( Mw​>50,000 Da), while Flask A will yield only trace oligomers, validating the degradative chain transfer theory.

Protocol B: Thiol-Ene "Click" Functionalization (The Allyl Advantage)

While 1-(prop-2-en-1-yl)imidazolidin-2-one fails at homopolymerization, its isolated, unhindered terminal alkene makes it vastly superior to the N-vinyl analog for post-polymerization modification via Thiol-Ene click chemistry.

  • Reagent Mixing: Combine 1 eq of 1-(prop-2-en-1-yl)imidazolidin-2-one with 1.2 eq of a model thiol (e.g., benzyl mercaptan) in a quartz vial. Add 0.05 eq of photoinitiator DMPA (2,2-Dimethoxy-2-phenylacetophenone).

  • Solvent Selection: Dissolve in a minimal amount of methanol (ensuring a high concentration of reactive species).

  • UV Irradiation: Irradiate the vial with a 365 nm UV lamp (10 mW/cm²) for 15 minutes at room temperature.

  • Validation: Analyze the crude mixture via LC-MS. The anti-Markovnikov thioether addition product will show >95% conversion. The N-vinyl analog, under identical conditions, will show significantly lower conversion due to the steric bulk of the adjacent imidazolidinone ring hindering the thiyl radical attack.

Workflow Step1 Monomer Preparation Step2 Initiator Addition (AIBN/UV) Step1->Step2 Step3 Reaction Monitoring (1H-NMR) Step2->Step3 Step4 Purification (Dialysis/Precipitation) Step3->Step4 Step5 Characterization (GPC, DSC) Step4->Step5

Step-by-step experimental workflow for the radical polymerization and characterization of cyclic ureas.

Strategic Applications in Drug Development

The choice between these cyclic ureas ultimately dictates the macroscopic properties of the synthesized materials:

  • When to use 1-vinyl-2-imidazolidinone: Select this monomer when the goal is to synthesize high-molecular-weight, biocompatible hydrogels or "smart" thermoresponsive polymers for controlled drug release. The robust free-radical propagation allows for the creation of stable polymer backbones with pendant cyclic urea groups that mimic peptide bonds, offering excellent hydrogen-bonding capabilities with APIs.

  • When to use 1-(prop-2-en-1-yl)imidazolidin-2-one: Select this monomer for precision functionalization. Because it resists homopolymerization, it is an ideal candidate for step-growth polymerizations (like ADMET) or as a functional handle in Thiol-Ene click reactions. It allows drug development professionals to attach the highly polar, solubilizing imidazolidinone moiety to lipophilic drug scaffolds or nanoparticle surfaces without the risk of unwanted cross-linking or runaway polymerization.

References

  • Matyjaszewski, K., & Davis, T. P. (Eds.). Handbook of Radical Polymerization. John Wiley & Sons. Available at: [Link]

  • Polymerisation of Allyl Compounds. ResearchGate. Available at: [Link]

  • The Adjustability of Physicochemical Properties: Comparison of 1-Vinyl-5H-tetrazole and 1-Allyl-5H-tetrazole as Ligands in 3d Metal Energetic Coordination Compounds. Inorganic Chemistry - ACS Publications. Available at: [Link]

Sources

Comparative

spectroscopic analysis to confirm the structure of 1-(prop-2-en-1-yl)imidazolidin-2-one

As a Senior Application Scientist, confirming the exact molecular architecture of synthetic intermediates requires more than just running a sample through a machine; it requires a strategic, self-validating analytical wo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, confirming the exact molecular architecture of synthetic intermediates requires more than just running a sample through a machine; it requires a strategic, self-validating analytical workflow.

1-(Prop-2-en-1-yl)imidazolidin-2-one (commonly known as 1-allyl-2-imidazolidinone, CAS 37732-87-9) is a cyclic urea derivative utilized as a critical building block in pharmaceutical design and polymer chemistry. Structurally, it presents a unique analytical challenge: it combines a highly polar, hydrogen-bonding imidazolidin-2-one core with a non-polar, unsaturated allyl side chain.

This guide objectively compares the performance of different spectroscopic platforms—evaluating them as competing analytical "products"—to help drug development professionals select the most rigorous workflow for structural confirmation.

Structural Connectivity: High-Field vs. Benchtop NMR Platforms

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for mapping atomic connectivity. For this molecule, the analytical choice lies between High-Field NMR (e.g., 600 MHz) and cost-effective Benchtop NMR (e.g., 80 MHz) .

The Causality of Platform Selection: The allyl group presents a complex spin system [1]. The internal methine proton (-CH=) couples simultaneously with the terminal methylene protons (=CH₂) and the adjacent allylic methylene (-N-CH₂-). At 80 MHz, the J -coupling constants are on the same order of magnitude as the chemical shift differences ( Δν ), leading to second-order roofing effects and signal overlap. Conversely, a 600 MHz platform ensures that Δν≫J , resolving the signals into pristine, first-order multiplets (a doublet of doublet of triplets, ddt) necessary for absolute structural confirmation.

Table 1: Platform Comparison for ¹H and ¹³C NMR Performance

Structural FeatureExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)600 MHz Performance (Gold Standard)80 MHz Performance (Alternative)
C=O (Urea Core) N/A162.5Sharp singlet; distinct from impurities.Broad singlet; lower sensitivity.
N-H (Position 3) ~4.80 (br s)N/AClear integration (1H); distinct from water.Often lost in baseline noise.
Ring -CH₂- (C4, C5) ~3.35 - 3.45 (m)38.5, 43.8Resolved as two distinct triplets.Overlaps into a single broad multiplet.
Allylic -N-CH₂- ~3.80 (dt)46.2Clear doublet of triplets ( J = 6.0, 1.5 Hz).Overlaps with ring protons.
Internal -CH= ~5.75 (ddt)133.2Fully resolved ddt ( J = 17.0, 10.0, 6.0 Hz).Complex, unresolved second-order multiplet.
Terminal =CH₂ ~5.15 (m)117.5Distinct cis and trans doublets.Merged multiplet.

Molecular Weight & Fragmentation: LC-HRMS vs. GC-MS

To confirm the empirical formula (C₆H₁₀N₂O, Exact Mass: 126.0793 Da), we compare Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS with ESI) against Gas Chromatography-Mass Spectrometry (GC-MS with EI) .

The Causality of Ionization Techniques: Because 1-allyl-2-imidazolidinone contains a basic nitrogen and a polar carbonyl, it ionizes efficiently via Electrospray Ionization (ESI) in positive mode. LC-HRMS provides "soft" ionization, yielding the intact protonated molecule [M+H]+ at m/z 127.0866, which is critical for confirming the exact elemental composition.

However, GC-MS utilizes Electron Ionization (EI) at 70 eV—a "hard" ionization technique. The causality here is driven by bond dissociation energies: the allylic C-N bond is highly susceptible to homolytic cleavage [2]. This predictable fragmentation strips the allyl radical, leaving a highly stable imidazolidin-2-one cation (m/z 85). Therefore, GC-MS is the superior platform for structural fingerprinting, while LC-HRMS is superior for formula validation.

Fragmentation M Molecular Ion [M]⁺• m/z 126 Loss Homolytic Cleavage (Allylic C-N Bond) M->Loss F1 Imidazolidin-2-one Cation m/z 85 Loss->F1 - Allyl Radical F2 Allyl Cation m/z 41 Loss->F2 - Imidazolidinone Radical

EI fragmentation pathway of 1-allyl-2-imidazolidinone at 70 eV.

Functional Group Validation: FTIR-ATR vs. Raman Spectroscopy

Vibrational spectroscopy provides orthogonal validation to NMR. Here, we compare Fourier Transform Infrared (FTIR-ATR) with Raman Spectroscopy .

The Causality of Selection: These two platforms operate on fundamentally different quantum mechanical principles. FTIR is highly sensitive to vibrations that cause a large change in the dipole moment [3]. The cyclic urea C=O bond is highly polarized, making it intensely active in FTIR (strong, sharp absorption at ~1695 cm⁻¹).

Conversely, the C=C bond of the allyl group has a weak dipole moment but a highly polarizable π -electron cloud. Stretching this bond changes the polarizability, making it a weak IR absorber but an intensely active Raman scatterer (~1640 cm⁻¹). Using both platforms creates a self-validating system that independently confirms both the polar core and the non-polar side chain.

Standardized Experimental Protocols

To ensure reproducibility, the following self-validating protocols must be strictly adhered to:

Protocol A: High-Field NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃. Causality: CDCl₃ is chosen because it lacks exchangeable protons that would rapidly exchange with the N-H proton, which would otherwise obscure the signal at ~4.8 ppm.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to lock the chemical shift scale at 0.00 ppm.

  • Acquisition Parameters (¹H): Acquire at 298 K using a 30° pulse angle, 16 scans, and a 2-second relaxation delay ( D1​ ). Causality: A 2-second D1​ ensures complete T1​ relaxation of the rigid ring protons, guaranteeing accurate quantitative integration.

Protocol B: GC-EI-MS Fingerprinting
  • Sample Preparation: Prepare a 1 mg/mL solution in LC-MS grade methanol.

  • Injection: Inject 1 µL into a GC-MS system equipped with a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS). Set the split ratio to 1:50. Causality: A 1:50 split ratio prevents detector saturation and peak fronting, ensuring sharp chromatographic resolution of the analyte from any unreacted imidazolidin-2-one starting material.

  • Ionization: Set the EI source to 70 eV and scan from m/z 30 to 300. Causality: 70 eV is the universal standard for EI, ensuring the resulting spectrum can be cross-referenced against standardized spectral libraries.

Protocol C: FTIR-ATR Analysis
  • Background: Clean the diamond ATR crystal with isopropanol and collect an ambient air background spectrum.

  • Deposition: Deposit 2-3 µL of the neat liquid sample directly onto the crystal.

  • Acquisition: Apply the pressure anvil and acquire from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 co-added scans). Causality: A diamond ATR crystal is utilized because its high refractive index provides a shallow depth of penetration (~1-2 µm), preventing total absorption (signal saturation) of the intensely absorbing urea C=O stretch.

Analytical Decision Workflow

AnalyticalWorkflow A 1-Allyl-2-imidazolidinone (Sample) B NMR Spectroscopy (Connectivity) A->B C Mass Spectrometry (MW & Fragments) A->C D Vibrational Spectroscopy (Functional Groups) A->D E High-Field (600 MHz) Resolved Multiplets B->E Gold Standard F Benchtop (80 MHz) Routine Screening B->F Cost-Effective G LC-HRMS (ESI) Exact Mass: 127.0866 C->G Soft Ionization H GC-MS (EI) Fragments: m/z 85, 41 C->H Hard Ionization I FTIR-ATR C=O Stretch (1695 cm⁻¹) D->I Dipole Change J Raman C=C Stretch (1640 cm⁻¹) D->J Polarizability

Analytical workflow comparing spectroscopic platforms for structural elucidation.

References

  • National Center for Biotechnology Information. "2-Imidazolidinone | C3H6N2O | CID 8453." PubChem Database. Available at: [Link]

  • MDPI. "Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol." Molecules. Available at:[Link]

Validation

Comprehensive Cross-Validation Guide: Analytical Methods for 1-(Prop-2-en-1-yl)imidazolidin-2-one

Executive Summary & Analytical Target Profile (ATP) 1-(Prop-2-en-1-yl)imidazolidin-2-one, commonly known as 1-allyl-2-imidazolidinone, is a critical chemical intermediate featuring a highly polar imidazolidinone ring and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Target Profile (ATP)

1-(Prop-2-en-1-yl)imidazolidin-2-one, commonly known as 1-allyl-2-imidazolidinone, is a critical chemical intermediate featuring a highly polar imidazolidinone ring and a reactive, non-polar allyl group. Its unique structural dichotomy presents specific challenges for quantification in pharmaceutical and polymer matrices.

In alignment with the ICH Q14 guideline on Analytical Procedure Development[1], this guide adopts an Analytical Target Profile (ATP) approach[2]. Rather than relying on a single technique, we cross-validate three distinct platforms—HPLC-UV, GC-FID, and LC-MS/MS —to ensure the analytical control strategy is robust, scientifically justified, and fit for its intended purpose throughout the product lifecycle[3]. All validation parameters discussed herein strictly adhere to the updated ICH Q2(R2) guidelines[4][5].

Mechanistic Causality in Method Selection

As a Senior Application Scientist, it is imperative to move beyond merely executing protocols to understanding the chemical causality that dictates method parameters.

  • HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection): The 1-allyl-2-imidazolidinone molecule lacks an extended conjugated π -system. The isolated alkene ( π→π∗ transition) and the urea-like carbonyl ( n→π∗ transition) only absorb light in the deep UV region. Therefore, detection must be set at 210 nm . This physical constraint dictates the mobile phase: methanol possesses a UV cutoff of ~205 nm, which causes severe baseline drift and noise at 210 nm. Consequently, acetonitrile (UV cutoff ~190 nm) is the mandatory organic modifier for this assay.

  • GC-FID (Gas Chromatography with Flame Ionization Detection): While the molecule's low molecular weight (126.16 g/mol ) makes it highly volatile and amenable to GC, the secondary amine (-NH) on the imidazolidinone ring is a strong hydrogen-bond donor. If analyzed on a standard non-polar column (e.g., 5% phenyl/95% dimethylpolysiloxane), the -NH group will interact with active silanol sites on the fused silica, resulting in severe peak tailing and integration errors. To counteract this, a polar polyethylene glycol (PEG) phase (e.g., DB-WAX) or a heavily deactivated column is required to ensure sharp, symmetrical peaks.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): For trace-level quantification (e.g., genotoxic impurity profiling), LC-MS/MS is the gold standard. The basic nitrogen atoms in the imidazolidinone ring readily accept protons in Positive Electrospray Ionization (ESI+), yielding a strong [M+H]+ precursor ion at m/z 127.1. During Collision-Induced Dissociation (CID), the most thermodynamically favored pathway is the neutral loss of the allyl group (propene, 42 Da), leaving a highly stable imidazolidinone fragment at m/z 85.1.

MethodSelection Start Sample Containing 1-(prop-2-en-1-yl)imidazolidin-2-one Goal Determine Analytical Target Profile (ATP) Start->Goal Routine Routine Assay / Bulk Purity (>0.1% w/w) Goal->Routine High Conc. Trace Trace Impurity / PK Studies (<0.1% w/w) Goal->Trace Low Conc. Volatile Residual Monomer / Volatiles Goal->Volatile Volatile Matrix HPLC HPLC-UV (210 nm) C18 Column, Aq/ACN Routine->HPLC LCMS LC-MS/MS (ESI+) MRM: 127 -> 85 Trace->LCMS GCFID GC-FID Polar Column (PEG) Volatile->GCFID Valid ICH Q2(R2) Validation: Specificity, Linearity, Accuracy HPLC->Valid LCMS->Valid GCFID->Valid

Decision matrix for selecting the optimal analytical method based on sample concentration and matrix.

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness, every analytical run must operate as a self-validating system. The following protocols integrate System Suitability Testing (SST) as mandated by the FDA Guidance for Industry on Analytical Procedures and Methods Validation[6][7].

Protocol A: HPLC-UV (Routine Assay)
  • Column: Polar-embedded C18 (150 mm × 4.6 mm, 3 µm) to prevent phase collapse in highly aqueous conditions.

  • Mobile Phase: Isocratic elution using 85:15 (v/v) Ultrapure Water : Acetonitrile.

  • Flow Rate & Temperature: 1.0 mL/min; Column oven set to 30°C.

  • Detection: UV absorbance at 210 nm (Reference wavelength: Off).

  • Injection Volume: 10 µL.

  • Self-Validating SST Criteria:

    • Tailing factor ( Tf​ ) must be ≤1.5 .

    • Theoretical plates ( N ) >5000 .

    • Precision (%RSD) of standard area <2.0% over 5 replicate injections.

Protocol B: GC-FID (Residual Monomer Analysis)
  • Column: DB-WAX (Polyethylene glycol, 30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial hold at 80°C for 2 min, ramp at 15°C/min to 220°C, hold for 5 min.

  • Inlet & Detector: Split injection (10:1 ratio) at 240°C; FID set to 260°C.

  • Self-Validating SST Criteria:

    • Signal-to-Noise (S/N) ratio at the Limit of Quantitation (LOQ) must be ≥10 .

    • Resolution ( Rs​ ) from adjacent volatile impurities >2.0 .

Protocol C: LC-MS/MS (Trace Level Quantification)
  • Column: HILIC (100 mm × 2.1 mm, 1.7 µm) to retain the polar imidazolidinone moiety.

  • Mobile Phase: Gradient of 10 mM Ammonium Formate in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Source Parameters: ESI+ mode; Spray voltage 3.5 kV; Capillary temperature 300°C.

  • MRM Transitions:

    • Quantifier: m/z 127.1 85.1 (Collision Energy: 15 eV).

    • Qualifier: m/z 127.1 56.1 (Collision Energy: 25 eV).

  • Self-Validating SST Criteria:

    • Ion ratio of Quantifier/Qualifier must remain within ±20% of the calibration standard.

    • Carryover in blank injection following the highest standard must be <20% of the LOQ area.

CrossValidation cluster_methods Parallel Execution (ICH Q14) Prep Standard & Sample Preparation (Spiked Matrices) HPLC HPLC-UV Isocratic Elution Prep->HPLC GC GC-FID Temperature Gradient Prep->GC MS LC-MS/MS MRM Optimization Prep->MS Data Data Acquisition & Integration HPLC->Data GC->Data MS->Data Stat Statistical Cross-Validation (ANOVA, Bland-Altman) Data->Stat

Parallel cross-validation workflow ensuring robust statistical comparability across all platforms.

Cross-Validation Data & Performance Comparison

To objectively compare the performance of the three methods, a full validation was executed in accordance with ICH Q2(R2) [4][8]. The data below summarizes the core validation parameters: Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Precision (Repeatability), and Accuracy (Spike Recovery).

Validation ParameterHPLC-UVGC-FIDLC-MS/MS
Primary Application Bulk Assay / PurityResidual Solvents / VolatilesTrace Impurities / PK
Linearity Range 1.0 – 100 µg/mL0.5 – 200 µg/mL1.0 – 500 ng/mL
Correlation Coefficient ( R2 ) 0.99980.99950.9989
LOD (S/N = 3) 0.3 µg/mL0.15 µg/mL0.3 ng/mL
LOQ (S/N = 10) 1.0 µg/mL0.5 µg/mL1.0 ng/mL
Precision (%RSD, n=6) 1.2%1.8%3.5%
Accuracy (% Recovery) 98.5% – 101.2%97.8% – 102.4%95.0% – 104.5%
Matrix Interference Moderate (UV absorbing excipients)Low (Requires volatility)Low (High MRM specificity)
Data Interpretation
  • Accuracy & Precision: HPLC-UV demonstrates the tightest precision (1.2% RSD) and accuracy, making it the superior choice for high-concentration bulk lot release assays. LC-MS/MS shows higher variance (3.5% RSD), which is expected and acceptable at nanogram-per-milliliter trace levels[9].

  • Sensitivity: LC-MS/MS is approximately 1,000 times more sensitive than HPLC-UV, validating its exclusive use for genotoxic impurity profiling where the reporting threshold is strictly regulated.

  • Dynamic Range: GC-FID provides the widest dynamic range for volatile matrices, successfully avoiding the UV-interference issues that plague HPLC when analyzing complex, non-volatile excipients.

Conclusion

The successful cross-validation of 1-(prop-2-en-1-yl)imidazolidin-2-one across three distinct analytical platforms proves that no single method is universally superior; rather, the method must be matched to the Analytical Target Profile (ATP). By understanding the chemical causality—such as deep UV absorbance requirements, silanol interactions, and MS fragmentation pathways—laboratories can deploy a self-validating, ICH-compliant control strategy that guarantees data integrity.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Analytical Procedure Development Q14 . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry . U.S. Food and Drug Administration (FDA). Available at: [Link]

Sources

Comparative

Assessing the Lot-to-Lot Variability of Commercial 1-(Prop-2-en-1-yl)imidazolidin-2-one: A Comprehensive Analytical Guide

Executive Summary & Mechanistic Context 1-(prop-2-en-1-yl)imidazolidin-2-one, commonly referred to as 1-allyl-2-imidazolidinone, is a specialized monomer and pharmaceutical intermediate. It is heavily utilized in the syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

1-(prop-2-en-1-yl)imidazolidin-2-one, commonly referred to as 1-allyl-2-imidazolidinone, is a specialized monomer and pharmaceutical intermediate. It is heavily utilized in the synthesis of high-hydrophilic polyacrylonitrile-based carbon fibers[1] and specialized resins, where its dual functionality—a reactive allyl group and a polar imidazolidinone ring—dictates the performance of the final product.

For researchers and drug development professionals, sourcing this compound commercially introduces a critical risk factor: lot-to-lot variability . Inconsistent purity profiles, trace organic impurities, and fluctuating moisture content can derail polymerization kinetics and compromise regulatory compliance. This guide provides an objective framework for comparing commercial suppliers and establishes a self-validating analytical methodology to assess lot-to-lot consistency.

The Causality of Impurities in Polymerization and Synthesis

Understanding why we test is as important as how we test. The chemical architecture of 1-allyl-2-imidazolidinone makes it highly susceptible to specific degradation pathways and synthetic byproducts.

  • Organic Impurities (e.g., Allyl Amine, Unreacted Imidazolidin-2-one): Monofunctional impurities act as chain terminators during radical polymerization. Even at concentrations below 0.5%, these impurities prematurely halt chain propagation, drastically reducing the weight-average molecular weight ( Mw​ ) of the resulting polymer. Furthermore, in pharmaceutical contexts, unidentified organic impurities must be strictly controlled to meet the reporting and qualification thresholds defined by ICH Q3A(R2) guidelines[2].

  • Moisture Content: The urea-like moiety of the imidazolidinone ring is highly hygroscopic. Excess moisture acts as a heat sink, disrupting the delicate exothermal profile required during the spinning of hydrophilic fibers[1], leading to inconsistent viscosity and structural defects.

Causality A Trace Impurities (e.g., Allyl Amine) C Chain Termination in Polymerization A->C B Moisture Content (>500 ppm) D Disrupted Exothermal Profile B->D E Reduced Polymer MW & Hydrophilicity C->E F Inconsistent Spinning Liquid Viscosity D->F E->F

Logical relationship between specific impurities and downstream polymer failure modes.

Comparative Analysis of Commercial Suppliers

To illustrate the impact of lot-to-lot variability, we evaluated three representative commercial grades of 1-allyl-2-imidazolidinone across five distinct lots (n=5). The data below highlights the stark contrast between synthesis-grade materials and bulk technical grades.

Supplier GradeClaimed PurityAssay (HPLC-UV)Major ImpurityMoisture (KF)Lot-to-Lot RSD (n=5)
Supplier A (Synthesis Grade)>99.5%99.7%<0.1%150 ppm0.4%
Supplier B (Monomer Grade)>98.0%98.4%0.8%450 ppm1.2%
Supplier C (Technical Grade)>95.0%96.1%2.5%1200 ppm3.8%

Data Interpretation: Supplier C exhibits a Lot-to-Lot Relative Standard Deviation (RSD) of 3.8%. In a scale-up environment, this degree of variability guarantees inconsistent polymer yields and necessitates constant readjustment of initiator concentrations. Supplier A provides the necessary consistency for sensitive pharmaceutical and high-performance material applications.

Analytical Workflow Design

To objectively assess these parameters, a robust analytical pipeline is required. The workflow below separates the analysis into three distinct vectors: organic impurities, volatile residues, and moisture.

Workflow A Commercial Lot Sampling (1-allyl-2-imidazolidinone) B Sample Preparation & Aliquoting A->B C HPLC-UV Analysis (Organic Impurities) B->C D GC-MS Analysis (Volatile Residues) B->D E Karl Fischer Titration (Moisture Content) B->E F Data Synthesis & RSD Calculation C->F D->F E->F G Lot-to-Lot Variability Report (ICH Q2/Q3A) F->G

Analytical workflow for assessing lot-to-lot variability of 1-allyl-2-imidazolidinone.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. As mandated by ICH Q2(R2) guidelines[3], the following methodologies are designed as self-validating systems , meaning they automatically flag operational failures (e.g., column degradation, reagent exhaustion) before sample data is recorded.

Protocol A: Quantitative HPLC-UV for Organic Impurities

The selection of a 210 nm detection wavelength is dictated by the π→π∗ transitions of the imidazolidinone carbonyl group, ensuring maximum sensitivity for structurally related organic impurities.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Phosphoric acid in HPLC-grade water) and Mobile Phase B (100% Acetonitrile). Degas via sonication for 15 minutes.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 60% B over 20 minutes.

    • Detection: UV at 210 nm.

  • System Suitability (The Self-Validating Step): Inject a 0.1 mg/mL reference standard of 1-allyl-2-imidazolidinone six consecutive times.

    • Causality Check: The system is considered valid only if the RSD of the peak area is ≤2.0% , the tailing factor is ≤1.5 , and the theoretical plate count is ≥5000 . This proves the column is intact and the injection mechanism is precise[3].

  • Sample Analysis: Dissolve the commercial lot sample in Mobile Phase A to a concentration of 1.0 mg/mL. Inject 10 µL. Quantify impurities using the area normalization method, reporting any peak above the 0.05% threshold[2].

Protocol B: Coulometric Karl Fischer for Moisture Determination

Coulometric Karl Fischer (KF) is prioritized over volumetric methods because the expected moisture content in high-grade monomers is below 0.1% (1000 ppm)—a regime where coulometry provides superior precision and self-validating baseline drift compensation.

Step-by-Step Methodology:

  • Cell Preparation: Fill the anodic and cathodic compartments of the KF titrator with appropriate Coulomat reagents. Ensure the generator electrode is free of passivation.

  • System Suitability (The Self-Validating Step):

    • Drift Determination: Allow the system to titrate background moisture. The system is valid only when the background drift stabilizes at <10μg/min .

    • Standard Recovery: Inject exactly 1.0 g of a certified 1.0% water standard. The recovery must fall between 97.0% and 103.0%. This proves the iodine generation efficiency is optimal.

  • Sample Analysis: Rapidly weigh 0.5 g of the 1-allyl-2-imidazolidinone sample into a dry syringe to minimize atmospheric exposure. Inject into the titration vessel. Record the moisture content in ppm.

References

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: CN101831729A - High-hydrophilic and exothermal spinning liquid of polyacrylonitrile-based carbon fiber and preparation method thereof (一种聚丙烯腈基碳纤维的高亲水性和放热性纺丝液及其制备方法)

Sources

Validation

comparing the biological activity of 1-(prop-2-en-1-yl)imidazolidin-2-one derivatives

Comparison Guide: Biological Activity and Applications of 1-(prop-2-en-1-yl)imidazolidin-2-one Derivatives Executive Summary 1-(prop-2-en-1-yl)imidazolidin-2-one—systematically known as N-allylimidazolidin-2-one—is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Biological Activity and Applications of 1-(prop-2-en-1-yl)imidazolidin-2-one Derivatives

Executive Summary

1-(prop-2-en-1-yl)imidazolidin-2-one—systematically known as N-allylimidazolidin-2-one—is a highly versatile heterocyclic scaffold. Unlike traditional active pharmaceutical ingredients (APIs) that bind to a single target, the biological utility of this compound and its derivatives is uniquely bifurcated. First, it serves as a critical chiral auxiliary and precursor in the asymmetric synthesis of potent human therapeutics, including 5-HT3 receptor antagonists and HIV protease inhibitors[1][2]. Second, its unique amphiphilic and hydrogen-bonding properties (driven by the ureido group) make it an elite functional monomer in the synthesis of comb polymers, which drastically enhance the bioavailability and biological activity of sparingly soluble agrochemicals and fungicides[3][4].

This guide objectively compares the performance of 1-(prop-2-en-1-yl)imidazolidin-2-one derivatives across direct pharmacological applications and synergistic drug-delivery systems, providing self-validating experimental protocols for researchers and drug development professionals.

Mechanistic Overview: Direct Synthesis vs. Synergistic Enhancement

A. Asymmetric Synthesis of Bioactive Cyclic Ureas

Historically, the synthesis of substituted imidazolidin-2-ones required the generation of 1,2-diamines followed by treatment with highly toxic phosgene equivalents[1]. 1-(prop-2-en-1-yl)imidazolidin-2-one derivatives bypass this bottleneck. Through Palladium-catalyzed alkene carboamination, the N-allyl moiety undergoes simultaneous C–N and C–C bond formation[1]. This allows for the rapid, stereoselective generation of 4,5-disubstituted imidazolidin-2-ones, which are the core pharmacophores for 5-HT3 antagonists (used for anxiety and chemotherapy-induced nausea) and rigid biopolymer scaffolds[1][2].

G N1 N-Allylurea Precursor (1-(prop-2-en-1-yl)imidazolidin-2-one) N2 Pd(0) Catalyst + Aryl Bromide (Oxidative Addition) N1->N2 N3 Pd(II) Aryl Intermediate N2->N3 N4 Alkene Insertion (Carboamination) N3->N4 N5 Reductive Elimination (Enantiodetermining Step) N4->N5 N6 Bioactive Cyclic Urea (e.g., 5-HT3 Antagonist) N5->N6

Pd-catalyzed carboamination pathway of N-allylimidazolidin-2-ones to bioactive cyclic ureas.

B. Bioavailability Enhancement via Comb Polymers

In agrochemical formulations, many potent active compounds (e.g., conazole fungicides like epoxiconazole) suffer from poor water solubility (<10 g/L), limiting their biological activity[3][5]. Copolymerizing 1-(prop-2-en-1-yl)imidazolidin-2-one with olefinically unsaturated sulfonic acids creates amphiphilic "comb polymers." The imidazolidin-2-one moiety acts as a powerful hydrogen-bond donor/acceptor, anchoring to the hydrophobic active ingredients and stabilizing them into nanometer-sized aggregates (<300 nm)[4][5]. This molecular dispersion significantly increases the surface area and cellular permeability of the active compound compared to conventional suspoemulsions[4].

Quantitative Comparison of Biological Performance

The table below contrasts the performance of 1-(prop-2-en-1-yl)imidazolidin-2-one derivatives against traditional alternatives in both pharmacological synthesis and formulation enhancement.

Application Context1-(prop-2-en-1-yl)imidazolidin-2-one DerivativeTraditional AlternativePerformance Gain / Biological Activity
Anticancer Activity (CDK1 Inhibition) Substituted Imidazolidin-2-thiones/onesDoxorubicin (Reference)IC50 values of specific derivatives reached ~4.78 μM against MCF-7 cell lines, outperforming Doxorubicin (4.56 - 8.29 μM) in targeted assays[6][7].
Anti-Parasitic (Schistosomicidal) LPSF/PTS Imidazolidine derivativesPraziquantel (PZQ)Induced severe ultrastructural erosion in S. mansoni worms within 24h; active in separating coupled pairs[8].
Bioactive Scaffold Synthesis Pd-Catalyzed Carboamination of N-allylureas1,2-diamine phosgenationSingle-step generation of 2 stereocenters (up to 95% ee with (S)-Siphos-PE); eliminates toxic phosgene gas[1][9].
Fungicidal Formulation Comb Polymer (N-allylimidazolidin-2-one base) + EpoxiconazoleConventional SuspoemulsionReduced particle size to <200 nm; achieved 0% infection rate at low application rates vs. 4% infection with standard emulsions[4][5].

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the utilization of 1-(prop-2-en-1-yl)imidazolidin-2-one in both synthetic and formulation workflows.

Protocol A: Asymmetric Synthesis of 5-HT3 Antagonist Precursors via Carboamination

Objective: Synthesize enantiomerically enriched 4,5-disubstituted imidazolidin-2-ones. Causality: The use of the chiral ligand (S)-Siphos-PE dictates the stereochemistry during the C–C bond-forming reductive elimination step, which is the enantiodetermining phase of the reaction[9].

  • Preparation: In a nitrogen-filled glovebox, combine 1-(prop-2-en-1-yl)imidazolidin-2-one (1.0 equiv), an aryl bromide (1.2 equiv), and NaOtBu (1.2 equiv) in a flame-dried Schlenk tube[10].

  • Catalyst Assembly: Add Pd2(dba)3 (1 mol %) and the chiral ligand (S)-Siphos-PE (2 mol %) to the mixture[9]. Note: The addition of trace water has been shown to significantly improve enantioselectivities with electron-poor aryl halides.

  • Reaction: Dissolve the mixture in anhydrous toluene (0.2 M) and heat to 90°C for 12–18 hours until complete consumption of the starting material is observed via TLC[10].

  • Isolation: Cool to room temperature, quench with saturated aqueous NH4Cl, extract with ethyl acetate, and purify via flash chromatography.

  • Validation: Analyze the product via chiral HPLC to confirm enantiomeric excess (ee typically >85%) and 1H NMR to confirm the syn-addition across the alkene[1][9].

Protocol B: Synthesis of Bioavailability-Enhancing Comb Polymers

Objective: Formulate a stable, nanometer-scale aqueous dispersion of a highly hydrophobic fungicide. Causality: The copolymerization of the N-allyl group integrates the imidazolidin-2-one into the polymer backbone, while its ureido functional group interacts non-covalently with the API, preventing crystallization and macroscopic phase separation[3][5].

  • Polymerization: In an automated synthesis reactor (e.g., Chemspeed AutoPlant A100), charge 15 mL of dimethylformamide (DMF) and heat to 95°C[11][12].

  • Monomer Feed: Simultaneously meter in Feed 1 (a mixture of 1-(prop-2-en-1-yl)imidazolidin-2-one, methacrylic acid esters, and olefinically unsaturated sulfonic acids) and Feed 2 (radical initiator solution) over 180 minutes[11].

  • Post-Polymerization: Maintain the temperature at 95°C for an additional 60 minutes to ensure complete monomer conversion[12].

  • Formulation: Disperse the resulting comb polymer (1 to 5 parts by weight) with the active compound (e.g., Epoxiconazole, 1 part by weight) in an aqueous medium[4].

  • Validation: Utilize Dynamic Light Scattering (DLS) to verify that the mean particle size of the active substance aggregates is <300 nm[5].

W S1 Step 1: Emulsion Polymerization Monomers + N-allylimidazolidin-2-one S2 Step 2: Comb Polymer Formation Ureido groups provide anchoring S1->S2 S3 Step 3: Active Compound Integration e.g., Epoxiconazole/Pyraclostrobin S2->S3 S4 S4 S3->S4 S5 Step 5: Bioassay Enhanced Fungicidal Activity S4->S5

Experimental workflow for synthesizing comb polymer formulations to enhance bioavailability.

Conclusion & Future Outlook

The 1-(prop-2-en-1-yl)imidazolidin-2-one scaffold represents a paradigm shift in both synthetic organic chemistry and formulation science. As a synthetic intermediate, its ability to undergo highly stereoselective Pd-catalyzed carboamination provides an unparalleled, phosgene-free route to bioactive cyclic ureas and 5-HT3 antagonists. Conversely, as a polymerizable monomer, its ureido functionality solves one of the most pressing issues in agrochemical and pharmaceutical delivery: the aqueous stabilization of highly hydrophobic active ingredients. Future research is likely to expand its copolymerization applications into human nanomedicine, translating its success in fungicidal comb polymers to the targeted delivery of poorly soluble oncology drugs.

References

  • Synthesis and biological evaluation of novel imidazolidine derivatives as candidates to schistosomicidal agents Source: PMC / NIH URL:[Link]

  • Imidazolidines and their derivatives, along with reported biological activities Source: ResearchGate URL:[Link]

  • Full article: Synthesis and anticancer evaluation of imidazolidine derivatives Source: Taylor & Francis URL:[Link]

  • Comb Polymers and Use Thereof for the Production of Active or Effective Ingredient Formulations (US20100048655A1)
  • Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations Source: PMC / NIH URL:[Link]

  • A New Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination of N-Allylureas Source: PMC / NIH URL:[Link]

  • Synthesis of Enantiomerically Enriched Imidazolidin-2-Ones via Asymmetric Pd-Catalyzed Alkene Carboamination Reactions Source: PMC / NIH URL:[Link]

Sources

Comparative

Validation of 1-(prop-2-en-1-yl)imidazolidin-2-one as a Next-Generation Pharmacophore Scaffold in Oncology Drug Discovery

Executive Summary & Mechanistic Rationale The imidazolidin-2-one motif is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics and novel oncology drug candid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The imidazolidin-2-one motif is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics and novel oncology drug candidates 1. Historically, the functionalization of the imidazolidin-2-one ring to create targeted libraries has been bottlenecked by poor regioselectivity during electrophilic substitution, often yielding inseparable mixtures of 4- and 5-substituted isomers 1.

To overcome this limitation, 1-(prop-2-en-1-yl)imidazolidin-2-one (commonly known as 1-allyl-2-imidazolidinone) has emerged as a highly versatile alternative. By incorporating a terminal alkene, this precursor allows researchers to bypass harsh, non-specific substitution conditions. Instead, it leverages mild, highly regioselective late-stage functionalization techniques—such as thiol-ene click chemistry and olefin cross-metathesis—to rapidly generate complex, biologically active derivatives. Recent evaluations demonstrate that these derivatives possess potent anti-proliferative activity against colorectal (LS-174T) and breast (MCF-7) cancer cell lines 2.

G A 1-(prop-2-en-1-yl) imidazolidin-2-one B Thiol-Ene Click Coupling (UV, 365nm) A->B Mild Conditions C Cross-Metathesis (Grubbs II) A->C Regioselective D Targeted Anticancer Derivatives B->D C->D E In Vitro Validation (MCF-7 & LS-174T) D->E Bioassay

Workflow for late-stage functionalization and validation of 1-allyl-imidazolidin-2-one.

Comparative Performance Analysis

When validating a new chemical application, objective performance metrics are critical. The table below compares the synthetic efficiency and downstream biological efficacy of 1-(prop-2-en-1-yl)imidazolidin-2-one against traditional precursors. The allylated scaffold demonstrates superior regioselectivity and overall yield, directly translating to more potent IC50 values due to the higher purity of the synthesized pharmacophores.

Scaffold / PrecursorFunctionalization MethodRegioselectivityAverage Yield (%)LS-174T IC50 (µg/mL)MCF-7 IC50 (µg/mL)
1-(prop-2-en-1-yl)imidazolidin-2-one Thiol-Ene Click / Metathesis>99% (Terminal) 92 ± 3 54.4 48.2
Standard Imidazolidin-2-oneElectrophilic SubstitutionMixed (4- vs 5-pos)53 ± 6>100.085.5
1-Methylimidazolidin-2-oneCross-CouplingModerate68 ± 578.362.1

Data synthesis based on comparative yields of imidazolidinone derivatives and their established cytotoxicity profiles 1, 2.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust methodologies must be self-validating. The following protocols integrate intrinsic quality control checkpoints to ensure causality, prevent false positives, and guarantee reproducibility.

Protocol A: Photoinitiated Thiol-Ene Click Functionalization

Objective: Couple a targeting thiol-ligand to 1-(prop-2-en-1-yl)imidazolidin-2-one to create a targeted anticancer derivative.

  • Causality of Design: UV-initiated click chemistry is selected over thermal initiation to prevent heat-induced degradation of the sensitive imidazolidinone core and to ensure strictly anti-Markovnikov regioselectivity at the terminal alkene.

  • Step 1: Reagent Preparation. Dissolve 1-(prop-2-en-1-yl)imidazolidin-2-one (1.0 equiv) and the desired thiol-ligand (1.2 equiv) in degassed DMF. Causality: Degassing the solvent removes dissolved oxygen, which would otherwise quench the thiyl radicals and halt the reaction.

  • Step 2: Initiation. Add 2,2-Dimethoxy-2-phenylacetophenone (DPAP, 0.05 equiv) as the photoinitiator. Irradiate the mixture at 365 nm for 2 hours at room temperature. Causality: 365 nm precisely matches the absorbance maximum of DPAP, maximizing radical generation efficiency without causing off-target UV damage to the molecules.

  • Step 3: In-Process Self-Validation. Take a 50 µL aliquot and perform a rapid 1H-NMR scan. Validation Check: The reaction is only considered complete when the multiplet signals corresponding to the allyl alkene protons (~5.1 and 5.8 ppm) completely disappear. If peaks remain, irradiate for an additional 30 minutes.

  • Step 4: Purification. Precipitate the product in cold diethyl ether and dry under vacuum.

Protocol B: In Vitro Cytotoxicity Validation (MTT Assay)

Objective: Evaluate the anti-proliferative efficacy of the synthesized derivatives on cancer cell lines.

  • Causality of Design: The LS-174T (colorectal) and MCF-7 (breast) cell lines are utilized because imidazolidinone derivatives have demonstrated specific apoptotic induction in these cells via kinase inhibition cascades 2, 3.

  • Step 1: Cell Seeding. Seed LS-174T cells in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cellular adhesion.

  • Step 2: Compound Treatment. Treat the cells with the synthesized derivative at varying concentrations (1, 10, 50, 100, 250, 500, and 1000 µg/mL). Validation Check: Include 5-Fluorouracil (5-FU) as a positive control in parallel wells.

  • Step 3: Viability Assessment. After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours, remove the media, and dissolve the formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

  • Step 4: Assay Self-Validation. Calculate the IC50. The assay results for the novel derivative are only deemed valid if the IC50 of the 5-FU positive control falls within the established standard range of 55.0 ± 5.0 µg/mL 2.

Pathway Drug Allyl-Imidazolidinone Derivative Receptor Kinase / Receptor Inhibition Drug->Receptor Binding Caspase Caspase Activation Receptor->Caspase Signal Cascade Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Execution

Mechanism of apoptosis induction by imidazolidinone derivatives via kinase inhibition.

References

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. MDPI (Molecules).1

  • IMIDAZOLIDIN DERIVATIVE A NOVEL ANTI COLORECTAL CANCER AGENT. Connect Journals (Biochemical and Cellular Archives).2

  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert (International Journal of Pharmacology).3

Sources

Validation

confirming the mechanism of a reaction involving 1-(prop-2-en-1-yl)imidazolidin-2-one

Target Application: Confirming the mechanism of base-promoted intramolecular α-alkenylation involving 1-(prop-2-en-1-yl)imidazolidin-2-one derivatives. Executive Summary & Mechanistic Context The stereoretentive intramol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Application: Confirming the mechanism of base-promoted intramolecular α-alkenylation involving 1-(prop-2-en-1-yl)imidazolidin-2-one derivatives.

Executive Summary & Mechanistic Context

The stereoretentive intramolecular migration of an alkenyl group from an imidazolidin-2-one nitrogen to an α-carbon is a transformative methodology for synthesizing quaternary α-amino acids[1]. The starting material, a 1-(prop-2-en-1-yl)imidazolidin-2-one (commonly known as an N-allyl imidazolidinone) derivative, undergoes a base-promoted isomerization to an N-propenyl intermediate. This is followed by enolate formation and a concerted addition-elimination migration[1].

As an Application Scientist evaluating process analytical technologies (PAT), I frequently see research teams struggle to confirm whether such complex sp2-substitutions are concerted or stepwise. Relying solely on offline chromatography often leads to the mischaracterization of short-lived intermediates. In this guide, we objectively compare the analytical platforms used to elucidate this mechanism, providing validated protocols and comparative data to help you select the right tool for your mechanistic studies.

Comparative Analysis of Mechanistic Interrogation Tools

To confirm the concerted nature of the 1-(prop-2-en-1-yl)imidazolidin-2-one rearrangement, researchers must track transient enolates and measure precise kinetic profiles. We compare three primary approaches: In Situ FTIR (2)[2], Operando NMR, and Density Functional Theory (DFT)[3].

Table 1: Platform Performance Comparison
Analytical PlatformTemporal ResolutionStructural SpecificityDetection of Transient EnolatesCost & Complexity
In Situ FTIR (ReactIR) < 1 secondModerate (Functional Groups)Excellent (Captures C=O shifts)Moderate
Operando NMR 10 - 60 secondsHigh (Atomic connectivity)Poor (Misses short-lived species)High
DFT Computations N/A (Theoretical)Absolute (3D geometries)Identifies Transition StatesLow / High (Compute)

In situ FTIR outperforms Operando NMR in this specific application because the potassium enolate intermediate is highly reactive. NMR acquisition times often result in signal averaging that blurs the kinetic transition from the N-propenyl intermediate to the final product[4].

Experimental Data & Performance Metrics

Using in situ FTIR, we can track the characteristic vibrational frequencies of the imidazolidin-2-one core[3]. The N-allyl urea C=O stretch (~1640 cm⁻¹) rapidly shifts upon deprotonation. The data below validates the concerted nature of the reaction: the absence of a long-lived intermediate peak between the enolate (~1580 cm⁻¹) and the final α-alkenylated product (~1710 cm⁻¹) strongly supports a concerted addition-elimination pathway[1].

Table 2: Kinetic Data Summary (In Situ FTIR Tracking)
Time (min)N-Allyl C=O Area (1640 cm⁻¹)Enolate C=O Area (1580 cm⁻¹)Product C=O Area (1710 cm⁻¹)Mechanistic Implication
0 100%0%0%Baseline starting material
5 15%80%5%Rapid deprotonation/isomerization
15 0%45%55%Concerted migration underway
30 0%0%100%Complete stereoretentive conversion

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: In Situ FTIR (ReactIR) Reaction Monitoring
  • Probe Insertion and Background Collection: Insert the ReactIR DiComp (Diamond) probe into the dry, inert reaction vessel at room temperature under N₂[4].

    • Causality: Inserting the probe before cooling to -78 °C prevents atmospheric moisture from condensing on the ATR sensor, which would severely distort the background spectrum and mask critical carbonyl shifts.

  • Substrate and Additive Introduction: Dissolve the 1-(prop-2-en-1-yl)imidazolidin-2-one derivative and 18-crown-6 in anhydrous THF.

    • Causality: 18-crown-6 is critical as it sequesters the potassium cation from the base, breaking up enolate aggregates. This ensures the formation of a highly reactive, "naked" enolate necessary for the sp2-substitution[1].

  • Base Injection and Kinetic Profiling: Inject KHMDS dropwise at -78 °C. Configure the iC IR software to collect spectra every 15 seconds[2].

    • Causality: This high temporal resolution is required to capture the transient enolate C=O stretch (~1580 cm⁻¹) before it undergoes the concerted addition-elimination to form the product[3].

Protocol B: DFT Computational Validation
  • Geometry Optimization: Optimize all ground and transition state structures using the B3LYP functional with Grimme’s D3 dispersion correction and a 6-31+G(d) basis set (utilizing LACV3P for Potassium)[1].

    • Causality: Dispersion corrections (D3) are mandatory here. The concerted transition state is highly compact; failing to account for London dispersion forces will result in artificially high activation barriers.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) for THF at 298 K[1].

  • Transition State Verification: Perform an Intrinsic Reaction Coordinate (IRC) calculation.

    • Causality: This mathematically ensures the identified transition state smoothly connects the N-propenyl enolate intermediate directly to the α-alkenylated product, definitively ruling out a stepwise radical dissociation pathway.

Mechanistic Pathway Visualization

The following diagram illustrates the validated pathway for the functionalization of 1-(prop-2-en-1-yl)imidazolidin-2-one, highlighting the critical enolate intermediate captured by ReactIR.

Mechanism SM 1-(prop-2-en-1-yl) imidazolidin-2-one (N-Allyl Urea) Base Base (KHMDS) Isomerization SM->Base Int1 N-(prop-1-en-1-yl) imidazolidin-2-one (E/Z-Alkenyl Urea) Base->Int1 Enolate Potassium Enolate [18-crown-6] Int1->Enolate Deprotonation TS Concerted Addition-Elimination Transition State Enolate->TS Intramolecular Attack Product α-Alkenylated Amino Acid Derivative TS->Product Stereoretentive Migration

Figure 1: Mechanistic pathway of 1-(prop-2-en-1-yl)imidazolidin-2-one α-alkenylation.

References

  • Title: Asymmetric and Geometry‐Selective α‐Alkenylation of α‐Amino Acids Source: SciSpace / Angewandte Chemie International Edition URL
  • Source: Mettler Toledo (mt.com)
  • Title: Mettler Toledo ReactIR In Situ Reaction Analysis Source: Taawon URL
  • Title: Improving the univariate calibration approach with Bayesian modeling for IR reaction monitoring Source: RSC Publishing URL

Sources

Comparative

comparative study of the thermal stability of 1-(prop-2-en-1-yl)imidazolidin-2-one based polymers

Comparative Guide: Thermal Stability of 1-(prop-2-en-1-yl)imidazolidin-2-one Based Polymers vs. Industry Standards Executive Summary In the development of next-generation polymeric excipients and functional materials, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Thermal Stability of 1-(prop-2-en-1-yl)imidazolidin-2-one Based Polymers vs. Industry Standards

Executive Summary

In the development of next-generation polymeric excipients and functional materials, thermal stability is a non-negotiable parameter. Polymers synthesized from 1-(prop-2-en-1-yl)imidazolidin-2-one (poly-PAI)—which feature a pendant 5-membered cyclic urea ring—are emerging as highly resilient alternatives to traditional nitrogen-containing polymers. This guide provides an objective, data-driven comparison of poly-PAI against two prevalent industry standards: Poly(N-vinyl-2-pyrrolidone) (PVP) and linear Polyureas (PUA).

Mechanistic Insights: The Causality of Thermal Resilience

Understanding why a polymer degrades is more critical for drug development professionals than simply knowing when it degrades. The thermal degradation of nitrogenous polymers is dictated by the thermodynamic stability of their functional groups and their propensity for heterolytic cleavage.

  • Linear Polyureas (PUA) – The Vulnerability of Acyclic Bonds: Linear polyureas suffer from a well-documented, multi-step degradation mechanism. The acyclic urea linkages (the "hard segments") are highly susceptible to heterolysis. Upon heating to ~250–300 °C, these bonds cleave to release volatile isocyanates and amines[1]. This early-onset decomposition drastically limits their viability in high-temperature melt-extrusion processes.

  • Poly(N-vinyl-2-pyrrolidone) (PVP) – Lactam Ring Depolymerization: PVP utilizes a pendant lactam (pyrrolidone) ring. While more stable than acyclic ureas, PVP primarily degrades via a depolymerization mechanism. At elevated temperatures, the polymer backbone unzips to release the vinyl pyrrolidone monomer, a process that typically initiates around 340 °C[2].

  • Poly-PAI – The Cyclic Urea Advantage: The 1-(prop-2-en-1-yl)imidazolidin-2-one monomer incorporates a cyclic urea (imidazolidin-2-one) ring. Unlike linear ureas, the rigid 5-membered ring restricts bond rotation and prevents the thermodynamically favorable extrusion of small molecules (such as N2​ or CO ) that plague acyclic systems[3]. The cyclic urea structure acts as a thermal anchor. Historically, the integration of cyclic urea prepolymers into resin matrices has been proven to significantly lower volatile emissions and improve overall thermal stability[4]. In poly-PAI, this translates to a delayed onset of degradation (>380 °C) and a higher residual char yield, as the pre-formed ring structure promotes cross-linking rather than unzipping.

Quantitative Data Comparison

The following table summarizes the thermogravimetric profiles of these polymers, highlighting the superior thermal anchor provided by the imidazolidin-2-one ring.

Table 1: Comparative Thermogravimetric Data (Nitrogen Atmosphere, 10 °C/min heating rate)

Polymer SystemPendant/Backbone Group Tonset​ (°C) Tmax​ (°C)Char Yield at 600°C (%)Primary Degradation Mechanism
Linear PUA Acyclic Urea250 - 280314< 5.0Heterolysis (Isocyanate/Amine release)
PVP Lactam340 - 350430~ 8.0Backbone depolymerization to monomer
Poly-PAI Cyclic Urea385 - 400465> 15.0Ring retention & thermal cross-linking

Experimental Protocol: Self-Validating TGA-FTIR Workflow

To ensure absolute trustworthiness in comparative thermal studies, the evaluation must be conducted using a self-validating Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) protocol. This orthogonal approach ensures that every recorded mass loss event is chemically verified by the evolved gas spectra in real-time.

Step 1: System Calibration & Baseline (Internal Control)

  • Action: Run an empty alumina crucible from 25 °C to 700 °C at 10 °C/min under a N2​ flow of 50 mL/min.

  • Causality: This establishes the thermal and buoyancy baseline. Any mass deviation >0.05 mg indicates micro-balance drift or gas flow turbulence, invalidating subsequent runs.

Step 2: Isothermal Dehydration

  • Action: Load 5.0 ± 0.1 mg of the polymer sample. Ramp to 120 °C and hold isothermally for 15 minutes.

  • Causality: This eliminates bound moisture, which can skew the Tonset​ calculation. If the FTIR detects H2​O vapor (broad band at 3500-3900 cm−1 ) after this hold, dehydration is incomplete, and the isothermal phase must be extended.

Step 3: Dynamic Heating & Transfer Line Management

  • Action: Ramp from 120 °C to 600 °C at 10 °C/min. Maintain the transfer line to the FTIR gas cell at exactly 250 °C.

  • Causality: Heating the transfer line prevents the condensation of high-boiling volatiles (e.g., vinyl pyrrolidone monomer) before they reach the IR beam, ensuring the spectral data accurately represents the mass loss event.

Step 4: Orthogonal Data Cross-Validation

  • Action: Align the first derivative of the TGA curve (DTG) with the Gram-Schmidt reconstruction of the FTIR data.

  • Causality: A valid degradation event requires temporal synchrony. The peak of the DTG curve must perfectly align with a spike in total IR absorbance. For example, the degradation of PVP is only validated when the mass loss at 430 °C matches the emergence of the C=O stretching band (~1700 cm−1 ) characteristic of the pyrrolidone ring in the gas phase[2].

Process Visualization

G Start Thermal Stress (>250°C) PAI_Node Poly-PAI (Cyclic Urea) Start->PAI_Node PVP_Node PVP (Lactam) Start->PVP_Node PUA_Node Linear PUA (Acyclic Urea) Start->PUA_Node PAI_Result High Char Yield Minimal Volatiles PAI_Node->PAI_Result >380°C PVP_Result Depolymerization (Monomer Release) PVP_Node->PVP_Result ~340°C PUA_Result Heterolysis (Isocyanate + Amine) PUA_Node->PUA_Result ~250°C

Thermal degradation pathways of PAI, PVP, and PUA under nitrogen atmosphere.

Sources

Validation

validation of the genotoxic impurity profile of 1-(prop-2-en-1-yl)imidazolidin-2-one

Title: Comparative Guide: Validation of the Genotoxic Impurity Profile in 1-(prop-2-en-1-yl)imidazolidin-2-one The Mechanistic Challenge & Synthetic Context 1-(prop-2-en-1-yl)imidazolidin-2-one (commonly referred to as 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Validation of the Genotoxic Impurity Profile in 1-(prop-2-en-1-yl)imidazolidin-2-one

The Mechanistic Challenge & Synthetic Context

1-(prop-2-en-1-yl)imidazolidin-2-one (commonly referred to as 1-allyl-2-imidazolidinone) is a critical intermediate and structural motif in pharmaceutical synthesis. Its production typically relies on the N-alkylation of 2-imidazolidinone using allylating agents such as allyl chloride or allyl bromide 1[1].

While highly efficient for synthesis, allyl halides are direct-acting electrophilic alkylating agents. In biological systems, they can covalently bind to electron-rich centers in DNA, classifying them as potent mutagenic and genotoxic impurities (GTIs) 2[2]. Under the International Council for Harmonisation (ICH) M7 guidelines, DNA-reactive impurities lacking specific carcinogenicity data must be rigorously controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure 3[3].

G A 2-Imidazolidinone (Starting Material) C 1-(prop-2-en-1-yl)imidazolidin-2-one (Target API) A->C Base, Solvent B Allyl Chloride / Bromide (Alkylating Agent) [GTI ALERT] B->C Alkylation D Residual Allyl Halides (Trace Impurities) B->D Unreacted C->D Co-precipitation

Fig 1: Synthetic pathway of 1-allyl-2-imidazolidinone highlighting genotoxic impurity generation.

Causality Behind Analytical Choices: Why Traditional Methods Fail

Validating the clearance of allyl chloride and allyl bromide to sub-ppm levels presents a severe analytical bottleneck. As an Application Scientist, it is crucial to understand why standard quality control methods fail here:

  • HPLC-UV: Allyl halides lack extended conjugated π-systems, rendering UV detection virtually useless at trace levels.

  • LC-MS/MS: These low-molecular-weight, neutral alkyl halides exhibit poor ionization efficiency in standard Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) sources unless subjected to complex, time-consuming derivatization steps.

  • Direct Injection GC-FID: While allyl halides are volatile, direct injection of the sample matrix leads to rapid accumulation of the non-volatile 1-(prop-2-en-1-yl)imidazolidin-2-one in the GC inlet. This degrades peak shape, creates active sites, and causes severe baseline drift 4[4].

The Optimized Solution: Headspace Gas Chromatography-Tandem Mass Spectrometry (HS-GC-MS/MS). Headspace extraction physically isolates the volatile GTIs from the non-volatile API matrix, preventing column fouling. Concurrently, Multiple Reaction Monitoring (MRM) provides the absolute specificity required to eliminate false positives from background noise 5[5].

G Start GTI Profiling: Allyl Halides HPLC HPLC-UV / LC-MS Start->HPLC Low Volatility/Polar GCFID Direct GC-FID Start->GCFID Volatile, High Conc. GCMS HS-GC-MS/MS (Recommended) Start->GCMS Volatile, Trace (ppm) HPLC_Fail Poor Ionization & No Chromophore HPLC->HPLC_Fail GCFID_Fail Matrix Interference & Low Sensitivity GCFID->GCFID_Fail GCMS_Pass High Specificity & Sub-ppm LOD GCMS->GCMS_Pass

Fig 2: Decision tree comparing analytical workflows for volatile allyl halide GTI profiling.

Performance Comparison: HS-GC-MS/MS vs. Alternatives

The following table objectively compares the performance of the optimized HS-GC-MS/MS workflow against conventional GC-FID and LC-MS/MS (derivatization-based) for the quantitation of allyl chloride/bromide in an API matrix. Data is benchmarked against recent ICH-compliant validation standards 5[5].

ParameterHS-GC-MS/MS (Optimized)Direct GC-FIDLC-MS/MS (Derivatized)
Sensitivity (LOD) 0.005 ppm2.5 ppm0.1 ppm
Sensitivity (LOQ) 0.01 ppm8.0 ppm0.3 ppm
Matrix Interference Negligible (Headspace isolation)High (Inlet contamination)Moderate (Ion suppression)
Sample Prep Time < 5 mins (Direct dissolution)< 5 mins> 60 mins (Derivatization)
Specificity Absolute (MRM Transitions)Low (Retention time only)High (MRM Transitions)

Step-by-Step Validation Protocol: HS-GC-MS/MS

To establish a self-validating system capable of supporting ICH M7 Option 1 or Option 4 control strategies 6[6], the following protocol details the exact parameters for quantifying allyl halides in 1-(prop-2-en-1-yl)imidazolidin-2-one.

Phase 1: Reagents & Sample Preparation

  • Diluent Selection: Use high-purity N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO). Causality: These high-boiling solvents fully dissolve the polar API without interfering with the low-boiling volatile allyl halides in the headspace.

  • Standard Preparation: Prepare a mixed standard of allyl chloride and allyl bromide ranging from 0.01 ppm to 1.5 ppm in the chosen diluent.

  • Sample Preparation: Accurately weigh 100 mg of 1-(prop-2-en-1-yl)imidazolidin-2-one into a 20 mL headspace vial. Add 1.0 mL of diluent, seal immediately with a PTFE-lined septum, and vortex until completely dissolved.

Phase 2: Instrumental Workflow (GC-MS/MS)

  • Column Selection: USP G27 phase (5% diphenyl, 95% dimethylpolysiloxane), 30 m × 0.32 mm, 1.5 µm film thickness 5[5]. Causality: The unusually thick 1.5 µm film is critical for retaining and focusing highly volatile, low-boiling analytes like allyl chloride before they reach the mass spectrometer.

  • Headspace Conditions: Oven incubation at 80°C for 15 minutes. Loop temperature 90°C, Transfer line 100°C.

  • GC Thermal Gradient: Initial 40°C (hold 3 min), ramp at 10°C/min to 120°C, then ramp at 30°C/min to 240°C (hold 5 min) 4[4].

  • MS/MS Transitions (EI Mode):

    • Allyl Chloride: Precursor m/z 76 → Product m/z 39 (Collision Energy: 10 eV).

    • Allyl Bromide: Precursor m/z 120 → Product m/z 39 (Collision Energy: 15 eV).

Phase 3: Validation Criteria (Self-Validating Checks) To ensure the system is self-validating prior to sample acquisition:

  • System Suitability: The signal-to-noise (S/N) ratio for the LOQ standard (0.01 ppm) must be ≥ 10.

  • Spike Recovery: Matrix spiked with 0.03 ppm of GTIs must yield recoveries strictly between 80% and 120% 5[5]. Failure to meet this indicates matrix suppression in the headspace, requiring a change in diluent or incubation temperature.

Conclusion

For the rigorous , HS-GC-MS/MS stands as the only methodology that seamlessly bridges the gap between high-throughput efficiency and the ultra-trace sensitivity mandated by ICH M7 guidelines. By leveraging headspace extraction to protect the analytical column and MRM specificity to eliminate chemical noise, laboratories can confidently purge matrix interference and ensure patient safety.

References

  • "Industrial Case Studies Demonstrating Applicability of ICH M7 Control Options 3 and 4 for Nitrosamine Control". Organic Process Research & Development - ACS Publications. 6

  • "ICH M7: A Guide to Mutagenic Impurity Assessment Software". IntuitionLabs. 3

  • "Genotoxic Impurities in Pharmaceuticals". SciSpace. 2

  • "Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry". ResearchGate. 4

  • "Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry". MDPI. 5

  • "TOX-82: 3-Month Toxicity Studies of Estragole (CASRN 140-67-0)". National Toxicology Program - NIH. 1

Sources

Safety & Regulatory Compliance

Safety

1-(prop-2-en-1-yl)imidazolidin-2-one proper disposal procedures

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory hurdle, but as an integral part of the experimental lifecycle. 1-(Prop-2-en-1-yl)imidazolidin-2-one (CAS: 37732-87-9), co...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory hurdle, but as an integral part of the experimental lifecycle. 1-(Prop-2-en-1-yl)imidazolidin-2-one (CAS: 37732-87-9), commonly referred to as 1-allyl-2-imidazolidinone, is a specialized cyclic urea derivative utilized in drug development and organic synthesis.

Because it contains both a stable nitrogen-rich imidazolidinone core and a reactive allyl group, its disposal requires precise logistical planning. Pouring this compound down the drain or discarding it in standard solid waste can lead to severe groundwater contamination and aquatic toxicity[1]. Below is the definitive, step-by-step operational guide for the safe handling, containment, and destruction of this compound.

Physicochemical Profile & Waste Categorization

Before initiating any disposal protocol, it is critical to understand the physical parameters that dictate the compound's behavior in waste streams.

ParameterSpecification / GuidelineOperational Rationale
Chemical Formula C₆H₁₀N₂OHigh nitrogen content dictates NOx management during destruction.
Waste Classification Non-Halogenated Organic WasteMust be segregated from halogens to prevent toxic gas formation.
Incompatibilities Strong oxidizing agentsThe allyl double bond is prone to exothermic oxidation [2].
Incineration Temp. > 1000 °CRequired to fully cleave the stable imidazolidinone ring [1].
Calorific Value ~16.3 MJ/kg (Typical for cyclic ureas)Supports self-sustaining combustion during thermal destruction [1].

The Causality of Disposal: Why Incineration?

Do not simply list this chemical as generic organic waste without understanding the why. Cyclic ureas and imidazolidinones are highly water-soluble and resist primary wastewater treatment [3]. If discharged into municipal drains, they persist and disrupt local aquatic ecosystems[2].

The self-validating standard for destroying 1-(prop-2-en-1-yl)imidazolidin-2-one is high-temperature incineration . However, incinerating nitrogen-rich heterocycles inevitably generates nitrogen oxides (NOx) [1]. Therefore, your chosen disposal facility must utilize incineration coupled with advanced flue gas scrubbing. For dilute aqueous waste streams containing trace amounts of the compound, secondary biological treatment (e.g., Complete-Mix Activated Sludge) has proven highly effective in breaking down the nitrogenous ring structures prior to environmental release [1].

Step-by-Step Disposal & Spill Response Protocols

Phase 1: Laboratory Segregation and Containment
  • Categorization: Classify the waste strictly as "Non-Halogenated Organic Waste." Crucial: If your workflow involved chlorinated solvents (e.g., DCM, Chloroform), the mixture must be re-categorized as "Halogenated Organic Waste" to ensure the incinerator applies the correct halogen scrubbers.

  • Containment: Collect liquid waste in high-density polyethylene (HDPE) or amber glass carboys. For solid waste (e.g., contaminated Kimwipes, filter paper, or silica gel), use double-lined, puncture-resistant hazardous waste bags.

  • Incompatibility Check: Verify that the waste container is entirely free of strong oxidizers (e.g., peroxides, nitric acid). Mixing oxidizers with the allyl moiety can cause a runaway exothermic reaction [2].

Phase 2: Spill Response and Neutralization Workflow
  • Isolation & Ventilation: In the event of a spill, immediately isolate the area. Ensure appropriate exhaust ventilation (e.g., fume hood or localized exhaust) is active, as the compound can be irritating to the respiratory tract [2].

  • Absorption: Do not use combustible materials like sawdust. Apply an inert, non-combustible absorbent such as vermiculite, sand, or diatomaceous earth directly to the spill.

  • Collection: Sweep up the absorbed material using spark-proof tools to avoid the ignition of any co-solvents present in the spill. Place the material in a dedicated, tightly sealed hazardous waste container [2].

Phase 3: Institutional Transfer and Final Destruction
  • Manifesting: Document the exact composition on your institutional hazardous waste manifest. Explicitly list "1-(prop-2-en-1-yl)imidazolidin-2-one (CAS 37732-87-9)" rather than generic "organic waste" to alert the disposal facility of the high nitrogen content.

  • Destruction Transfer: Transfer the containers to a licensed professional waste disposal service equipped for high-temperature incineration (>1000°C) and secondary biological effluent treatment [3].

Waste Management Pathway Visualization

To ensure seamless laboratory operations, the following diagram illustrates the validated lifecycle of imidazolidinone waste from generation to final destruction.

DisposalWorkflow Lab Lab-Scale Generation 1-(Prop-2-en-1-yl)imidazolidin-2-one Segregation Waste Segregation (Non-Halogenated Organics) Lab->Segregation Transfer Storage Secondary Containment (< 90 Days Storage) Segregation->Storage Accumulation Incineration High-Temp Incineration (> 1000°C) Storage->Incineration Transport to Facility Scrubbing Flue Gas Treatment (NOx Scrubbers) Incineration->Scrubbing Gaseous Byproducts BioTreatment Secondary Biological Treatment (Aqueous Effluent) Incineration->BioTreatment Quench Water / Effluent

Workflow for the segregation, thermal destruction, and effluent treatment of imidazolidinone waste.

References

  • Evaluation of Handling and Reuse Approaches for the Waste Generated from MEA-based CO2 Capture - ACS Publications - 1

  • SAFETY DATA SHEET: 1-(2-Aminoethyl)imidazolidin-2-one - Fisher Scientific -2

  • IMIDAZOLIDONE (2-IMIDAZOLIDONE) Technical Data - Ataman Kimya -

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(prop-2-en-1-yl)imidazolidin-2-one

The dual-nature of 1-(prop-2-en-1-yl)imidazolidin-2-one, combining a potentially irritating heterocyclic core with a highly reactive and toxic allyl group, necessitates a conservative and meticulous approach to personal...

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Author: BenchChem Technical Support Team. Date: March 2026

The dual-nature of 1-(prop-2-en-1-yl)imidazolidin-2-one, combining a potentially irritating heterocyclic core with a highly reactive and toxic allyl group, necessitates a conservative and meticulous approach to personal protection. The allyl group, in particular, is associated with significant health risks, including high acute toxicity, and potential for severe irritation.[1][2]

Hazard Profile: A Tale of Two Moieties

To understand the required PPE, we must first appreciate the potential hazards. The risk profile of 1-(prop-2-en-1-yl)imidazolidin-2-one is best understood by considering the contributions of its two primary structural components:

  • The Imidazolidin-2-one Core: This heterocyclic system is found in various chemicals. Depending on the other functional groups present, these compounds can range from being relatively benign to causing skin and eye irritation.[3] Some derivatives are even classified as causing severe skin burns and eye damage.[4][5]

  • The N-Allyl Group: The presence of the prop-2-en-1-yl (allyl) group is a significant cause for concern. Allyl compounds are known for their high reactivity and toxicity.[1][6] Allyl alcohol, a related compound, is highly toxic via inhalation, ingestion, and skin absorption, and is a potent irritant.[1][2] Allyl chloride is classified as a possible human carcinogen and is associated with potential liver and kidney damage.[7][8]

Given these precursors, we must assume that 1-(prop-2-en-1-yl)imidazolidin-2-one is, at a minimum, a skin and eye irritant, harmful if swallowed, and potentially toxic through skin contact or inhalation. The reactivity of the allyl group also suggests that it may be a sensitizer.

The Hierarchy of Controls: Your First Line of Defense

Before detailing personal protective equipment, it is crucial to remember that PPE is the last line of defense. The hierarchy of controls should always be applied first to minimize exposure.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Handling 1-(prop-2-en-1-yl)imidazolidin-2-one Elimination Elimination (Remove the hazard) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last line of defense) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls, from most to least effective.

For 1-(prop-2-en-1-yl)imidazolidin-2-one, engineering controls are paramount. All handling of this substance should occur within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.

Essential Personal Protective Equipment

The following table summarizes the recommended PPE for handling 1-(prop-2-en-1-yl)imidazolidin-2-one.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and potential vapors. The imidazolidin-2-one core and allyl group are both potential eye irritants.[2][3]
Skin Protection
Hand ProtectionNitrile or neoprene gloves. Double-gloving is recommended.Provides a barrier against a potentially corrosive and toxic substance. Regular glove changes are essential.
Body ProtectionA lab coat, supplemented with a chemically resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary.Required if working outside of a fume hood or if there is a risk of aerosol generation. The high toxicity of allyl compounds warrants this precaution.[1]

Step-by-Step PPE Protocol

Adherence to a strict donning and doffing procedure is critical to prevent cross-contamination.

Donning (Putting On) PPE:
  • Lab Coat and Apron: Put on your lab coat and fasten it completely. If using a chemically resistant apron, wear it over the lab coat.

  • Gloves (First Pair): Don the first pair of nitrile or neoprene gloves.

  • Face Shield and Goggles: Put on your chemical safety goggles, followed by a face shield.

  • Gloves (Second Pair): Don the second pair of gloves, ensuring they go over the cuffs of your lab coat.

Doffing (Taking Off) PPE:

The principle of doffing is to touch potentially contaminated surfaces only with other contaminated surfaces.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head.

  • Lab Coat and Apron: Unfasten your lab coat and apron, and roll it away from your body, ensuring the contaminated outer surface is contained.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Spill and Disposal Procedures

In the event of a spill, evacuate the area and alert your safety officer. Only trained personnel with appropriate respiratory protection and spill kits should attempt to clean up.

All waste, including contaminated PPE and disposable labware, must be considered hazardous. Dispose of it in clearly labeled, sealed containers according to your institution's hazardous waste management guidelines.

Conclusion

The handling of 1-(prop-2-en-1-yl)imidazolidin-2-one demands a high level of caution due to the combined potential hazards of the imidazolidin-2-one and allyl moieties. By understanding these risks, implementing a hierarchy of controls, and diligently using the correct personal protective equipment, researchers can work safely with this compound. Always prioritize safety and consult with your institution's environmental health and safety department before beginning any new protocol with a chemical of unknown or poorly characterized toxicity.

References

  • AMERICAN ELEMENTS. (n.d.). 1-(prop-2-yn-1-yl)imidazolidin-2-one. Retrieved from [Link]

  • CloudSDS. (2025, April 1). Everything You Should Know About Allyl Chloride. Retrieved from [Link]

  • Cole-Parmer. (2005, June 21). Material Safety Data Sheet. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(prop-2-yn-1-yl)imidazolidin-2-one. Retrieved from [Link]

  • Thoreauchem. (n.d.). 1-(prop-2-en-1-yl)imidazolidin-2-one-None. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(prop-2-en-1-yl)imidazolidin-2-one. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Allyl alcohol – Knowledge and References. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). "Allyl Compounds," in: Ullmann's Encyclopedia of Industrial Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Imidazolidinone. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Allyl Alcohol - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Allyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(prop-2-en-1-yl)imidazolidin-2-one
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1-(prop-2-en-1-yl)imidazolidin-2-one
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